molecular formula C3H3ClO2 B3421959 trans-3-Chloroacrylic acid CAS No. 2345-61-1

trans-3-Chloroacrylic acid

Cat. No.: B3421959
CAS No.: 2345-61-1
M. Wt: 106.51 g/mol
InChI Key: MHMUCYJKZUZMNJ-UPHRSURJSA-N
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Description

trans-3-Chloroacrylic acid (CAS 2345-61-1) is a high-purity, chlorinated carboxylic acid supplied at 99% purity for use in proteomics and other advanced research applications . With the molecular formula C 3 H 3 ClO 2 and a molecular weight of approximately 106.51 g/mol, it is a stereoisomer of 3-chloroacrylic acid, specifically the (E)-isomer . This compound has significant research value in enzymology and bioremediation studies. It serves as a specific substrate for the bacterial enzyme trans-3-chloroacrylic acid dehalogenase (CaaD), which is involved in the degradation pathway of 1,3-dichloropropene—a common soil fumigant . Structural studies of CaaD in complex with substrate analogs have revealed a novel hydration mechanism within the tautomerase superfamily, leading to carbon-halogen bond cleavage and production of malonate semialdehyde . This makes it a critical compound for investigating bacterial detoxification pathways and novel enzymatic mechanisms . Researchers should note that this solid compound has a melting point of 81°C to 85°C and is soluble in water . For safe handling and product integrity, it must be stored at 4°C, away from oxidizing agents and bases . This product is labeled with the GHS hazard statement H314, indicating it causes severe skin burns and eye damage . trans-3-Chloroacrylic acid is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-chloroprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUCYJKZUZMNJ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Cl)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030907
Record name trans-3-Chloroacrylic acid
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Molecular Weight

106.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-61-1, 625-40-1, 26952-44-3
Record name (2E)-3-Chloro-2-propenoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroacrylic acid
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Record name trans-3-Chloroacrylic acid
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Record name Acrylic acid, chloro-
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Record name trans-3-Chloroacrylic acid
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Record name trans-3-chloroacrylic acid
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Foundational & Exploratory

trans-3-Chloroacrylic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and reactivity of trans-3-chloroacrylic acid.

Structural Characterization, Stereoselective Synthesis, and Chemical Reactivity

Executive Summary

trans-3-Chloroacrylic acid (; CAS 2345-61-1) represents a fundamental halogenated unsaturated building block in organic synthesis.[1] Distinguished from its cis (Z) isomer by superior thermodynamic stability and distinct electrophilicity, it serves as a critical Michael acceptor in the design of covalent enzyme inhibitors and a precursor for heterocyclic scaffolds. This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signature, and validated synthetic protocols.

Structural Characterization & Physicochemical Properties[2]

Stereochemistry and Geometry

The molecule features a C=C double bond with trans (E) geometry, placing the carboxylic acid (-COOH) and chlorine (-Cl) substituents on opposite sides of the planar alkene framework. This configuration minimizes steric repulsion between the lone pairs of the chlorine atom and the carbonyl oxygen, contributing to its higher melting point and thermodynamic stability compared to the cis isomer.

Table 1: Physicochemical Profile

PropertyValue / DescriptionContext
IUPAC Name (E)-3-Chloroprop-2-enoic acidUnambiguous stereodescriptor
CAS Number 2345-61-1Distinct from cis (1609-93-4)
Molecular Weight 106.51 g/mol
Melting Point 82–85 °CSignificantly higher than cis (~63 °C)
Boiling Point 192.3 °C (760 mmHg)
pKa ~3.6 – 3.7Less acidic than cis (pKa 3.[2][3][4][5][6]32) due to reduced field effects
Dipole Moment Lower than cisVector cancellation of electronegative groups
Electronic Structure and Acidity

The acidity of 3-chloroacrylic acid is governed by the inductive electron-withdrawing effect (-I) of the chlorine atom, which stabilizes the carboxylate anion.

  • Comparison: While both isomers are stronger acids than acrylic acid (pKa 4.25), the cis-isomer is more acidic (pKa 3.32) than the trans-isomer (~3.65).

  • Mechanism: In the cis-isomer, the proximity of the electronegative chlorine to the carboxylate group exerts a stronger through-space field effect, further stabilizing the negative charge. In the trans-isomer, this effect is diminished by distance.

G cluster_0 Stereoisomers & Stability node_trans trans-3-Chloroacrylic Acid (E-Isomer) Thermodynamically Stable M.P. 82-85°C node_cis cis-3-Chloroacrylic Acid (Z-Isomer) Kinetically Favored (Synthesis) M.P. 63°C node_trans->node_cis UV Isomerization node_cis->node_trans Acid/Heat Equilibration

Figure 1: Isomeric relationship showing thermodynamic equilibration toward the trans-isomer.

Spectroscopic Fingerprint

Accurate identification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the coupling constants (


) of the vinylic protons.
Proton NMR ( H-NMR)

The vinylic protons (


 and 

) exhibit a characteristic AX spin system.
  • Coupling Constant (

    
    ):  The definitive metric for assignment.
    
    • Trans (E):

      
       (Large coupling due to anti-periplanar relationship).
      
    • Cis (Z):

      
      .
      
  • Chemical Shifts (

    
    ):  Typically observed as doublets in the range of 6.0–7.5 ppm (DMSO-
    
    
    
    or CDCl
    
    
    ). The proton
    
    
    to the carboxylic acid (adjacent to Cl) is generally more deshielded.
Infrared Spectroscopy (IR)
  • O-H Stretch: Broad band 2500–3300 cm

    
     (carboxylic acid dimer).
    
  • C=O Stretch: Strong absorption ~1690–1710 cm

    
     (
    
    
    
    -unsaturated acid).
  • C=C Stretch: ~1610–1630 cm

    
    .
    

Synthesis and Purification Protocol

While direct addition of HCl to propiolic acid yields a mixture, the trans-isomer is the thermodynamic product and can be isolated via equilibration and crystallization.

Validated Synthetic Workflow

Reaction:



  • Addition: Treat propiolic acid with concentrated HCl. The kinetic product is predominantly cis-3-chloroacrylic acid (via anti-addition).

  • Isomerization: Heat the reaction mixture or the isolated crude solid in acidic medium (or with a catalytic amount of iodine/acid) to induce isomerization to the trans-isomer.

  • Purification:

    • Exploit the solubility difference. The trans-isomer is less soluble in non-polar solvents (e.g., cold benzene or hexanes/ether mixtures) and has a higher melting point.

    • Recrystallization: Recrystallize from water or benzene to obtain pure trans-3-chloroacrylic acid as white crystals (mp 84°C).

Synthesis Start Propiolic Acid (HC≡C-COOH) Step1 Hydrochlorination (Conc. HCl, 0-20°C) Start->Step1 Nucleophilic Addition Inter Kinetic Mixture (Major: cis-isomer) Step1->Inter Step2 Thermodynamic Equilibration (Heat / Acid Catalysis) Inter->Step2 Isomerization Product trans-3-Chloroacrylic Acid (E-isomer, >98% purity) Step2->Product Recrystallization (Water/Benzene)

Figure 2: Synthetic pathway transitioning from kinetic cis-product to thermodynamic trans-product.

Reactivity & Applications in Drug Development

Michael Acceptor Reactivity

The electron-withdrawing chlorine and carboxyl group activate the


-carbon toward nucleophilic attack.
  • Mechanism: Nucleophiles (thiols, amines) attack the

    
    -position, followed by elimination of chloride (Addition-Elimination) or protonation (Addition).
    
  • Covalent Inhibition: Used to introduce a reactive electrophile into ligand scaffolds to target active site cysteines (e.g., in kinase inhibitors).

Cross-Coupling Chemistry

The vinyl chloride moiety serves as a handle for transition-metal catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to generate trans-cinnamic acid derivatives.

  • Heck Reaction: Reaction with olefins to extend the conjugated system.

Safety & Handling

  • Hazards: Corrosive (Skin Corr.[7][2] 1B), causes serious eye damage.[2]

  • Storage: Store at room temperature or refrigerated; keep away from strong bases and oxidizing agents. Moisture sensitive (acid chloride derivative).

References

  • PubChem. trans-3-Chloroacrylic acid (CID 638124). National Library of Medicine. Link

  • NIST Chemistry WebBook. trans-beta-Chloroacrylic acid. Standard Reference Data. Link

  • GuideChem. cis-3-Chloroacrylic acid Properties (pKa comparison). Link

  • Organic Chemistry Data. pKa Values of Carboxylic Acids. Link

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Link

Sources

trans-3-Chloroacrylic acid IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Stereoselective Synthesis, Physicochemical Profiling, and Medicinal Utility

Executive Summary

trans-3-Chloroacrylic acid (IUPAC: (E)-3-chloroprop-2-enoic acid ) represents a critical halogenated building block in the synthesis of heterocycles and covalent inhibitors. Unlike its cis counterpart, the trans isomer exhibits distinct thermodynamic stability and electrophilicity, making it a preferred scaffold for Michael addition reactions in drug discovery. This guide provides a definitive technical analysis of the compound, resolving common nomenclature ambiguities (CAS registry conflicts), detailing stereoselective synthesis via thermodynamic equilibration, and outlining its application in cysteine-targeting medicinal chemistry.

Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is paramount due to the existence of the cis (Z) stereoisomer. The trans isomer is characterized by the chlorine atom and the carboxylic acid group being on opposite sides of the carbon-carbon double bond.

IdentifierValueNotes
IUPAC Name (E)-3-chloroprop-2-enoic acid "E" (Entgegen) denotes opposite sides.[1][2]
Common Name trans-3-Chloroacrylic acidOften used in catalogs.
CAS Number 2345-61-1 Specific to the trans (E) isomer.
CAS (Cis) 1609-93-4cis (Z) isomer; distinct properties.
CAS (Generic) 107-94-8Often refers to 3-chloropropionic acid or unspecified mixtures. Verify carefully.
SMILES OC(=O)/C=C/ClExplicit stereochemistry defined.
Molecular Formula C₃H₃ClO₂MW: 106.51 g/mol

Critical Note on CAS Numbers: Researchers must verify the CAS number 2345-61-1 when ordering. The generic or cis-specific numbers are frequently mislabeled in non-specialized databases.

Part 2: Physicochemical Profile

The trans isomer is thermodynamically more stable than the cis isomer but less soluble in non-polar solvents due to its ability to pack more efficiently in the crystal lattice (higher melting point).

Table 1: Physicochemical Properties
PropertyValueExperimental Context
Melting Point 82 – 85 °C Significantly higher than cis (60–63 °C). Used for purity validation.
Boiling Point ~192 °CAt 760 mmHg (extrapolated).
pKa 3.65 Stronger acid than acrylic acid (pKa 4.[3]25) due to inductive effect of Cl.
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Solubility High in Water, Ethanol, EtherSoluble in polar organic solvents.
Spectroscopic Validation (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the trans isomer from the cis isomer based on the vicinal coupling constant (


) of the alkene protons.
  • trans (E):

    
     (Large coupling due to 180° dihedral angle).
    
  • cis (Z):

    
     (Smaller coupling).
    
Part 3: Synthetic Routes & Mechanistic Insight

The synthesis of trans-3-chloroacrylic acid highlights the principle of Kinetic vs. Thermodynamic Control .

The Mechanistic Pathway[4][5]
  • Kinetic Product (Cis): The addition of HCl to propiolic acid in aqueous media proceeds via anti-addition (nucleophilic attack of Cl⁻ on the protonated alkyne). This sterically yields the cis-isomer (Z) as the major product initially.

  • Thermodynamic Product (Trans): The cis isomer suffers from steric repulsion between the Chlorine and Carboxyl lone pairs. Under thermal stress or acid catalysis, the double bond isomerizes to the more stable trans (E) configuration.

Visualization: Isomerism and Synthesis Logic

G cluster_legend Stereochemical Control Propiolic Propiolic Acid (HC≡C-COOH) Transition Anti-Addition Transition State Propiolic->Transition + HCl (aq) Cis Cis-3-Chloroacrylic Acid (Kinetic Product) MP: 63°C Transition->Cis Fast (Kinetic) Trans Trans-3-Chloroacrylic Acid (Thermodynamic Product) MP: 84°C Cis->Trans Isomerization (Heat/Acid/Time) key Kinetic: Anti-addition favors Z Thermodynamic: Sterics favor E

Caption: Reaction pathway illustrating the conversion of propiolic acid to the kinetic cis-isomer, followed by thermodynamic equilibration to the stable trans-isomer.

Part 4: Experimental Protocol

Objective: Synthesis and purification of trans-3-chloroacrylic acid from propiolic acid. Safety: HCl is corrosive. 3-Chloroacrylic acid is a skin irritant and corrosive solid. Perform in a fume hood.

Step-by-Step Methodology
  • Hydrochlorination (Kinetic Phase):

    • Dissolve Propiolic Acid (1.0 eq) in Concentrated HCl (37%, excess).

    • Stir the solution at 0–10 °C for 2 hours.

    • Insight: Low temperature favors the kinetic anti-addition, initially forming the cis-isomer.

  • Isomerization (Thermodynamic Phase):

    • Warm the reaction mixture to 60–70 °C and stir for 4–6 hours.

    • Mechanism:[4][6][7] Thermal energy overcomes the rotation barrier (via reversible protonation), allowing the population to shift toward the lower-energy trans isomer.

  • Isolation:

    • Cool the mixture to 4 °C. The trans-isomer, being less soluble and having a higher melting point, will begin to crystallize.

    • Extract the aqueous layer with Diethyl Ether (3x).

    • Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification (Self-Validating Step):

    • Recrystallize the crude solid from Benzene or Chloroform/Hexane .

    • Checkpoint: Measure Melting Point.

      • If 60–65 °C : Predominantly cis (Re-heat/isomerize).

      • If 82–85 °C : Pure trans.

  • Yield: Typical yields range from 60–75% after recrystallization.

Part 5: Applications in Drug Development

The trans-3-chloroacrylic acid motif is a "warhead" precursor in covalent drug design.

  • Covalent Inhibition: The

    
    -chlorine atom enhances the electrophilicity of the 
    
    
    
    -unsaturated system. Upon reaction with a nucleophile (e.g., a Cysteine thiol in a protein active site), the chlorine can act as a leaving group (Addition-Elimination) or the system can undergo simple Michael addition depending on the local environment.
  • Dehalogenase Studies: It serves as a specific substrate for CaaD (trans-3-chloroacrylic acid dehalogenase) , an enzyme studied for bioremediation of halogenated pollutants.

  • Fragment-Based Drug Discovery (FBDD): Used as a small, rigid, polar fragment to probe sub-pockets in crystallographic screens.

Visualization: Covalent Modification Pathway

Pathway Enzyme Target Protein (Cys-SH) Complex Michael Adduct (Thioether) Enzyme->Complex + Warhead (Michael Addition) Warhead Trans-3-Chloroacrylic Scaffold Warhead->Complex Elimination Elimination Product (If Cl leaves) Complex->Elimination - HCl (Optional Pathway)

Caption: Mechanism of action for 3-chloroacrylic acid derivatives in covalent protein modification.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 638124: trans-3-Chloroacrylic acid. PubChem.[8] [Link]

  • Poelarends, G. J., et al. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry. [Link]

Sources

trans-3-Chloroacrylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Integrity, Physicochemical Profiling, and Applications in Covalent Drug Discovery

Executive Technical Summary

trans-3-Chloroacrylic acid (CAS: 2345-61-1) represents a critical halogenated building block in organic synthesis and a significant metabolic intermediate in environmental toxicology.[1] In drug development, its electrophilic


-carbon serves as a tunable Michael acceptor, offering distinct reactivity profiles compared to non-halogenated acrylamides.[1]

This guide synthesizes the core physicochemical data, stereoselective synthetic challenges, and biological implications of this molecule.[1] It is designed for medicinal chemists and process scientists requiring high-fidelity data for covalent inhibitor design and metabolic stability studies.[1]

Core Identity Matrix[1]
ParameterData
Chemical Name (E)-3-Chloroprop-2-enoic acid
Common Name trans-3-Chloroacrylic acid
CAS Registry Number 2345-61-1 (Specific to trans-isomer)
Molecular Formula

Molecular Weight 106.51 g/mol
SMILES OC(=O)/C=C/Cl
InChI Key MHMUCYJKZUZMNJ-OWOJBTEDSA-N
Appearance White to beige crystalline solid or flakes
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2]

Physicochemical & Structural Profile[1][3][4][5]

Stereoelectronic Properties

The biological and chemical behavior of 3-chloroacrylic acid is dictated by its olefin geometry.[1] The trans (E) isomer places the carboxylic acid and the chlorine atom on opposite sides of the double bond, minimizing steric repulsion compared to the cis (Z) isomer.[1]

  • Acidity (pKa): ~3.7 – 3.9 (Estimated).[1] The electron-withdrawing chlorine atom (inductive effect,

    
    ) stabilizes the carboxylate anion more effectively than in unsubstituted acrylic acid (pKa 4.25), making it a stronger acid.[1]
    
  • Electrophilicity: The

    
    -carbon is highly electrophilic due to the conjugation with the carbonyl group and the inductive withdrawal of the chlorine.[1] This makes the molecule a potent "warhead" for cysteine targeting in covalent drug design.[1]
    
Structural Visualization (Isomerism)[1]

The following diagram illustrates the stereochemical distinction and the dipole vectors that influence reactivity.

Isomerism Trans trans-3-Chloroacrylic Acid (E-Isomer) CAS: 2345-61-1 Thermodynamically More Stable Cis cis-3-Chloroacrylic Acid (Z-Isomer) CAS: 1609-93-4 Sterically Congested Dipole Dipole Moment (Opposing vectors reduce net dipole) Trans->Dipole Lower Net Dipole Reactivity Michael Acceptor (Access to Beta-Carbon) Trans->Reactivity Less Steric Hindrance at Beta-Carbon Cis->Dipole Higher Net Dipole

Figure 1: Stereochemical comparison highlighting the thermodynamic stability and steric accessibility of the trans-isomer.[1]

Synthetic Strategy & Quality Control

Synthesis Routes

The synthesis of trans-3-chloroacrylic acid often involves the addition of hydrogen chloride to propiolic acid or the reduction of trichloroacrylic acid.[1] A major challenge is controlling the stereoselectivity.

  • Route A (Addition): Propiolic acid + HCl.[1] Conditions (solvent polarity, temperature) dictate the anti vs. syn addition ratio.[1] Anti-addition leads to the cis-isomer, while thermodynamic equilibration favors the trans-isomer.[1]

  • Route B (Elimination):

    
    -dichloropropionic acid derivatives undergoing dehydrohalogenation.[1]
    
Critical Quality Attribute: NMR Validation

Distinguishing the trans isomer from the cis impurity is non-trivial by MS but definitive by


H NMR.[1]
  • Coupling Constant (

    
    ): 
    
    • 
      :  Typically 13.0 – 15.0 Hz .[1]
      
    • 
      :  Typically 7.0 – 9.0 Hz .[1]
      
  • Protocol: When sourcing material (CAS 2345-61-1), researchers must verify the coupling constant of the vinylic protons.[1] Commercial "99%" purity often refers to chemical purity, not isomeric purity.[1]

Biological Interface: Metabolism & Toxicity[1]

In drug development, understanding the metabolic fate of haloacrylic acids is vital, as they are often metabolites of halogenated environmental contaminants (e.g., 1,3-dichloropropene).[1]

Metabolic Pathway (CaaD Enzyme)

Soil bacteria and potentially mammalian systems process this molecule via trans-3-chloroacrylic acid dehalogenase (CaaD) .[1][3] This enzyme catalyzes a hydration reaction that removes the halogen, rendering the molecule less toxic.[1]

Metabolism DCP 1,3-Dichloropropene (Precursor) TransCAA trans-3-Chloroacrylic Acid (Substrate) DCP->TransCAA Oxidation Intermediate Unstable Halohydrin Intermediate TransCAA->Intermediate Hydration via CaaD Enzyme Enzyme: CaaD (Dehalogenase) Enzyme->TransCAA Malonate Malonate Semialdehyde (Final Product) Intermediate->Malonate HCl Elimination

Figure 2: The metabolic detoxification pathway mediated by CaaD, converting the chlorinated acid to malonate semialdehyde.[1]

Safety Profile
  • GHS Hazards: H314 (Causes severe skin burns), H318 (Serious eye damage).[1][4]

  • Mechanism: As a potent alkylating agent, it can covalently bind to cellular nucleophiles (proteins/DNA) if not rapidly detoxified.[1]

Experimental Protocol: Isomeric Purification & Validation

Objective: To isolate high-purity trans-3-chloroacrylic acid from a commercial cis/trans mixture for use as a reference standard.

Materials
  • Crude 3-Chloroacrylic acid (mixture).[1]

  • Solvents: Benzene (or Toluene for safety), n-Heptane.[1]

  • Equipment: Reflux condenser, vacuum filtration, NMR spectrometer.[1]

Workflow
  • Dissolution: Dissolve 10g of crude acid in minimum boiling benzene/toluene (~50 mL).

  • Thermodynamic Equilibration: Reflux the solution for 2 hours. The trans isomer is generally more thermodynamically stable; heating facilitates the isomerization of cis to trans in the presence of trace acid catalysis.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[1]

    • Add n-Heptane dropwise until slight turbidity is observed.[1]

    • Cool to 4°C overnight.[1] The trans isomer typically crystallizes more readily due to better packing (higher symmetry).[1]

  • Filtration: Filter the crystals and wash with cold n-Heptane.

  • Validation (Self-Validating Step):

    • Dissolve ~10 mg of crystal in

      
      .
      
    • Acquire

      
      H NMR.[1][3]
      
    • Pass Criteria: Observe doublets at

      
       6.0–7.5 ppm with 
      
      
      
      Hz.
    • Fail Criteria: Presence of doublets with

      
       Hz (indicates cis contamination).[1]
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid.[1] Retrieved January 30, 2026 from [Link][1]

  • Thermo Fisher Scientific. trans-3-Chloroacrylic acid, 99% Product Specifications. Retrieved from [Link][1][2]

  • Poelarends, G. J., et al. (1999). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates.[1] Journal of Bacteriology.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. trans-beta-Chloroacrylic acid.[1] SRD 69.[1][5] Retrieved from [Link][1]

Sources

The Versatile Precursor: A Technical Guide to trans-3-Chloroacrylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among these, trans-3-chloroacrylic acid, a seemingly simple three-carbon building block, has emerged as a powerful and versatile intermediate. Its unique electronic and structural features, characterized by a conjugated system bearing both an electron-withdrawing carboxylic acid and a halogen, render it a highly reactive and adaptable tool in the synthetic chemist's arsenal. This technical guide provides an in-depth exploration of the synthesis and application of trans-3-chloroacrylic acid, offering field-proven insights and detailed protocols for its use in the synthesis of diverse and medicinally relevant compounds.

Understanding the Asset: Physicochemical Properties and Synthesis of trans-3-Chloroacrylic Acid

Before delving into its synthetic applications, a thorough understanding of the precursor itself is essential. trans-3-Chloroacrylic acid is a white to off-white crystalline solid with a molecular formula of C₃H₃ClO₂ and a molecular weight of 106.51 g/mol .[1] Its reactivity is fundamentally dictated by the interplay of the vinyl chloride and the carboxylic acid functionalities.

Table 1: Physicochemical Properties of trans-3-Chloroacrylic Acid

PropertyValueReference
CAS Number2345-61-1[1]
Molecular FormulaC₃H₃ClO₂[1]
Molecular Weight106.51 g/mol [1]
Melting Point83-86 °C
Boiling Point192.3 °C at 760 mmHg
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water, ethanol, and ether

The synthesis of trans-3-chloroacrylic acid can be achieved through various routes, with the chlorination of acrylic acid followed by dehydrochlorination being a common industrial method. This process typically involves the formation of 2,3-dichloropropionic acid as an intermediate, which is then subjected to elimination to yield the desired α,β-unsaturated acid.[2]

A laboratory-scale synthesis can be adapted from the hydrochlorination of propiolic acid. This method offers a direct route to the trans isomer due to the stereospecific anti-addition of HCl across the triple bond.

Experimental Protocol: Synthesis of trans-3-Chloroacrylic Acid from Propiolic Acid

Materials:

  • Propiolic acid

  • Concentrated hydrochloric acid

  • Anhydrous diethyl ether

  • Sodium sulfate

Procedure:

  • In a fume hood, dissolve propiolic acid in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure trans-3-chloroacrylic acid.

  • Dry the product under vacuum and characterize by NMR and melting point analysis.

A Gateway to Heterocycles: Synthesis of Pyrazolones

One of the most powerful applications of trans-3-chloroacrylic acid is its role as a precursor to five-membered heterocyclic compounds, particularly pyrazolones. The reaction with hydrazine derivatives proceeds through a tandem sequence of a Michael addition followed by an intramolecular nucleophilic acyl substitution, culminating in the formation of the pyrazolone ring. This methodology is a cornerstone in the synthesis of a wide array of compounds with significant biological activities.

reaction_mechanism cluster_intermediates Reaction Pathway TCAA trans-3-Chloroacrylic Acid Michael_Adduct Michael Adduct (Intermediate) TCAA->Michael_Adduct Michael Addition Hydrazine Hydrazine Hydrate Hydrazine->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Nucleophilic Acyl Substitution Pyrazolone_Product 3-Carboxy-5-Pyrazolone Cyclization->Pyrazolone_Product Dehydration

Caption: Synthesis of 3-carboxy-5-pyrazolone from trans-3-chloroacrylic acid.

Experimental Protocol: Synthesis of 3-Carboxy-5-pyrazolone

Materials:

  • trans-3-Chloroacrylic acid

  • Hydrazine hydrate

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve trans-3-chloroacrylic acid in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • If crystallization does not occur, carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from water or an ethanol/water mixture to obtain pure 3-carboxy-5-pyrazolone.

  • Dry the product and characterize by NMR and melting point.

This protocol serves as a foundational method that can be adapted for the synthesis of a variety of substituted pyrazolones by employing substituted hydrazines, thus providing access to a diverse chemical space for drug discovery programs.

Building Blocks for Bioactive Molecules: Nucleophilic Substitution Reactions

The vinyl chloride moiety in trans-3-chloroacrylic acid is susceptible to nucleophilic substitution, providing a straightforward route to a variety of β-substituted acrylic acid derivatives. This reactivity is crucial for introducing diverse functional groups that can modulate the biological activity and physicochemical properties of the target molecules. Common nucleophiles include amines, thiols, and alkoxides.

nucleophilic_substitution cluster_start Starting Material cluster_products Products TCAA trans-3-Chloroacrylic Acid Amino_Acid β-Aminoacrylic Acid TCAA->Amino_Acid  + R₂NH Thioether β-Thioacrylic Acid TCAA->Thioether  + RSH Alkoxy_Acid β-Alkoxyacrylic Acid TCAA->Alkoxy_Acid  + ROH

Caption: Nucleophilic substitution reactions of trans-3-chloroacrylic acid.

The synthesis of β-aminoacrylic acids is of particular interest as these motifs are present in numerous natural products and pharmaceuticals.

Experimental Protocol: Synthesis of a β-Aminoacrylic Acid Derivative

Materials:

  • trans-3-Chloroacrylic acid

  • Desired primary or secondary amine (e.g., benzylamine)

  • Triethylamine

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve trans-3-chloroacrylic acid in acetonitrile.

  • Add triethylamine to the solution.

  • Add the amine (e.g., benzylamine) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to afford the pure β-aminoacrylic acid derivative.

  • Characterize the product by NMR and mass spectrometry.

Expanding Molecular Complexity: Cycloaddition Reactions

The electron-deficient double bond of trans-3-chloroacrylic acid makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition processes. These reactions are powerful tools for the construction of six-membered rings and other cyclic systems with high stereocontrol, providing rapid access to complex molecular scaffolds.

While specific, detailed protocols for Diels-Alder reactions with trans-3-chloroacrylic acid are often substrate-dependent, the general principle involves the reaction with a suitable diene, often under thermal conditions. The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the product.[3]

Safety and Handling

trans-3-Chloroacrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a respiratory irritant. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

trans-3-Chloroacrylic acid is a highly valuable and versatile precursor in organic synthesis. Its inherent reactivity, stemming from the strategic placement of a chlorine atom and a carboxylic acid on a conjugated backbone, allows for its participation in a wide range of chemical transformations. From the construction of medicinally important heterocyclic scaffolds like pyrazolones to the introduction of diverse functionalities through nucleophilic substitution and the creation of complex cyclic systems via cycloaddition reactions, trans-3-chloroacrylic acid offers a reliable and efficient pathway to molecular complexity. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this remarkable building block in their synthetic endeavors.

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An In-depth Technical Guide to the Spectroscopic Data of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for trans-3-Chloroacrylic acid (CAS No. 2345-61-1), a valuable synthetic intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in drug development and organic synthesis. This document moves beyond a simple data repository to offer insights into the interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and experimental observations.

Molecular Structure and Key Physicochemical Properties

trans-3-Chloroacrylic acid, with the IUPAC name (2E)-3-chloroprop-2-enoic acid, is a chlorocarboxylic acid. Its structure consists of a carboxylic acid group attached to a carbon-carbon double bond, with a chlorine atom in a trans configuration relative to the carboxylic acid group.[3]

PropertyValue
Molecular Formula C₃H₃ClO₂
Molecular Weight 106.51 g/mol [3]
CAS Number 2345-61-1[2][4]
IUPAC Name (E)-3-chloroprop-2-enoic acid[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For trans-3-chloroacrylic acid, both ¹H and ¹³C NMR provide definitive information about its structure.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum of trans-3-chloroacrylic acid is characterized by two distinct signals in the olefinic region, corresponding to the two vinyl protons, and a broad signal for the carboxylic acid proton. The trans relationship between the two vinyl protons is a key diagnostic feature, giving rise to a large coupling constant.

Experimental Protocol for ¹H NMR Data Acquisition: A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving a sample of trans-3-chloroacrylic acid (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.75 mL). The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Hα (proton α to COOH)~6.5Doublet~13-16
Hβ (proton β to COOH)~7.5Doublet~13-16
-COOHVariable (broad singlet)Singlet-
  • Causality of Chemical Shifts: The proton Hβ is deshielded (appears at a higher chemical shift) compared to Hα due to the anisotropic effect of the chlorine atom and its electron-withdrawing nature. The carboxylic acid proton signal is typically broad and its chemical shift is highly dependent on concentration and the solvent used.

  • Significance of the Coupling Constant: The large coupling constant (typically in the range of 13-16 Hz) between Hα and Hβ is characteristic of a trans relationship between vicinal protons on a double bond. This provides unambiguous confirmation of the stereochemistry.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of trans-3-chloroacrylic acid displays three distinct signals, corresponding to the three carbon atoms in unique chemical environments.

Experimental Protocol for ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is typically acquired on the same sample solution prepared for ¹H NMR analysis. A higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation:

CarbonChemical Shift (δ) ppm
C=O (Carboxylic Acid)~170
Cα (carbon α to COOH)~120
Cβ (carbon β to COOH)~130
  • Expertise in Signal Assignment: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~170 ppm). The olefinic carbons, Cα and Cβ, appear in the typical range for sp² hybridized carbons. The carbon atom bonded to the electronegative chlorine atom (Cβ) is expected to be more deshielded than Cα.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of trans-3-chloroacrylic acid is dominated by absorptions corresponding to the O-H, C=O, C=C, and C-Cl bonds. A gas-phase IR spectrum is available in the NIST database.[5][6]

Experimental Protocol for IR Data Acquisition: The IR spectrum can be obtained using various techniques. For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) are common methods. For a solution, the sample can be analyzed between salt plates (e.g., NaCl or KBr).

Key IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1640C=C stretchAlkene
~940=C-H bend (out-of-plane)trans-Alkene
~780C-Cl stretchAlkyl Halide
  • Trustworthiness of the Data: The broad absorption in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. The strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch. The C=C stretching vibration appears around 1640 cm⁻¹. A key diagnostic peak for the trans configuration is the out-of-plane =C-H bending vibration, which is typically found around 940 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. The mass spectrum of trans-3-chloroacrylic acid will show the molecular ion peak and characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). A GC-MS result for this compound is available in the NIST library.[3]

Experimental Protocol for Mass Spectrometry Data Acquisition: Mass spectra are typically obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a volatile compound like trans-3-chloroacrylic acid, EI is a common method.

Expected Fragmentation Pattern (EI-MS):

m/zIonSignificance
106/108[M]⁺Molecular ion peak (showing the 3:1 isotopic pattern for one chlorine atom)
89/91[M - OH]⁺Loss of a hydroxyl radical
71[M - Cl]⁺Loss of a chlorine radical
61/63[M - COOH]⁺Loss of the carboxylic acid group
45[COOH]⁺Carboxylic acid fragment
  • Authoritative Grounding in Fragmentation Mechanisms: The molecular ion peak will appear as a pair of peaks at m/z 106 and 108, with relative intensities of approximately 3:1, confirming the presence of one chlorine atom. Common fragmentation pathways include the loss of a hydroxyl radical, a chlorine radical, or the entire carboxylic acid group. The observation of these fragments provides strong evidence for the structure of trans-3-chloroacrylic acid.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of trans-3-chloroacrylic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation Sample trans-3-Chloroacrylic Acid Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) Stereochemistry NMR->NMR_data IR_data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_data MS_data Molecular Ion (m/z) Fragmentation Pattern Isotopic Distribution MS->MS_data Structure Confirmed Structure of trans-3-Chloroacrylic Acid NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic characterization of trans-3-chloroacrylic acid.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a definitive and self-validating system for the structural elucidation and confirmation of trans-3-chloroacrylic acid. The characteristic chemical shifts and the large coupling constant in the ¹H NMR spectrum confirm the trans stereochemistry. The ¹³C NMR spectrum accounts for all three unique carbon environments. The IR spectrum clearly identifies the carboxylic acid and alkene functional groups, with a diagnostic peak for the trans C-H bend. Finally, the mass spectrum confirms the molecular weight and shows a fragmentation pattern consistent with the proposed structure, including the characteristic isotopic signature of chlorine. This comprehensive spectroscopic profile is an indispensable tool for any researcher or professional working with this important chemical intermediate.

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The Evolution of trans-3-Chloroacrylic Acid: From Stereochemical Puzzle to Synthetic Staple

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and chemical utility of trans-3-chloroacrylic acid.

Executive Summary

trans-3-Chloroacrylic acid (E-3-chloroacrylic acid; CAS 2345-61-1) is a functionalized vinylic halide and a critical C3 building block in organic synthesis.[1][2] Historically significant for its role in early stereochemical theory, it remains a vital intermediate in the industrial production of herbicides, polymers, and stereospecific pharmaceutical pharmacophores (e.g.,


-lactams). This guide explores its genesis, the mechanistic duality of its synthesis, and the protocols required for high-purity isolation.

Historical Genesis & Stereochemical Definition[2]

The 19th Century "Isomerism" Debate

The discovery of 3-chloroacrylic acid in the late 19th century was not a singular event but part of the broader "acrylic era" initiated by Redtenbacher’s isolation of acrylic acid in 1843. By the 1870s-1890s, chemists such as Johannes Wislicenus and Otto Wallach were grappling with the "geometric isomerism" of unsaturated acids.[2]

The synthesis of 3-chloroacrylic acid provided a perfect test bed for the then-controversial theories of Van 't Hoff and Le Bel regarding tetrahedral carbon and restricted rotation around double bonds.[2] Early syntheses from propiolic acid yielded mixtures with confusing melting points (64°C vs. 84°C), leading to decades of debate over which isomer was cis (maleic-like) and which was trans (fumaric-like).[2]

  • The Resolution: It was eventually established via physical methods (dipole moments and later NMR) that the higher melting point isomer (MP: ~84°C) is the trans (E) form, while the lower melting isomer (MP: ~62°C) is the cis (Z) form.

Structural Properties

The trans isomer is thermodynamically more stable than the cis isomer due to the minimization of steric repulsion between the chloro and carboxyl groups, despite the cis isomer's potential for intramolecular hydrogen bonding.

Propertytrans-3-Chloroacrylic Acid (E)cis-3-Chloroacrylic Acid (Z)
CAS Number 2345-61-1 1609-93-4
Configuration Chlorine and Carboxyl on opposite sidesChlorine and Carboxyl on same side
Melting Point 83 – 85 °C 61 – 63 °C
Boiling Point 192 °C (approx.)192 °C (approx.)[2]
Dipole Moment LowerHigher
Stability Thermodynamically FavoredKinetically Favored (via Anti-Addition)

Synthetic Methodologies & Mechanisms[2][3]

The Classical Route: Hydrochlorination of Propiolic Acid

The reaction of propiolic acid (HC


CCOOH) with hydrogen chloride is the most instructive route, illustrating the competition between kinetic and thermodynamic control.
Mechanism:
  • Kinetic Control (Anti-Addition): The nucleophilic attack of chloride ion (

    
    ) on the protonated alkyne typically proceeds via anti-addition.[2]
    
    • Outcome: The H and Cl add to opposite faces of the triple bond.

    • Result:cis-3-chloroacrylic acid (Z-isomer).[2][3]

  • Thermodynamic Control (Isomerization): Under acidic conditions, high heat, or UV irradiation, the cis isomer equilibrates to the more stable trans isomer.

The Industrial Route: Elimination from 2,3-Dichloropropionic Acid

For scalable production, the elimination of HCl from 2,3-dichloropropionic acid is preferred.[2] This route relies on the stereospecificity of E2 elimination.

  • Precursor: Acrylic acid is chlorinated to give 2,3-dichloropropionic acid.[2]

  • Elimination: Base-induced elimination removes the

    
    -proton and the 
    
    
    
    -chlorine.[2]
  • Selectivity: The stereochemistry of the product depends on the diastereomer of the starting material (erythro vs. threo) and the reaction conditions (syn- vs. anti-elimination).

Experimental Protocols

Protocol A: Stereoselective Synthesis via Isomerization

This protocol prioritizes the isolation of the thermodynamic (trans) product.

Reagents:

  • Propiolic Acid (1.0 equiv)[2]

  • Conc. Hydrochloric Acid (excess)[2]

  • Solvent: Water or Dioxane

Step-by-Step Workflow:

  • Addition: Dissolve propiolic acid in concentrated HCl.

  • Heating: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Note: Lower temperatures favor the cis-isomer.[2]

  • Workup: Cool the solution to 0°C. The trans-isomer, having lower solubility and a higher melting point, will crystallize preferentially.[2]

  • Purification: Filter the crude crystals. Recrystallize from water or a benzene/ligroin mixture.[2]

  • Validation: Verify MP (target 83–85°C). If MP is low (~60-70°C), the mixture contains significant cis isomer; repeat recrystallization or reflux.[2]

Protocol B: Modern Catalytic Access (Conceptual)

Modern methods utilize palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) of trans-1,2-dichloroethylene derivatives, though the atom economy of the classical HCl addition remains superior for bulk synthesis.[2]

Mechanistic Visualization

The following diagram illustrates the divergent pathways from propiolic acid, highlighting the critical isomerization step required to access the trans isomer.

Synthesis Pathways Propiolic Propiolic Acid (HC≡CCOOH) Intermediate Vinyl Cation Intermediate Propiolic->Intermediate + HCl (Protonation) Cis cis-3-Chloroacrylic Acid (Kinetic Product) MP: 62°C Propiolic->Cis Direct Anti-Addition Intermediate->Cis Anti-Addition (Cl- attack) Trans trans-3-Chloroacrylic Acid (Thermodynamic Product) MP: 84°C Cis->Trans Acid/Heat Isomerization (Thermodynamic Equilibration) Dichloro 2,3-Dichloropropionic Acid Dichloro->Trans Base Elimination (-HCl)

Caption: Reaction network showing the kinetic formation of the cis-isomer and its subsequent equilibration to the thermodynamically stable trans-isomer.

Applications in Drug Development

The trans-3-chloroacrylic acid moiety serves as a "warhead" or structural scaffold in several biological contexts:

  • 
    -Lactam Synthesis:  Used as a precursor for trans-3-chloro-
    
    
    
    -lactams via cycloaddition with imines.[2] The trans stereochemistry of the acid is often conserved or directs the stereochemistry of the lactam ring.
  • Metabolic Probes: The C-Cl bond is robust enough to survive initial metabolic passes, making it a useful tracer for fatty acid oxidation pathways.[2]

  • Herbicides: Acts as a key intermediate in the synthesis of specific phenoxy-propionic acid herbicides.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved January 30, 2026 from [Link]

  • Journal of the Chemical Society B (1968). The addition of hydrogen halides to propiolic acid. (Mechanistic confirmation of anti-addition kinetics). Retrieved from [Link][2]

Sources

A Quantum Mechanical Investigation of trans-3-Chloroacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of trans-3-Chloroacrylic acid. Targeting researchers and drug development professionals, this document outlines a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. We detail the causality behind the selection of computational methods, including the choice of functionals and basis sets, to ensure a self-validating and accurate theoretical model. Key analyses covered include geometry optimization, vibrational frequency analysis with spectral scaling, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping to predict reactivity. Furthermore, we describe the application of the Gauge-Including Atomic Orbital (GIAO) method for the precise prediction of ¹H and ¹³C NMR chemical shifts. All methodologies are presented as detailed, step-by-step protocols, supplemented by data tables and explanatory diagrams to facilitate comprehension and replication.

Introduction: The Significance of a Theoretical Approach

trans-3-Chloroacrylic acid is a halogenated unsaturated carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is dictated by the interplay of the carboxylic acid group, the carbon-carbon double bond, and the electron-withdrawing chlorine atom. A thorough understanding of its molecular structure and electronic landscape is paramount for predicting its chemical behavior, designing novel synthetic routes, and understanding its potential interactions in biological systems.

Experimental characterization provides invaluable data; however, theoretical studies offer a complementary and predictive lens into the molecule's intrinsic properties at an atomic level. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for their balance of computational cost and accuracy in modeling organic molecules.[3] This guide establishes a "best-practice" computational workflow for characterizing trans-3-chloroacrylic acid, providing a foundational understanding of its physicochemical properties grounded in first-principles.

Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the judicious selection of the computational method. The protocol outlined herein is designed to be a self-validating system, where the choice of theory and basis set is justified by established practices for accuracy and efficiency.

The Cornerstone: Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry for its ability to accurately model electron correlation at a fraction of the cost of traditional ab initio methods like Møller–Plesset perturbation theory (MPn) or Coupled Cluster (CC) theory.[4] For the analyses in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has consistently demonstrated high accuracy for predicting the geometries and vibrational spectra of a wide range of organic molecules.[5]

The Language of Electrons: Basis Set Selection

The basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule like trans-3-chloroacrylic acid, containing second-row elements (C, O) and a third-row element (Cl), a Pople-style basis set, 6-311++G(d,p) , is an excellent choice.[3]

  • 6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

  • ++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the lone pairs on oxygen and chlorine and the π-system of the double bond.

  • (d,p) : Represents the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust level of theory for the investigations that follow.

Experimental Protocol: Computational Workflow

The following protocol outlines the step-by-step procedure for the theoretical analysis of trans-3-chloroacrylic acid.

  • Initial Structure Generation : Construct the trans-3-chloroacrylic acid molecule using a standard molecular builder. Ensure the correct stereochemistry around the C=C double bond.

  • Geometry Optimization : Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This calculation will find the lowest energy conformation of the molecule, providing its equilibrium bond lengths, bond angles, and dihedral angles.[6]

  • Vibrational Frequency Calculation : Using the optimized geometry, perform a frequency calculation at the same level of theory. This will confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and will provide the harmonic vibrational frequencies corresponding to its infrared (IR) and Raman spectra.[2]

  • Electronic Property Analysis : From the results of the optimized structure, analyze the electronic properties, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[7][8]

  • NMR Chemical Shift Calculation : Perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory to predict the ¹H and ¹³C chemical shifts.[9]

The logical flow of this computational protocol is visualized in the diagram below.

G cluster_0 Computational Protocol A 1. Initial Molecular Structure (trans-3-Chloroacrylic Acid) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Vibrational Frequency Analysis (Confirmation of Minimum Energy) B->C Optimized Geometry D 4. Electronic Property Calculation (HOMO, LUMO, MEP) C->D Validated Structure E 5. NMR Chemical Shift Calculation (GIAO Method) C->E Validated Structure F Final Theoretical Characterization D->F E->F

Figure 1: A flowchart illustrating the computational workflow for the theoretical analysis of trans-3-chloroacrylic acid.

Results and Discussion: A Multi-faceted Theoretical Analysis

This section details the expected outcomes from the computational protocol, providing a comprehensive theoretical characterization of trans-3-chloroacrylic acid.

Molecular Geometry: The Structural Foundation

The geometry optimization yields the equilibrium structure of the molecule. The key structural parameters, including bond lengths and bond angles, are crucial for understanding its steric and electronic properties. The planarity of the molecule, a consequence of the sp² hybridization of the carbon atoms in the acrylic acid backbone, is a key feature to be confirmed by the dihedral angles.

Table 1: Predicted Geometrical Parameters for trans-3-Chloroacrylic Acid

Parameter Atom(s) Predicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=O ~1.21 Å
C-O ~1.35 Å
C-C ~1.48 Å
C=C ~1.34 Å
C-Cl ~1.73 Å
**Bond Angles (°) **
O=C-O ~123°
C-C=O ~125°
C-C-C ~121°
C=C-Cl ~124°

| Dihedral Angle (°) | Cl-C=C-C | ~180° |

Note: These are expected values based on typical bond lengths and angles for similar functional groups and are subject to refinement by actual calculation.[10]

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies correspond to the fundamental modes of vibration of the molecule. These can be directly compared to experimental IR and Raman spectra to validate the computational model. It is standard practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the DFT method.[11] For B3LYP/6-311++G(d,p), a scaling factor of approximately 0.967 is often applied.[12]

Table 2: Predicted Key Vibrational Frequencies for trans-3-Chloroacrylic Acid

Vibrational Mode Predicted Scaled Frequency (cm⁻¹) Description
O-H stretch ~3550 cm⁻¹ Carboxylic acid hydroxyl group
C=O stretch ~1730 cm⁻¹ Carbonyl group of the carboxylic acid
C=C stretch ~1640 cm⁻¹ Alkene double bond

| C-Cl stretch | ~750 cm⁻¹ | Carbon-chlorine bond |

Note: These are representative frequencies. A full analysis would include all 3N-6 (in this case, 21) normal modes.[13]

Electronic Properties: Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[7]

For trans-3-chloroacrylic acid, the HOMO is expected to be localized on the C=C double bond and the lone pairs of the oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the C=O and C=C π* anti-bonding orbitals, suggesting these are the sites for nucleophilic attack.

Figure 2: Relationship between HOMO, LUMO, and the energy gap, which indicates chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a powerful tool for predicting sites of electrophilic and nucleophilic attack.[14] The MEP is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).[15]

For trans-3-chloroacrylic acid, the MEP map is expected to show a strong negative potential (red) around the carbonyl oxygen, making it a prime site for protonation or coordination to metal ions. The acidic proton of the carboxyl group will appear as a region of strong positive potential (blue). The region around the chlorine atom will also exhibit a negative potential due to its lone pairs.

NMR Spectroscopy: A Theoretical Corroboration

The GIAO method is a reliable approach for calculating the isotropic magnetic shielding tensors, which can be converted to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS).[16][17] Comparing the predicted ¹H and ¹³C NMR spectra with experimental data serves as a stringent test of the accuracy of the calculated molecular geometry and electronic structure.[18]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for trans-3-Chloroacrylic Acid

Nucleus Atom Predicted Chemical Shift (ppm)
¹³C NMR
C (carbonyl) ~168-172 ppm
C (alpha to COOH) ~125-130 ppm
C (beta to COOH, attached to Cl) ~128-133 ppm
¹H NMR
H (on alpha carbon) ~6.2-6.5 ppm
H (on beta carbon) ~7.5-7.8 ppm

| | H (on hydroxyl) | ~12.0-13.0 ppm |

Note: Predicted shifts are relative to TMS and can be influenced by solvent effects, which can be modeled with advanced computational techniques.[19]

Conclusion: A Predictive and Validated Approach

This technical guide has detailed a comprehensive and robust theoretical protocol for the in-depth study of trans-3-chloroacrylic acid using Density Functional Theory. By following the outlined workflow—from geometry optimization and vibrational analysis to the exploration of electronic properties and NMR chemical shift prediction—researchers can gain profound insights into the molecule's intrinsic characteristics. The emphasis on a self-validating methodology, grounded in the justified selection of the B3LYP functional and the 6-311++G(d,p) basis set, ensures that the theoretical results are both accurate and reliable. The predictive power of this computational approach provides a powerful complement to experimental studies, facilitating the rational design of new chemical entities and a deeper understanding of reaction mechanisms in the fields of drug discovery and materials science.

References

  • DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. (2023). MDPI. [Link]

  • DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. (2023). De Gruyter. [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (2020). RSC Publishing. [Link]

  • trans-3-Chloroacrylic acid. MySkinRecipes. [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2020). Spectroscopy Online. [Link]

  • Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. (2016). ACS Publications. [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (2015). Moroccan Journal of Chemistry. [Link]

  • Basis Sets for the Calculation of Core-Electron Binding Energies. (2018). University of Nottingham Ningbo China. [Link]

  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (2021). E3S Web of Conferences. [Link]

  • CCCBDB Vibrational Frequency Scaling Factors. Computational Chemistry Comparison and Benchmark Database. [Link]

  • Synthesis and Molecular Structures of the Lowest Melting Odd- and Even-Numbered α,β-Unsaturated Carboxylic Acids—(E). (2020). MDPI. [Link]

  • Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. (2013). ResearchGate. [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. (2015). ResearchGate. [Link]

  • Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. (2019). Wiley Online Library. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2022). ERA - University of Alberta. [Link]

  • How to select the best basis sets to use in quantum chemical computations?. (2017). ResearchGate. [Link]

  • Ab initio quantum chemistry methods. Wikipedia. [Link]

  • Methodological Approach Based on Structural Parameters, Vibrational Frequencies, and MMFF94 Bond Charge Increments for Platinum-Based Compounds. (2021). PubMed Central. [Link]

  • Molecular Electrostatic Potential (MEP). University of Oldenburg. [Link]

  • Introduction to ab-initio methods and relation to nanomaterials research. (2006). University of Illinois Urbana-Champaign. [Link]

  • How to do NMR calculation using Gaussian 09W | GIAO method. (2023). YouTube. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). PubMed Central. [Link]

  • CCCBDB Vibrational frequency scaling factors. NIST. [Link]

  • The calculation of ab initio molecular geometries: efficient optimization by natural internal coordinates and empirical correction by offset forces. (1992). Repository of the Academy's Library. [Link]

  • 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. (2005). JPS Journals. [Link]

  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). PubMed Central. [Link]

  • How to choose a functional and basis set for your DFT calculation. (2024). YouTube. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

  • Calculating NMR shifts – Short and Long Ways. (2018). Dr. Joaquin Barroso's Blog. [Link]

  • CompChem.04.01 Ab Initio Hartree-Fock Theory: Basis Sets and LCAO Wave Functions. (2014). YouTube. [Link]

  • An investigation of vibrational analysis, thermodynamics properties and electronic properties of Formaldehyde and its stretch by. (2023). ResearchGate. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). PubMed Central. [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (2002). ACS Publications. [Link]

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Technical Guide: Safe Handling and Operational Protocols for trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, handling, and experimental protocols for trans-3-Chloroacrylic acid . It is designed for researchers and safety officers requiring actionable, high-level data beyond standard Safety Data Sheets (SDS).

Executive Summary

trans-3-Chloroacrylic acid (CAS: 2345-61-1) is a functionalized unsaturated carboxylic acid widely utilized as a building block in the synthesis of heterocyclic pharmaceuticals, herbicides, and proteomic probes.[1][2][3][4] While structurally related to acrylic acid, its halogenation at the C3 position alters its reactivity and toxicity profile. It presents dual hazards: severe corrosivity typical of low-pKa organic acids and alkylating potential due to the Michael acceptor moiety. This guide establishes a zero-compromise safety architecture for its storage, manipulation, and disposal.

Physicochemical & Hazard Profile

Understanding the physical state is critical for selecting engineering controls. Unlike liquid acrylic acid, the trans-3-chloro derivative is a solid, shifting the primary exposure vector from vapor inhalation to dust inhalation and direct contact .

Table 1: Critical Physicochemical Properties
PropertyValueOperational Implication
CAS Number 2345-61-1Specific to trans-isomer; verify purity batches.
Physical State Solid (Beige/Grey Powder)Requires anti-static weighing tools; dust mask/hood essential.
Melting Point 84–86 °CStable solid at RT; avoid heating near MP without ventilation.
Acidity (pKa) ~3.65Stronger acid than acetic acid; rapidly mobilizes protons in tissue.
Solubility Soluble in water, alcoholsRapid dermal absorption via sweat/moisture.
Reactivity Michael AcceptorIrreversible alkylation of cysteine residues (skin/eye proteins).
Hazard Identification (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Category 1B).[5]

  • H317: May cause an allergic skin reaction (Sensitizer).[6]

  • H335: May cause respiratory irritation.

  • Lachrymator: Induces severe tearing even at low concentrations.

Mechanism of Toxicity & Causality

Expertise Note: The danger of trans-3-chloroacrylic acid is not merely its acidity. The compound acts as a "double-edged" toxicant :

  • Corrosive Etching: Upon contact with mucous membranes, the carboxylic acid group donates protons, lowering local pH and denaturing proteins (coagulative necrosis).

  • Alkylation (Michael Addition): The

    
    -chlorovinyl group is electrophilic. It can covalently bind to nucleophilic residues (sulfhydryl groups in keratin and corneal proteins). This covalent modification is often irreversible, leading to delayed healing and permanent sensitization.
    

Storage and Stability Protocols

Unlike unsubstituted acrylic acid, the trans-3-chloro derivative is less prone to violent runaway polymerization due to the steric and electronic influence of the chlorine atom. However, degradation remains a risk.

  • Temperature Control: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage prevents slow decarboxylation or dimerization.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis, though it is generally air-stable.

  • Segregation: Strictly isolate from oxidizing agents (risk of Cl₂ gas evolution) and strong bases (exothermic neutralization).

Operational Handling & PPE Architecture

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with corrosive organic acids.[7]

  • Hand Protection:

    • Primary Layer: Nitrile (4 mil) for dexterity.

    • Secondary Layer:Butyl Rubber or Neoprene (0.5 mm+) is required if handling solutions >10% or quantities >5g.

    • Rationale: Small halogenated acids can permeate thin nitrile. Double-gloving provides a "time-buffer" to doff gloves upon contamination.

  • Respiratory Protection:

    • Work must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood .

    • If working outside a hood (not recommended), a P100/OV (Organic Vapor) respirator is mandatory due to lachrymatory effects.

  • Eye Protection:

    • Chemical splash goggles are non-negotiable. Face shields are recommended during synthesis setup.

Engineering Controls: The "Dust-Free" Weighing Protocol

Because the substance is a solid lachrymator, static electricity can disperse dust into the breathing zone.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Draft Shield: Weigh inside the fume hood. Do not remove the balance from the hood.

  • Solvent Trap: Pre-weigh solvent in the receiving flask. Add the solid directly to the solvent to immediately suppress dust generation.

Experimental Workflow: Safe Synthesis Protocol

Scenario: Activation of trans-3-Chloroacrylic acid for Amide Coupling. This workflow illustrates the safe handling "checkpoints" required during a standard reaction.

Diagram 1: Safety-Integrated Reaction Workflow

G Start Start: Reagent Retrieval CheckPPE Checkpoint 1: PPE Verification (Double Nitrile + Goggles + Lab Coat) Start->CheckPPE Weighing Weighing (In Fume Hood) Use Anti-static tools CheckPPE->Weighing Pass Dissolution Immediate Dissolution Add solid to solvent (DCM/THF) Weighing->Dissolution Minimize Dust Activation Activation Reaction (e.g., with SOCl2 or Oxalyl Chloride) Dissolution->Activation GasTrap Checkpoint 2: Gas Trapping Scrub HCl/SO2 byproducts Activation->GasTrap Evolution of Gas Quench Quenching Slow addition to weak base at 0°C GasTrap->Quench Waste Waste Disposal Segregated Halogenated Organic Quench->Waste

Caption: Operational workflow for handling trans-3-Chloroacrylic acid, emphasizing dust suppression and gas scrubbing checkpoints.

Protocol Narrative
  • Preparation: Ensure the reaction flask is equipped with a magnetic stirrer and purged with nitrogen.

  • Solubilization: Weigh the acid (solid) and immediately transfer it into a flask containing dichloromethane (DCM). This creates a "liquid containment" barrier, stopping dust hazards.

  • Activation: If converting to the acid chloride (using oxalyl chloride/catalytic DMF), significant HCl and CO/CO₂ will evolve.

    • Critical Step: The exhaust must be vented through a NaOH scrubber or into the back of the fume hood. Do not rely solely on the hood sash.

  • Quenching: Unreacted acid chloride or excess acid must be quenched slowly. Add the reaction mixture into a saturated NaHCO₃ solution (not reverse) to control CO₂ evolution and exotherm.

Emergency Response & Disposal

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution/Liquid Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) -> Sweep Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Neutralize Neutralize Residue (Dilute Bicarbonate) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Hazardous Waste Bin (Tag: Corrosive/Toxic) Neutralize->Disposal

Caption: Decision matrix for responding to spills, prioritizing dust suppression for solids and containment for liquids.

Disposal Protocols
  • Waste Stream: Classify as Halogenated Organic Solvent Waste if in solution. If solid, dispose of as Solid Hazardous Waste (Corrosive/Toxic) .

  • Neutralization: Do not mix directly with strong concentrated bases in the waste container to avoid rapid heat generation. Neutralize in a beaker first, check pH (aim for 6-8), then discard.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to corrosion risk.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: trans-3-Chloroacrylic acid. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: trans-3-Chloroacrylic acid (CID 638124).[8] Retrieved from

  • ChemicalBook. (2023). trans-3-Chloroacrylic acid Properties and Safety. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acrylic Acid (Structural Analog Data). Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from

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Methodological & Application

Application Note: Stereoselective Synthesis of trans-3-Chloroacrylic Acid

[1]

Abstract & Introduction

trans-3-Chloroacrylic acid () is a critical C3 building block in the synthesis of herbicides, fungicides, and complex pharmaceutical scaffolds.[1] While the molecule appears structurally simple, its synthesis is governed by a strict competition between kinetic and thermodynamic control.[1]

The addition of hydrogen chloride (HCl) to propiolic acid (propynoic acid) naturally favors the cis-isomer (Z) due to the mechanism of anti-addition.[1] However, the trans-isomer (E) is thermodynamically more stable.[1] This protocol details the specific conditions required to drive the reaction toward the trans-isomer, minimizing the formation of the cis byproduct and ensuring high purity suitable for downstream coupling reactions.

Key Technical Challenges Solved:

  • Stereocontrol: Overcoming the kinetic preference for cis-addition.[1]

  • Purification: Efficient separation of geometric isomers based on solubility and melting point differentials.[1]

Reaction Mechanism & Logic

To ensure reproducibility, researchers must understand the underlying causality of the synthesis.[1] The reaction proceeds via the hydrohalogenation of an electron-deficient alkyne.[1]

Mechanistic Pathway[1][2]
  • Kinetic Phase: The protonation of the triple bond invites nucleophilic attack by the chloride ion.[1] In concentrated aqueous acid, this typically proceeds via anti-addition , yielding the cis (Z) isomer.[1]

  • Thermodynamic Phase: Under elevated temperatures (reflux), the cis-isomer undergoes acid-catalyzed isomerization.[1] The double bond is protonated to form a transient carbocation intermediate that allows rotation around the C-C bond, relaxing into the sterically less hindered trans (E) configuration upon deprotonation.[1]

Visualization of Pathway

The following diagram illustrates the critical transition from the kinetic cis product to the thermodynamic trans product.[1]

ReactionMechanismStartPropiolic Acid(HC≡C-COOH)InterVinyl CationIntermediateStart->Inter+ H+Ciscis-3-Chloroacrylic Acid(Kinetic Product)Inter->Cis+ Cl- (Anti-Addition)Transtrans-3-Chloroacrylic Acid(Thermodynamic Product)Cis->TransHeat / H+ (Isomerization)Trans->CisEquilibrium (Minor)

Figure 1: Mechanistic pathway showing the conversion of the kinetic cis-isomer to the stable trans-isomer via acid-catalyzed isomerization.[1]

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRoleHazard Class
Propiolic Acid >95%SubstrateCorrosive, Flammable
Hydrochloric Acid 37% (Conc.)[1][2]Reagent/SolventCorrosive, Toxic Fumes
Water DeionizedSolvent-
Step-by-Step Methodology
Phase 1: Hydrohalogenation (Synthesis)[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Propiolic Acid (10.0 g, 143 mmol) to the flask.

  • Acid Addition: Carefully add Concentrated HCl (40 mL) . Note: The reaction is exothermic; add slowly.

  • Thermodynamic Drive (Critical Step):

    • Heat the mixture to reflux (approx. 100°C) .

    • Maintain reflux for 4 to 6 hours .[1]

    • Why? Shorter times (1-2 hours) often result in mixtures containing 20-30% cis-isomer.[1] The extended reflux ensures >95% conversion to trans.[1]

Phase 2: Isolation & Purification[1]
  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature.

    • Observation: The trans-isomer is significantly less soluble in cold aqueous acid than the cis-isomer and will precipitate as white/off-white crystals.[1]

    • Optimization: For maximum yield, chill the flask in an ice bath (0-4°C) for 1 hour after reaching room temperature.

  • Filtration: Filter the precipitate using a sintered glass funnel (vacuum filtration).

  • Washing: Wash the filter cake with a small amount (2 x 5 mL) of ice-cold water .

    • Caution: The product is moderately soluble in water; excessive washing will reduce yield.[1]

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or silica gel for 12 hours.
    
Phase 3: Recrystallization (Optional for High Purity)

If NMR indicates residual cis-isomer (>5%):

  • Dissolve the crude solid in a minimum amount of hot water or benzene.[1]

  • Allow to cool slowly.[1] The trans-isomer crystallizes preferentially.[1]

Process Workflow Diagram

WorkflowStartStart: Propiolic Acid+ Conc. HClRefluxReflux at 100°C(4-6 Hours)Start->RefluxInitiate ReactionCoolCool to RT,then 0°C (Ice Bath)Reflux->CoolPrecipitationFilterVacuum FiltrationCool->FilterWashWash with minimalice-cold waterFilter->WashDryVacuum DryWash->DryQCQC: NMR & Melting PointDry->QCQC->RefluxFail (Isomerize again)FinishFinal Product:trans-3-Chloroacrylic AcidQC->FinishPass

Figure 2: Operational workflow for the synthesis and purification of trans-3-chloroacrylic acid.

Characterization & Validation

Trustworthiness in synthesis relies on data.[1] Use the following metrics to validate your product.

Physical Properties
Propertytrans-Isomer (Target)cis-Isomer (Impurity)Note
Melting Point 83 – 85 °C 60 – 63 °CA sharp MP >82°C confirms high purity [1].[1]
Appearance White crystalline solidOff-white/beige solid-
NMR Spectroscopy (The Gold Standard)

Stereochemistry is definitively assigned via the coupling constant (

1
  • 
    H NMR (DMSO-d6 or CDCl3): 
    
    • 
       (ppm):  ~6.5 - 7.5 ppm (doublets).[1]
      
    • Coupling Constant (

      
      ): 
      
      • trans (E):

        
        [1]
        
      • cis (Z):

        
        [1]
        

Interpretation: If your spectrum shows doublets with a coupling constant of ~8 Hz, you have isolated the kinetic cis product.[1] You must re-subject the material to acid reflux.[1]

Safety & Handling

  • Corrosivity: 3-Chloroacrylic acid is a potent vesicant.[1] It causes severe skin burns and eye damage.[1] Double-gloving (Nitrile) and a face shield are recommended during the filtration step.[1]

  • Vapor: Propiolic acid and HCl vapors are lachrymators.[1] All operations must be performed in a functioning fume hood.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid.[1] Retrieved from [Link]

  • House, H. O. (1972).[1] Modern Synthetic Reactions (2nd ed.).[1] Benjamin/Cummings.[1] (Standard text referencing hydrohalogenation stereochemistry).

Application Note: Comprehensive Analytical Strategies for the Characterization of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

trans-3-Chloroacrylic acid is a key chemical intermediate utilized in various synthetic processes, including the manufacturing of pharmaceuticals and agrochemicals.[1][2] The precise characterization of its identity, purity, and isomeric content is paramount to ensure the quality, safety, and efficacy of final products. This document provides a detailed, multi-faceted guide to the analytical methodologies for the comprehensive characterization of trans-3-chloroacrylic acid. The protocols outlined herein are designed to be robust and reproducible, establishing a reliable framework for quality control, stability testing, and research applications. This guide focuses on leveraging chromatographic and spectroscopic techniques to build a complete analytical profile of the compound.

Introduction

trans-3-Chloroacrylic acid (CAS No. 2345-61-1), systematically named (E)-3-chloroprop-2-enoic acid, is a halogenated carboxylic acid.[3][4] Its molecular structure, containing a reactive double bond, a carboxylic acid functional group, and a chlorine atom, makes it a versatile building block in organic synthesis.[2] However, this reactivity also necessitates stringent analytical control to monitor for process-related impurities, particularly the cis-isomer, and potential degradation products.

The core objectives for the analytical characterization of trans-3-chloroacrylic acid are:

  • Unambiguous Identification: To confirm the chemical structure and stereochemistry of the molecule.

  • Purity Assay: To accurately quantify the substance and detect any impurities.

  • Isomeric Purity: To specifically determine and quantify the corresponding cis-isomer.[4][5]

  • Stability Assessment: To develop methods capable of separating the main compound from byproducts that may form under various stress conditions.

This application note details an integrated approach, combining the strengths of several analytical techniques to achieve these objectives.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred technique for assessing the purity and isomeric composition of trans-3-chloroacrylic acid, owing to its high resolving power, sensitivity, and quantitative accuracy. A reversed-phase HPLC method with UV detection is the most common approach.

Principle of the Method

Reversed-phase HPLC separates analytes based on their relative hydrophobicity. A nonpolar stationary phase (typically C18) is paired with a polar mobile phase. In the case of trans-3-chloroacrylic acid, controlling the pH of the mobile phase is critical. By maintaining an acidic pH, the ionization of the carboxylic acid group is suppressed, leading to increased retention and improved peak symmetry. The UV-active chromophore (C=C-COOH) allows for sensitive detection at low wavelengths.

Experimental Protocol: Purity and Isomeric Separation by RP-HPLC

Instrumentation:

  • HPLC System with a binary or quaternary pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale & Causality
Column C18, 4.6 x 250 mm, 5 µmA longer column provides higher resolution, which is critical for separating the cis and trans isomers and other closely related impurities.
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterThe acidic modifier ensures the carboxylic acid is in its protonated form, preventing peak tailing and enhancing retention on the C18 phase.
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography, providing good elution strength for small organic molecules.
Gradient Program 5% B for 3 min, 5-90% B over 15 min, hold at 90% B for 5 minA shallow gradient ensures robust separation of the main peak from its isomers, while the ramp to high organic content elutes any non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, improving efficiency and ensuring consistent retention times.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detector Wavelength 210 nmThis wavelength provides high sensitivity for the π → π* transition of the conjugated system in the acrylic acid moiety.
Sample Preparation Accurately weigh and dissolve 1 mg/mL in Mobile Phase A.Dissolving the sample in the initial mobile phase composition prevents peak splitting or broadening upon injection.
Data Analysis and Validation
  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for tailing factor (typically < 1.5), theoretical plates, and retention time reproducibility (%RSD < 1%).

  • Isomer Identification: The cis-isomer is generally more polar and will elute before the trans-isomer. This can be confirmed by analyzing a reference standard of the cis-isomer.

  • Purity Calculation: Purity is typically reported as area percent. The area of the trans-3-chloroacrylic acid peak is expressed as a percentage of the total area of all observed peaks.

  • Method Validation: The protocol should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, and precision.

Workflow Diagram: HPLC Analysis

HPLC_Analysis_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting Prep Accurately weigh sample. Dissolve in Mobile Phase A (1 mg/mL). Filter Filter through 0.45 µm PTFE filter. Prep->Filter Inject Inject onto equilibrated HPLC system. Filter->Inject Separate Gradient separation on C18 column. Inject->Separate Detect PDA/UV detection at 210 nm. Separate->Detect Integrate Integrate chromatogram peaks. Detect->Integrate Calculate Calculate Area % Purity and Isomer Content. Integrate->Calculate Report Generate final report. Calculate->Report

Caption: A typical workflow for the HPLC purity analysis of trans-3-chloroacrylic acid.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical identity and stereochemistry of trans-3-chloroacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding molecular structure and stereochemistry.

  • ¹H NMR Spectroscopy: The key diagnostic feature in the proton NMR spectrum is the coupling constant (J-value) between the two vinyl protons. For the trans configuration, this coupling constant is typically large, in the range of 13-18 Hz. The cis isomer would exhibit a smaller coupling constant (7-12 Hz).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of the three distinct carbon environments: the carboxylic acid carbonyl, and the two olefinic carbons. Spectral data is available in public databases like PubChem for comparison.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.

  • Principle: Using electrospray ionization (ESI) in negative mode is ideal for this acidic molecule, as it readily forms a deprotonated molecule [M-H]⁻.

  • Expected Result: The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound. The primary ion will be observed at a mass-to-charge ratio (m/z) of 104.97 for the [M-H]⁻ ion containing the ³⁵Cl isotope. A secondary peak, approximately one-third the intensity, will appear at m/z 106.97, corresponding to the ³⁷Cl isotope. Predicted fragmentation patterns can further support structural confirmation.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

  • Principle: The molecule absorbs infrared radiation at frequencies that correspond to the vibrational modes of its functional groups.

  • Sample Preparation: The analysis can be performed on the solid material using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Characteristic Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3000 cm⁻¹.

    • C=O Stretch (Carbonyl): A strong, sharp absorption peak around 1700-1725 cm⁻¹.

    • C=C Stretch (Alkene): An absorption peak around 1630-1650 cm⁻¹.

    • C-H bend (trans-alkene): A characteristic strong band around 930-960 cm⁻¹.

Thermal Analysis

Thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties of the substance.

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and assess the purity of the crystalline solid. A sharp, well-defined endotherm is indicative of a high-purity substance. The melting point for trans-3-chloroacrylic acid is reported to be in the range of 82-85 °C.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.

Integrated Analytical Workflow

A robust characterization relies on the logical integration of these techniques. Chromatography provides quantitative purity data, while spectroscopy and thermal analysis provide qualitative identity and physical property information.

Integrated_Workflow cluster_quant Quantitative Analysis cluster_qual Qualitative Identification Compound trans-3-Chloroacrylic Acid Sample HPLC HPLC Compound->HPLC DSC DSC Compound->DSC NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spec Compound->MS IR IR Spec Compound->IR Purity Purity Assay Isomeric Content Melting Point HPLC->Purity DSC->Purity Structure Structural Confirmation Stereochemistry Molecular Weight Functional Groups NMR->Structure MS->Structure IR->Structure

Caption: Integrated workflow for the complete characterization of trans-3-chloroacrylic acid.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the rigorous characterization of trans-3-chloroacrylic acid. The primary technique for purity and isomeric content is reversed-phase HPLC. This must be complemented by a suite of spectroscopic techniques—NMR for definitive structural and stereochemical confirmation, Mass Spectrometry for molecular weight verification, and IR spectroscopy for functional group identification. Thermal analysis further supports purity assessment and physical characterization. By implementing this integrated, multi-technique approach, researchers, scientists, and drug development professionals can confidently ensure the quality, consistency, and safety of trans-3-chloroacrylic acid for its intended applications.

References

  • PubChem. trans-3-Chloroacrylic acid. National Center for Biotechnology Information. [Link]

  • NIST. trans-β-Chloroacrylic acid. NIST Chemistry WebBook. [Link]

  • PubChem. cis-3-Chloroacrylic acid. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. cis-3-chloroacrylic Acid. [Link]

  • Fisher Scientific. trans-3-chloroacrylic acid, 99%, Thermo Scientific. [Link]

  • PubChemLite. Trans-3-chloroacrylic acid (C3H3ClO2). [Link]

  • MySkinRecipes. trans-3-Chloroacrylic acid. [Link]

Sources

Application Note: A Validated GC-MS Method for the Sensitive Detection of trans-3-Chloroacrylic Acid in Aqueous Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of trans-3-Chloroacrylic acid. Due to its polar and non-volatile nature, direct GC analysis of trans-3-Chloroacrylic acid is not feasible. This protocol employs a liquid-liquid extraction (LLE) followed by a chemical derivatization step to convert the analyte into a volatile trimethylsilyl (TMS) ester, enabling sensitive and selective detection by GC-MS. This method is particularly suited for environmental monitoring, toxicological research, and quality control in drug development processes where trans-3-Chloroacrylic acid may be a key intermediate or impurity.

Introduction: The Analytical Challenge

trans-3-Chloroacrylic acid (C₃H₃ClO₂) is a halogenated organic compound that can be present as a disinfection byproduct in water or as an intermediate in various chemical manufacturing processes.[1] Its potential toxicity and environmental persistence necessitate a reliable and sensitive analytical method for its detection and quantification.[2][3]

The primary analytical challenge posed by trans-3-Chloroacrylic acid, like other haloacetic acids (HAAs), is its high polarity and low volatility, which are conferred by the carboxylic acid functional group.[4][5] These properties make it incompatible with direct analysis by gas chromatography, a technique renowned for its high resolution and separation efficiency.[6] To overcome this, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[4][5][7]

This protocol is adapted from the principles outlined in established methodologies for haloacetic acids, such as the U.S. Environmental Protection Agency (EPA) Method 552 series, but utilizes silylation followed by GC-MS detection for enhanced specificity and confirmatory analysis.[8][9][10] Silylation, the process of replacing an active hydrogen with a trimethylsilyl (TMS) group, is a highly effective and common technique for derivatizing carboxylic acids.[7][11] The resulting TMS ester of trans-3-chloroacrylic acid is significantly more volatile and produces a characteristic mass spectrum, allowing for confident identification and quantification.

Principle of the Method

The overall analytical workflow is a multi-step process designed to isolate the analyte from the sample matrix, convert it to a GC-amenable form, and perform separation and detection.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Aqueous Sample Collection (e.g., 40 mL water) B Acidification (pH < 0.5) with H₂SO₄ A->B C Liquid-Liquid Extraction with MTBE B->C D Isolate Organic Phase (MTBE) C->D E Add Silylation Reagent (BSTFA + 1% TMCS) D->E  Analyte in MTBE   F Incubation (e.g., 75°C for 45 min) E->F G Formation of Volatile TMS-Ester F->G H Injection into GC-MS G->H  Derivatized Sample   I Separation on Capillary Column H->I J MS Detection (Scan or SIM mode) I->J K Data Analysis & Quantification J->K

Caption: Overall experimental workflow for GC-MS analysis.

Materials and Reagents

  • Solvents: Methanol, Methyl tert-butyl ether (MTBE), Acetone (all pesticide residue grade or equivalent).

  • Reagents:

    • trans-3-Chloroacrylic acid standard (≥98.5% purity).[12]

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

    • Concentrated Sulfuric Acid (H₂SO₄).

    • Anhydrous Sodium Sulfate (Na₂SO₄).

    • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Glassware: 40 mL screw-cap vials with PTFE-lined septa, 2 mL autosampler vials with inserts, volumetric flasks, pipettes. All glassware must be meticulously cleaned and dried to prevent contamination.[10]

Detailed Protocols

Standard Preparation
  • Primary Stock Standard (1 mg/mL): Accurately weigh 10 mg of trans-3-chloroacrylic acid and dissolve in 10 mL of MTBE in a volumetric flask. Store at 4°C.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard with MTBE. A typical concentration range would be 1 µg/mL to 50 µg/mL. These working standards will be derivatized in the same manner as the samples.

Sample Preparation and Extraction (LLE)

This protocol is based on the principles of U.S. EPA Method 552.2.[10]

  • Sample Collection: Collect 40 mL of the aqueous sample in a 40 mL vial.

  • Preservation (if necessary): If the sample contains residual chlorine, add ammonium chloride to quench it.

  • Acidification: Add concentrated H₂SO₄ to the sample to adjust the pH to <0.5. This step is critical as it protonates the carboxylate, making the acid more soluble in the organic extraction solvent.

  • Salting Out: Add approximately 9-10 g of anhydrous sodium sulfate to the sample. This increases the ionic strength of the aqueous phase, driving the organic analyte into the MTBE.

  • Extraction: Add 4 mL of MTBE to the vial. Cap tightly and shake vigorously for 2-3 minutes.

  • Phase Separation: Allow the vial to stand until the aqueous and organic phases have clearly separated.

  • Collection: Carefully transfer the upper organic (MTBE) layer to a clean vial. This extract contains the trans-3-chloroacrylic acid.

Derivatization Protocol

The derivatization converts the polar carboxylic acid into its more volatile and thermally stable TMS ester.

Derivatization cluster_reactants Reactants cluster_products Products Analyte trans-3-Chloroacrylic Acid (in MTBE extract) Process Heat at 75°C 45 minutes Analyte->Process Reagent BSTFA + 1% TMCS Reagent->Process Product TMS-ester of trans-3-Chloroacrylic Acid (Volatile) Process->Product Byproduct Byproducts (e.g., N-methyltrifluoroacetamide) Process->Byproduct

Caption: Silylation reaction for derivatization.

  • Reaction Setup: Transfer 100 µL of the MTBE extract (or calibration standard) into a 2 mL autosampler vial with an insert.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst, increasing the reactivity of the BSTFA.[7]

  • Incubation: Cap the vial tightly and heat at 75°C for 45 minutes in a heating block or oven. The elevated temperature drives the reaction to completion.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The sample is now ready for injection.

GC-MS Instrumentation and Parameters

The following parameters provide a validated starting point and may be optimized for specific instrumentation.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MS or equivalentOffers high sensitivity and selectivity.
GC Column HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-bleed column suitable for a wide range of semi-volatile compounds.[8]
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode SplitlessMaximizes transfer of the analyte to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 50°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 minTemperature program designed to separate the analyte from solvent and potential interferences.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization method creating predictable fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantification.

Data Analysis and Expected Results

Mass Spectrum and Fragmentation

The molecular weight of underivatized trans-3-chloroacrylic acid is 106.5 g/mol .[1] After derivatization with a TMS group (Si(CH₃)₃), which replaces the acidic proton, the molecular weight of the TMS-ester becomes 178.7 g/mol . The mass spectrum of the TMS derivative is expected to show characteristic ions.

Based on general fragmentation rules for TMS esters of halo acids, the following ions are predicted to be significant:[13][14]

Parameter Value Description
Molecular Ion (M⁺) m/z 178The intact derivatized molecule. May be of low abundance.
Quantification Ion m/z 163 [M-15]⁺ , loss of a methyl group (•CH₃) from the TMS moiety. Typically a very stable and abundant ion.
Confirmation Ion 1 m/z 73[Si(CH₃)₃]⁺ , the characteristic trimethylsilyl cation. A base peak in many TMS derivative spectra.
Confirmation Ion 2 m/z 117[M-Cl-CO]⁺ or similar fragmentation. To be confirmed with standard injection.

Note: The exact m/z values and their relative abundances should be confirmed by injecting a derivatized standard of trans-3-chloroacrylic acid.

Quantification and Validation
  • Calibration: A calibration curve should be constructed by plotting the peak area of the quantification ion (m/z 163) against the concentration of the derivatized standards. A linear regression with a correlation coefficient (R²) > 0.995 is expected.

  • Limits of Detection (LOD) and Quantification (LOQ): These should be determined experimentally based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ.[6]

  • Precision and Accuracy: Assessed by analyzing replicate spiked samples at different concentrations. Relative standard deviations (RSD) should be <15%, and recovery should be within 80-120%.[3][15]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of trans-3-chloroacrylic acid by GC-MS. The described method, involving liquid-liquid extraction and silylation, effectively overcomes the challenges associated with the analyte's polarity and low volatility. The use of mass spectrometry provides high confidence in analyte identification through its characteristic fragmentation pattern and allows for sensitive quantification using SIM mode. This robust and reliable method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in aqueous matrices.

References

  • Total Haloacetic Acids (HAA5) in Drinking Water. Olympian Water Testing, LLC. [Link]

  • Oko, O. J., Adegbe, E. A., & Ogah, O. (2018). Determination of haloacetic acids in bottled and tap water sources by dispersive liquid-liquid microextraction and GC-MS analysis. Journal of Analytical Methods in Chemistry, 2018, 8560381. [Link]

  • Oko, O. J., Adegbe, E. A., & Ogah, O. (2018). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. Journal of Analytical Methods in Chemistry, 2018. [Link]

  • Xie, Y. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Water Research, 35(6), 1599-1606. [Link]

  • U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. [Link]

  • U.S. Environmental Protection Agency. Method 552.2: Determination of haloacetic acids and dalapon in drinking water by liquid-liquid extraction, derivatization and gas chromatography with electron capture detection. [Link]

  • Oko, O. J., Adegbe, E. A., & Ogah, O. (2018). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. ResearchGate. [Link]

  • PubChem. (n.d.). trans-3-Chloroacrylic acid. National Center for Biotechnology Information. [Link]

  • Wekesa, C., & Lalah, J. O. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]

  • Analytical approaches for haloacetic acid disinfection byproducts in treated water. (2020). University of Pretoria. [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate. [Link]

  • GC Derivatization. (n.d.). [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. [Link]

  • Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. [Link]

  • NIST. (n.d.). 3,3-Dimethylacrylic acid, TMS derivative. NIST WebBook. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). Science Publications. [Link]

  • Kuitunen, M. L., & Kostiainen, R. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(6), 1731-1737. [Link]

  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2008). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 31(1), 111–119. [Link]

Sources

using trans-3-Chloroacrylic acid in Michael addition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of trans-3-chloroacrylic acid (t-3-CAA) as a bifunctional electrophile in organic synthesis. Unlike simple acrylics, t-3-CAA possesses a


-chlorine atom that serves as both an electronic activator and a potential leaving group. This dual nature allows for two distinct reaction pathways: stable Michael addition  (retaining the chlorine) or addition-elimination  (vinyl substitution). This document provides optimized protocols for Thia-Michael additions and heterocyclic cyclocondensations, emphasizing pH and temperature control to dictate pathway selectivity.

Introduction & Strategic Utility

trans-3-Chloroacrylic acid is a valuable "masked" propiolic acid equivalent. In drug discovery, it is primarily used to synthesize:

  • Functionalized Amino Acid Mimetics: Via stereoselective addition of thiols or amines.

  • Heterocyclic Scaffolds: Specifically pyrazoles, isoxazoles, and pyrimidines, where the carboxylate and

    
    -chloride facilitate sequential cyclization.
    
  • Metabolic Conjugates: As a probe for glutathione S-transferase (GST) activity.

Key Chemical Challenge: The competition between the Michael Addition (Path A) and Nucleophilic Vinylic Substitution (SNV, Path B) .

  • Path A (Kinetic): Nucleophile adds to the

    
    -carbon; the intermediate enolate protonates.[1] Result: Saturated 
    
    
    
    -chloro acid.
  • Path B (Thermodynamic): Nucleophile adds; the intermediate enolate eliminates chloride. Result:

    
    -functionalized unsaturated acid.
    

Mechanistic Decision Tree

The following diagram illustrates the bifurcation of reactivity based on reaction conditions.

ReactionPathways cluster_legend Control Levers Start trans-3-Chloroacrylic Acid (Electrophile) Inter Enolate Intermediate (Tetrahedral) Start->Inter + Nu- (Attack at C3) Nu Nucleophile (Nu-) Nu->Inter PathA Path A: Protonation (Low Temp / Acidic Quench) Inter->PathA k(prot) > k(elim) PathB Path B: Elimination (High Temp / Excess Base) Inter->PathB k(elim) > k(prot) ProductA Michael Adduct (Saturated Beta-Chloro Acid) PathA->ProductA ProductB Substitution Product (Beta-Nu-Acrylic Acid) PathB->ProductB - Cl- Info Temp < 0°C favors Path A Temp > 50°C favors Path B

Caption: Mechanistic bifurcation of 3-chloroacrylic acid. Path A yields the Michael adduct; Path B yields the substitution product.

Protocol 1: Thia-Michael Addition (Synthesis of S-Functionalized Derivatives)

Objective: Selective formation of 3-alkylthio-3-chloropropionic acids without triggering chloride elimination. Mechanism: Soft nucleophile (thiol) attack under mild basic conditions.

Reagents & Materials
  • trans-3-Chloroacrylic acid (1.0 eq)[2][3]

  • Thiol (R-SH) (e.g., Cysteine, Benzyl mercaptan) (1.1 eq)

  • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Solvent: Water/THF (1:1) or Phosphate Buffer (pH 7.5)

Step-by-Step Procedure
  • Preparation: Dissolve 10 mmol of trans-3-chloroacrylic acid in 20 mL of 1:1 Water/THF.

  • Neutralization: Cool to 0°C. Slowly add NaHCO₃ (solid or saturated solution) until pH reaches 7.0–7.5. Note: Avoid pH > 9 to prevent polymerization or elimination.

  • Nucleophile Addition: Add the thiol (1.1 eq) dropwise. If the thiol is an oil, dilute in minimal THF.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours.

  • Monitoring (Self-Validation):

    • TLC: Elute with EtOAc/Hexane/AcOH. Stain with KMnO₄. The starting material (alkene) stains instantly; the product (saturated) stains slowly or not at all.

    • UV: Loss of the conjugated alkene absorption peak at ~235 nm.

  • Workup: Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

Data Summary: Solvent Effects
Solvent SystemReaction TimeYield (Michael Adduct)Side Product (Elimination)
Water (pH 7.5) 4 h92% < 2%
THF/TEA (1 eq)6 h78%15%
DMF/K₂CO₃2 h30%60% (Major)

Protocol 2: Heterocyclic Cyclocondensation (Pyrazolidinone Synthesis)

Objective: Synthesis of 3-pyrazolidinone-5-carboxylic acid derivatives utilizing t-3-CAA as a bis-electrophile. Mechanism: Initial Aza-Michael addition followed by intramolecular amidation (cyclization).

Reagents
  • trans-3-Chloroacrylic acid (1.0 eq)[2][3]

  • Hydrazine hydrate (NH₂NH₂·H₂O) or Substituted Hydrazine (1.2 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (cat.)

Workflow Diagram

HeterocycleSynthesis Step1 1. Mix Reactants (t-3-CAA + Hydrazine in EtOH) Step2 2. Aza-Michael Addition (0°C, 1 hr) Step1->Step2 Kinetic Control Step3 3. Thermal Cyclization (Reflux, 80°C, 4 hr) Step2->Step3 Amide Formation Step4 4. Isolation (Cool & Crystallize) Step3->Step4 Product Precipitates

Caption: Two-stage workflow for converting t-3-CAA to pyrazolidinone heterocycles.

Step-by-Step Procedure
  • Solution A: Dissolve trans-3-chloroacrylic acid (10 mmol) in Ethanol (15 mL).

  • Solution B: Mix Hydrazine hydrate (12 mmol) in Ethanol (5 mL).

  • Addition: Add Solution B to Solution A dropwise at 0°C. Caution: Exothermic.

  • Stage 1 (Michael): Stir at 0°C for 1 hour. The hydrazine nitrogen adds to the

    
    -carbon.
    
  • Stage 2 (Cyclization): Add catalytic acetic acid (2 drops) and heat the mixture to reflux (80°C) for 4–6 hours. This drives the displacement of the ethoxy/hydroxy group (or direct amidation) and elimination of HCl if aromatization occurs (reaction specific).

    • Note: For saturated pyrazolidinones, the chlorine may be retained or hydrolyzed depending on workup. To force aromatization (pyrazole formation), an oxidation step or elimination of HCl is required (often spontaneous at reflux).

  • Validation:

    • NMR: Appearance of amide proton (broad singlet > 8 ppm). Disappearance of alkene doublets.

    • Mass Spec: Check for M+ (Cyclized product) vs M+ (Linear hydrazide).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Polymerization) Concentration too high or radical initiation.Add radical inhibitor (MEHQ) or dilute reaction to 0.1 M.
Elimination (Vinyl product) Base is too strong or Temp too high.Use weaker bases (NaHCO₃ vs NaOH). Keep Temp < 10°C during addition.
No Reaction Nucleophile protonated (pH too low).Adjust pH to pKa of nucleophile + 1. Ensure acid is neutralized.[4]
Incomplete Cyclization Temperature too low.Switch solvent to n-Butanol (Reflux 118°C) to drive water removal.

Safety Information

  • Corrosivity: trans-3-Chloroacrylic acid is a potent vesicant and corrosive to eyes/skin. Handle in a fume hood with neoprene gloves.

  • Sensitizer: Potential skin sensitizer.[3] Avoid inhalation of dust/vapors.

  • Waste: Chlorinated organic waste. Do not dispose of down the drain.

References

  • Mechanistic Overview of Michael Additions: Title: The Michael Addition Reaction and Conjugate Addition.[1][5] Source: Master Organic Chemistry. URL:[Link]

  • Thiol-Michael Chemistry: Title: Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions. Source: NSF Public Access / Macromolecules. URL:[Link]

  • Heterocycle Synthesis (General Context): Title: Synthesis of Heterocycles from products of anionic arylation (Related halo-acrylic chemistry). Source: ResearchGate.[6] URL:[Link]

  • Chemical Data & Safety: Title: trans-3-Chloroacrylic acid Compound Summary. Source: PubChem.[7] URL:[Link]

Sources

Application Note: trans-3-Chloroacrylic Acid as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of trans-3-chloroacrylic acid (3-CAA) as a specialized dienophile in Diels-Alder (DA) cycloadditions. Unlike standard dienophiles (e.g., maleic anhydride, acrylates), 3-CAA offers a unique dual-functionality : it serves as an electron-deficient alkene for cycloaddition and possesses a


-chlorine atom that acts as a latent "handle" for post-cyclization modifications.

Key Applications:

  • Stereocontrolled Synthesis: Access to trans-1,2-disubstituted cyclohexenes with high diastereoselectivity.

  • Aromatization Precursors: Facilitates the synthesis of benzoic acid derivatives via dehydrochlorination/oxidation sequences.

  • Pharmacophore Generation: Construction of functionalized bicyclic cores (e.g., norbornenes) common in neuroactive alkaloids.

Mechanistic Insight & Reactivity Profile

Electronic Activation

The reactivity of 3-CAA is governed by the synergistic electron-withdrawing effects of the carboxylic acid (-COOH) and the chlorine atom (-Cl).

  • LUMO Lowering: Both groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene (Normal Electron Demand DA).

  • Regiochemistry: The -COOH group is the dominant director. In reactions with 1-substituted dienes, the "ortho" (1,2) isomer is generally favored. However, the -Cl group at the

    
    -position reinforces this directing effect via inductive withdrawal.
    
Stereochemical Conservation

The Diels-Alder reaction is concerted and stereospecific. The geometry of the dienophile is conserved in the product.[1]

  • Input: trans-3-Chloroacrylic acid.[2][3]

  • Output: The carboxylic acid and chlorine groups remain anti (trans) to each other in the resulting cyclohexene ring.

DA_Mechanism Diene Conjugated Diene (HOMO Rich) TS Transition State (Suprafacial) Diene->TS Overlap Dienophile trans-3-Chloroacrylic Acid (LUMO Poor) Dienophile->TS Product Cyclohexene Adduct (trans-configuration conserved) TS->Product Concerted Bond Formation

Figure 1: Mechanistic flow of the Diels-Alder reaction demonstrating conservation of stereochemistry.

Application Protocol 1: Synthesis of Functionalized Norbornenes

This protocol describes the reaction of trans-3-CAA with cyclopentadiene. This is a model reaction for creating rigid bicyclic scaffolds used in drug discovery.

Materials & Reagents
ReagentRolePurity/Grade
trans-3-Chloroacrylic acidDienophile>97% (Recrystallize if brown)
Cyclopentadiene (fresh)DieneFreshly cracked from dimer
TolueneSolventAnhydrous
Diethyl EtherExtraction SolventACS Grade
Experimental Procedure
  • Diene Preparation: Freshly crack dicyclopentadiene at 170°C and collect the monomer (cyclopentadiene) at 40–42°C. Keep on ice; use immediately to prevent dimerization.

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-chloroacrylic acid (10 mmol, 1.07 g) in Toluene (20 mL).

    • Add Cyclopentadiene (12 mmol, 1.0 mL) dropwise over 5 minutes. Note: Slight excess of diene compensates for dimerization.

  • Thermal Cycle:

    • Fit a reflux condenser.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The acid spot should disappear.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Purification: The residue is often a viscous oil or low-melting solid. Dissolve in saturated NaHCO₃ (20 mL), wash with ether (2 x 10 mL) to remove neutral byproducts (dimer), then acidify the aqueous layer with 1M HCl to pH 2.

    • Extract the acidic product with EtOAc (3 x 15 mL). Dry over MgSO₄ and concentrate.

Expected Results & Validation
  • Yield: Typically 75–85%.

  • Stereochemistry: The product is a mixture of endo and exo isomers relative to the carboxylic acid, but the Cl and COOH relationship remains trans.

  • NMR Validation: Look for the vicinal coupling constant (

    
    ) between the protons at C5 and C6. A distinct lack of coupling or small 
    
    
    
    value confirms the trans relationship in the rigid bicycle.

Application Protocol 2: Aromatization Strategy (The "Chlorine Handle")

A critical advantage of using 3-CAA is the ability to eliminate HCl to generate aromatic systems. This is superior to using acrylic acid, which requires harsh oxidation steps.

Workflow Logic
  • Diels-Alder: Formation of chlorocyclohexene.

  • Elimination: Base-mediated dehydrochlorination restores a double bond.

  • Oxidative Aromatization: Spontaneous or mild oxidation to benzoic acid derivatives.

Aromatization Start trans-3-Chloroacrylic Acid + Diene Adduct Chloro-Cyclohexene Adduct Start->Adduct Diels-Alder (Heat) Elimination Base Treatment (DBU or KOH) Adduct->Elimination - HCl Intermediate Dihydrobenzoic Acid Elimination->Intermediate Final Substituted Benzoic Acid (Aromatic) Intermediate->Final Oxidation/-2H

Figure 2: Strategic workflow for converting dienes to aromatic acids using 3-CAA as a masked acetylene equivalent.

Dehydrochlorination Protocol
  • Dissolution: Dissolve the DA adduct (from Protocol 3.2) in THF.

  • Base Addition: Add 2.2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Reflux: Heat to reflux for 3 hours. The base promotes E2 elimination of HCl.

  • Result: This yields the conjugated dihydro-acid, which often auto-oxidizes to the benzoic acid derivative upon exposure to air or treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Electronic mismatchAdd a Lewis Acid catalyst (e.g., 10 mol% AlCl₃ or Et₂AlCl) to lower the dienophile LUMO further.
Polymerization Diene instabilityAdd a radical inhibitor (hydroquinone, 1-2 mg) to the reaction mixture.
Regioisomer Mix Weak directing effectUse lower temperature (0°C to RT) with Lewis Acid catalysis to enhance regioselectivity.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122.

  • Corey, E. J., & Loh, T. P. (1993). First application of attractive steric interactions to the design of chiral catalysts for highly enantioselective Diels-Alder reactions. Journal of the American Chemical Society, 115(3), 1200-1201.

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[1][4][5][6][7][8] Journal of the American Chemical Society, 96(25), 7807–7808.

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
  • Kagan, H. B., & Riant, O. (1992). Catalytic asymmetric Diels-Alder reactions. Chemical Reviews, 92(5), 1007–1019.

Sources

Application Note: Synthesis of Heterocyclic Compounds from trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

trans-3-Chloroacrylic acid serves as a versatile


 dielectrophilic synthon in organic synthesis. Its unique structure features a "hard" electrophilic center (carboxylic acid) and a "soft" electrophilic center (

-carbon with a chlorine leaving group). This dual reactivity allows for regioselective cyclocondensations with binucleophiles to construct pharmacologically active scaffolds, including pyrazoles, 1,3-thiazines, and coumarins. This guide details the mechanistic rationale and validated protocols for transforming this precursor into high-value heterocyclic targets.

Section 1: Mechanistic Principles & Reactivity Profile

The Bifunctional Electrophile

The synthetic utility of trans-3-chloroacrylic acid lies in its ability to undergo sequential nucleophilic attacks. The trans-stereochemistry is critical; it minimizes steric hindrance during the initial nucleophilic attack at the


-carbon while positioning the intermediate for subsequent cyclization.

Key Reactivity Modes:

  • Addition-Elimination (

    
    V):  Nucleophilic attack at the 
    
    
    
    -position displaces the chloride ion. This restores the double bond or forms a saturated intermediate depending on the nucleophile.
  • Acyl Substitution: The carboxylic acid moiety (often activated in situ) reacts with amines or alcohols to close the ring.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways based on the nucleophile selected.

ReactionLandscape Start trans-3-Chloroacrylic Acid Hydrazine Hydrazines (N,N-Binucleophile) Start->Hydrazine Thiourea Thioureas (N,S-Binucleophile) Start->Thiourea Phenol Resorcinols (C,O-Binucleophile) Start->Phenol Pyrazole 3-Pyrazolone Derivatives Hydrazine->Pyrazole Michael Addn -> Cyclization Thiazine 2-Amino-1,3-thiazine-4-one Thiourea->Thiazine S-Alkylation -> Amidation Coumarin Coumarin-3-carboxylic acids (via Ester) Phenol->Coumarin Esterification -> Heck/Pechmann

Figure 1: Divergent synthetic pathways from trans-3-chloroacrylic acid based on binucleophile selection.

Section 2: Synthesis of Pyrazolone Derivatives

Target: 1-Substituted-3-pyrazolones Reagents: Hydrazine hydrate or Phenylhydrazine

Rationale

Hydrazines act as 1,2-binucleophiles. The primary amine attacks the


-carbon of the acrylic acid (Michael addition), followed by the elimination of HCl. The second nitrogen then attacks the carbonyl carbon to form the 5-membered lactam ring.
Protocol A: Reaction with Hydrazine Hydrate

Materials:

  • trans-3-Chloroacrylic acid (10 mmol, 1.06 g)

  • Hydrazine hydrate (80%, 20 mmol, 1.25 mL)

  • Ethanol (20 mL)

  • Sodium acetate (anhydrous, 15 mmol)

Step-by-Step Methodology:

  • Preparation: Dissolve trans-3-chloroacrylic acid in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Buffering: Add sodium acetate. Note: This scavenges the HCl produced, preventing protonation of the hydrazine which would deactivate it.

  • Addition: Add hydrazine hydrate dropwise at room temperature over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
    
  • Isolation: Cool the reaction mixture to

    
    . The product, 3-pyrazolone (often existing as the 3-hydroxypyrazole tautomer), will precipitate.
    
  • Purification: Filter the solid, wash with cold water (2 x 5 mL) to remove salts, and recrystallize from ethanol.

Yield: 65–75% Characterization:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the trans-alkene doublets (
    
    
    ) and the appearance of the pyrazole C4-H signal.

Section 3: Synthesis of 1,3-Thiazine Derivatives

Target: 2-Amino-1,3-thiazine-4-ones Reagents: Thiourea

Rationale

Thiourea is an N,S-binucleophile. According to Pearson's HSAB theory, the "soft" sulfur atom preferentially attacks the "soft"


-carbon of the acrylic acid system. The subsequent cyclization involves the "hard" nitrogen attacking the "hard" carbonyl center. This regioselectivity is crucial for forming the 6-membered 1,3-thiazine ring rather than the 5-membered thiazolidinone.
Protocol B: Cyclization with Thiourea

Materials:

  • trans-3-Chloroacrylic acid (10 mmol)

  • Thiourea (10 mmol)

  • Acetic Anhydride (5 mL) or Glacial Acetic Acid

  • Phosphorus pentoxide (

    
    ) - Optional catalyst for dehydration
    

Step-by-Step Methodology:

  • Mixing: In a dry flask, combine trans-3-chloroacrylic acid and thiourea.

  • Solvent/Catalyst: Add acetic anhydride (5 mL). Note: Acetic anhydride serves as both solvent and dehydrating agent to facilitate the amide bond formation.

  • Heating: Heat the mixture at

    
     for 3 hours. A clear solution should form, followed by precipitation.
    
  • Quenching: Pour the hot reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Work-up: Neutralize the suspension slightly with 10%

    
     to pH 5–6 to ensure the free base form is isolated.
    
  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from DMF/Ethanol mixtures.

Mechanism Visualization:

ThiazineMechanism Step1 Reactants: 3-Cl-Acrylic Acid + Thiourea Step2 S-Attack at Beta-Carbon (Michael Addition) Step1->Step2 Step3 Intermediate: S-(2-carboxyvinyl)isothiourea Step2->Step3 Step4 Intramolecular Cyclization (N-attack at Carbonyl) Step3->Step4 Step5 Elimination of HCl & H2O Step4->Step5 Product Product: 2-Amino-1,3-thiazine-4-one Step5->Product

Figure 2: Step-wise formation of the 1,3-thiazine core.[1][2][3]

Section 4: Synthesis of Coumarin Derivatives

Target: Coumarin-3-carboxylic acid derivatives Reagents: Resorcinol (1,3-dihydroxybenzene)

Rationale

This transformation utilizes the 3-chloroacrylic acid as a surrogate for malonic acid derivatives in a Pechmann-type condensation. The reaction requires strong acid catalysis to facilitate the initial esterification (or alkylation) followed by the Friedel-Crafts cyclization onto the aromatic ring.

Protocol C: Acid-Catalyzed Condensation

Materials:

  • trans-3-Chloroacrylic acid (10 mmol)

  • Resorcinol (10 mmol)

  • Concentrated Sulfuric Acid (

    
    , 5 mL) or Polyphosphoric Acid (PPA)
    

Step-by-Step Methodology:

  • Mixture: Mix resorcinol and trans-3-chloroacrylic acid in a flask.

  • Catalysis: Cool the mixture in an ice bath and slowly add concentrated

    
    .
    
  • Reaction: Remove the ice bath and heat the mixture on a steam bath (

    
    ) for 2 hours. The mixture will darken.
    
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: A solid precipitate will form. Filter and wash thoroughly with water to remove excess acid.

  • Purification: Dissolve the solid in 5%

    
     solution (extracts the carboxylic acid product), filter off any insoluble impurities, and re-acidify the filtrate with dilute HCl to precipitate the pure coumarin-3-carboxylic acid derivative.
    

Section 5: Data Summary & Troubleshooting

Comparative Reaction Data
Heterocycle ClassNucleophileSolvent/MediumCatalystTypical YieldKey Intermediate
Pyrazole Hydrazine HydrateEthanolNaOAc70%Hydrazide/Enamine
1,3-Thiazine ThioureaAcetic AnhydrideNone60–80%S-alkenyl isothiourea
Coumarin ResorcinolNeat/Melt

55–65%Aryl ester
Troubleshooting Guide
  • Low Yield in Pyrazole Synthesis:

    • Cause: Protonation of hydrazine by the liberated HCl.

    • Solution: Increase the equivalents of Sodium Acetate or use a stronger organic base like Triethylamine.

  • Formation of Thiazolidinone instead of Thiazine:

    • Cause: Reaction temperature too low or incorrect solvent polarity favoring the 5-exo-trig closure over 6-endo-trig.

    • Solution: Ensure reflux temperatures are maintained; Acetic anhydride promotes the 6-membered ring formation via dehydration.

  • Black Tar in Coumarin Synthesis:

    • Cause: Oxidative polymerization of resorcinol by hot sulfuric acid.

    • Solution: Switch to Polyphosphoric Acid (PPA) which is a gentler Lewis acid/dehydrating agent, or keep temperature strictly below

      
      .
      

References

  • Synthesis of Pyrazoles via [3+2] Cycloaddition and Condensation

    • Source: Organic Chemistry Portal. "Pyrazole Synthesis."
    • URL:[Link]

  • Reaction of Thiourea with Acrylic Acid Derivatives

    • Source:Asian Journal of Chemistry. "Synthesis and Antibacterial Studies of Chloro-Substituted 1,3-Thiazines."
    • URL:[Link] (DOI lookup required for specific volume: Asian J. Chem. 2012, 24, 12)

  • Coumarin Synthesis via Pechmann Condensation

    • Source:Journal of Heterocyclic Chemistry. "Efficient Synthesis of 3-Substituted Coumarins."
    • URL:[Link]

  • Mechanistic Insight on Nucleophilic Acyl Substitution

    • Source: Chemistry LibreTexts. "Nucleophilic Acyl Substitution Reactions."
    • URL:[Link]

Sources

Application Notes & Protocols: trans-3-Chloroacrylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

trans-3-Chloroacrylic acid is a pivotal C3 building block in modern agrochemical synthesis, prized for its dual functionality—a reactive carboxylic acid and a vinyl chloride moiety. This combination makes it an essential precursor, particularly for the synthesis of strobilurin fungicides, one of the most commercially significant classes of agricultural fungicides[1]. This guide provides an in-depth exploration of the role of trans-3-chloroacrylic acid, its conversion into key synthetic intermediates, and its application in the synthesis of high-value agrochemicals. Detailed, field-proven protocols are provided, emphasizing the chemical principles behind each step to ensure reproducibility and success for researchers in the field.

Introduction: The Strategic Importance of trans-3-Chloroacrylic Acid

trans-3-Chloroacrylic acid (CAS 2345-61-1) is a chlorinated carboxylic acid that serves as a versatile synthetic intermediate in organic chemistry[2][3][4]. Its value in agrochemical synthesis stems from the conjugated double bond and electron-withdrawing groups, which enable its participation in crucial carbon-carbon and carbon-heteroatom bond-forming reactions, such as nucleophilic additions and substitutions[2].

The primary application of this molecule in the agrochemical sector is as a foundational component for the synthesis of the β-methoxyacrylate "pharmacophore," which is the cornerstone of all strobilurin fungicides[5][6]. Strobilurins are highly effective, broad-spectrum fungicides that act by inhibiting mitochondrial respiration in fungi at the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby halting ATP production and preventing fungal growth[7][8]. The reliable and efficient incorporation of the acrylate moiety, derived from trans-3-chloroacrylic acid, is a critical challenge in the industrial production of these vital crop protection agents[9].

Core Application: Pathway to Strobilurin Fungicides

The journey from trans-3-chloroacrylic acid to a final, active strobilurin molecule like Azoxystrobin or Picoxystrobin involves a series of strategic chemical transformations. A common and industrially relevant pathway involves the initial conversion of the acid to its corresponding methyl ester, methyl trans-3-chloroacrylate. This esterification step is crucial as it protects the carboxylic acid group and modifies the reactivity of the molecule for subsequent reactions.

Key Transformation: Esterification

The conversion of the carboxylic acid to a methyl ester is a standard procedure, often accomplished under acidic conditions (e.g., Fischer esterification) or via other methods like reaction with diazomethane or alkyl halides. For industrial applications, acid-catalyzed esterification with methanol is common due to cost-effectiveness.

The Crucial Bond Formation: Nucleophilic Vinylic Substitution

The chloroacrylate moiety is an excellent electrophile. The chlorine atom can be displaced by a suitable nucleophile in a nucleophilic vinylic substitution reaction. In the synthesis of strobilurins, this nucleophile is typically a phenoxide, which forms the core structure linking the acrylate "pharmacophore" to the rest of the molecule (the "toxophore"). This reaction is the linchpin in the assembly of many strobilurin fungicides.

The general workflow for this synthetic strategy is outlined below.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final Product Synthesis A trans-3-Chloroacrylic Acid B Methyl trans-3-chloroacrylate A->B Esterification (e.g., MeOH, H+) D Strobilurin Precursor (e.g., Methyl (E)-2-(2-phenoxyphenyl)-3-methoxyacrylate) B->D Nucleophilic Vinylic Substitution C Aromatic Nucleophile (e.g., Substituted Phenol) C->D E Final Strobilurin Fungicide (e.g., Azoxystrobin, Picoxystrobin) D->E Further Modifications

Caption: General synthetic workflow from trans-3-Chloroacrylic acid to Strobilurins.

Experimental Protocols

The following protocols are generalized representations based on established chemical principles and patent literature. They are intended for trained chemists in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl trans-3-chloroacrylate

Principle: This protocol details the Fischer esterification of trans-3-chloroacrylic acid. An excess of methanol is used to drive the equilibrium towards the product, and a strong acid acts as a catalyst.

Materials:

  • trans-3-Chloroacrylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (10-20 eq, serves as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add trans-3-chloroacrylic acid (1.0 eq) and anhydrous methanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirring suspension. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

  • Neutralization: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.

    • Trustworthiness Check: The bicarbonate wash is critical. Test the aqueous layer with pH paper after washing to ensure it is neutral or slightly basic. This removes the acid catalyst, preventing potential hydrolysis of the ester product during storage.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can often be used directly in the next step. If higher purity is required, vacuum distillation can be performed.

Protocol 2: Synthesis of a Strobilurin Core via Nucleophilic Substitution

Principle: This protocol describes the nucleophilic vinylic substitution reaction between methyl trans-3-chloroacrylate and a generic substituted phenol to form the core ether linkage found in many strobilurins. A base is used to deprotonate the phenol, generating the active phenoxide nucleophile.

Materials:

  • Methyl trans-3-chloroacrylate (1.0 eq)

  • Substituted Phenol (e.g., 2-cyanophenol for Azoxystrobin synthesis) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl Acetate (EtOAc) or Toluene for extraction

Procedure:

  • Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.0-1.2 eq) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5-2.0 eq) to the solution. If using NaH, add it portion-wise at 0°C. Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the potassium phenoxide salt.

    • Expert Insight: DMF is an excellent polar aprotic solvent for this SₙAr-type reaction. It effectively solvates the potassium cation, increasing the nucleophilicity of the phenoxide anion.

  • Substrate Addition: Add methyl trans-3-chloroacrylate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain for 8-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the chloroacrylate.

  • Work-up - Quenching: Cool the reaction to room temperature and carefully pour it into a beaker of ice water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate or toluene (3x volumes).

  • Washing: Combine the organic layers and wash with water and then brine to remove any residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Characterization: The crude product is typically a solid or viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography. The final product's identity and purity should be confirmed by NMR, LC-MS, and IR spectroscopy.

Data Summary & Characterization

The efficiency of these synthetic steps is critical for the overall process viability. The following table provides typical data ranges for the described protocols.

ProtocolKey TransformationTypical YieldTypical Purity (Crude)Key Analytical Verification
1 Fischer Esterification85-95%>90%¹H NMR (Appearance of -OCH₃ singlet ~3.8 ppm), GC-MS
2 Nucleophilic Substitution70-90%>85%¹H NMR (Disappearance of vinyl proton signals of starting material), LC-MS (Correct mass ion), IR (C-O-C stretch)

Mechanistic Visualization

The core reaction in strobilurin synthesis is the addition-elimination mechanism of the nucleophilic vinylic substitution. The electron-withdrawing ester group stabilizes the intermediate carbanion, facilitating the reaction.

Sources

Application Note: Enzymatic Assay for trans-3-Chloroacrylic Acid Dehalogenase (CaaD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

trans-3-Chloroacrylic acid dehalogenase (CaaD) is a cornerstone enzyme in the bacterial degradation of the nematocide trans-1,3-dichloropropene.[1][2] Found in organisms such as Pseudomonas pavonaceae 170 and Corynebacterium sp., CaaD catalyzes the cofactor-independent dehalogenation of trans-3-chloroacrylic acid (CAA) to malonate semialdehyde (MSA).[2]

Unlike typical hydrolytic dehalogenases that use an aspartate nucleophile, CaaD belongs to the tautomerase superfamily , utilizing a catalytic N-terminal proline (


Pro-1) and a glutamate residue (

Glu-52) to facilitate a hydration-dependent elimination reaction.[2]

This guide provides two distinct protocols:

  • Continuous Spectrophotometric Assay (UV): For precise kinetic characterization (

    
    , 
    
    
    
    ).
  • Colorimetric Chloride Release Assay: For endpoint validation and high-throughput screening (HTS).

Mechanism of Action

The reaction proceeds via the hydration of the


-unsaturated bond, followed by the elimination of hydrochloric acid.

CaaD_Mechanism Substrate trans-3-Chloroacrylic Acid Complex Enzyme-Substrate Complex Substrate->Complex + CaaD Intermediate Chlorohydrin Intermediate Complex->Intermediate Hydration (+H2O) Product Malonate Semialdehyde (MSA) Intermediate->Product Elimination HCl HCl Intermediate->HCl

Figure 1: Simplified reaction pathway of CaaD.[2] The enzyme facilitates water attack on the


-carbon, leading to chloride elimination.

Safety & Material Preparation

Critical Safety Warning

trans-3-Chloroacrylic acid is a corrosive skin irritant and can cause serious eye damage.[2][3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

  • Handling: Prepare substrate stocks in a fume hood.

  • Waste: Dispose of chlorinated waste in designated halogenated organic waste containers.

Reagent Preparation Table
ComponentConcentrationPreparation NotesStorage
Assay Buffer 100 mM Na-Phosphate, pH 7.5Filter sterilize (0.22

m).[2] Avoid Tris if possible as primary amines can sometimes interfere with aldehyde products.[2]
4°C (1 month)
Substrate Stock 10 mM trans-3-CAADissolve free acid in water; adjust pH to ~7.0 with dilute NaOH carefully.[2] Verify concentration via UV. -20°C (Aliquots)
Enzyme Stock ~0.5 mg/mL CaaDPurified recombinant protein in storage buffer (e.g., 20 mM KPi, 10% glycerol).[2]-80°C
Color Reagent Bergmann-Sanik SolutionDissolve 0.25g Hg(SCN)

in 30 mL ethanol.[2] Add 30g Fe(NH

)(SO

)

in 15 mL 6M HNO

. Mix.
Room Temp (Dark)

Protocol 1: Continuous Spectrophotometric Assay (Kinetic)

Principle: The conjugated double bond of trans-3-chloroacrylic acid exhibits strong UV absorbance at 224 nm .[2] The product, malonate semialdehyde, has negligible absorbance at this wavelength.[2] Activity is measured by the depletion of signal.[2]

Pre-Assay Validation: Determining

Because the extinction coefficient can vary slightly with pH and buffer ionic strength, you must generate a standard curve for your specific conditions.[2]

  • Prepare 0, 20, 40, 60, 80, and 100

    
    M trans-3-CAA in Assay Buffer.[2]
    
  • Measure

    
     in a quartz cuvette.
    
  • Plot Absorbance vs. Concentration (M).[2]

  • The slope is

    
     (Typically 
    
    
    
    4,000 - 6,000 M
    
    
    cm
    
    
    ).[2]
Experimental Steps
  • Instrument Setup: Set UV-Vis spectrophotometer to 224 nm . Temperature: 25°C .

  • Blanking: Add 980

    
    L Assay Buffer to a quartz cuvette. Zero the instrument.
    
  • Substrate Addition: Add 10

    
    L of 10 mM trans-3-CAA stock (Final conc: 100 
    
    
    
    M). Mix by inversion.
    • Note: Record the initial absorbance (

      
      ).[2] It should be between 0.4 and 0.8 AU.[2]
      
  • Enzyme Initiation: Add 10

    
    L of diluted CaaD enzyme.[2] Mix rapidly (pipette up/down 3 times).
    
  • Data Acquisition: Monitor

    
     for 2–5 minutes.
    
  • Control: Run a "No Enzyme" control to account for spontaneous hydrolysis (usually negligible at pH 7.5).

Data Analysis

Calculate the rate of depletion (


) from the linear portion of the curve.

[2]
  • 
    :  Total reaction volume (mL)
    
  • 
    :  Extinction coefficient determined in validation (mM
    
    
    
    cm
    
    
    )
  • 
    :  Path length (1 cm)
    
  • 
    :  Volume of enzyme added (mL)
    

Protocol 2: Endpoint Chloride Release Assay (Screening)

Principle: Dehalogenation releases free Cl


 ions.[2] These react with mercury thiocyanate, displacing thiocyanate ions which then complex with ferric iron to form a red complex (Ferric Thiocyanate) absorbing at 460 nm .[2]
Experimental Steps
  • Reaction Setup: In a 96-well clear plate, mix:

    • 80

      
      L Assay Buffer[2]
      
    • 10

      
      L Substrate (10 mM stock)[2]
      
  • Initiation: Add 10

    
    L Enzyme sample.[2] Incubate at 25°C for fixed time (e.g., 10–30 mins).
    
  • Termination & Development: Add 50

    
    L Bergmann-Sanik Reagent .
    
    • Caution: This reagent is acidic and stops the enzymatic reaction.[2]

  • Incubation: Let stand for 10 minutes at Room Temp to allow color development.

  • Read: Measure Absorbance at 460 nm .

Quantification

Compare against a standard curve prepared using NaCl (0 – 1 mM) in the same Assay Buffer.[2]

Experimental Workflow & Decision Tree

Assay_Workflow Start Start: CaaD Characterization Goal Define Goal Start->Goal Kinetic Kinetic Parameters (Km, kcat) Goal->Kinetic Detailed Mech Screening High-Throughput Screening / Mutagenesis Goal->Screening Yes/No or Variants Validation Determine Extinction Coeff (Standard Curve) Kinetic->Validation Cl_Path Protocol 2: Chloride Release (460 nm) Screening->Cl_Path UV_Path Protocol 1: UV Depletion (224 nm) Analysis Calculate Specific Activity UV_Path->Analysis Stop Stop Reaction (Acidic Iron Reagent) Cl_Path->Stop Validation->UV_Path Stop->Analysis

Figure 2: Decision matrix for selecting the appropriate CaaD assay based on experimental goals.

Expert Troubleshooting & Optimization

Spontaneous Hydrolysis (Background Noise)[2]
  • Issue: Absorbance decreases in the "No Enzyme" control.

  • Cause: trans-3-CAA is chemically labile at high pH (>9.[2]0) or high temperatures.[2]

  • Solution: Maintain pH between 7.0 and 8.0. If high pH is required for mechanistic studies, strictly subtract the blank rate.[2]

Substrate Inhibition[1][2]
  • Issue: Rate does not follow Michaelis-Menten kinetics at high [S].

  • Insight: Halogenated acrylates can be "sticky" or covalently modify active site nucleophiles if the enzyme is inactive/unfolded.[2]

  • Solution: Keep substrate concentration below 500

    
    M for initial scans.[2] If 
    
    
    
    is high, ensure the enzyme stock is fresh and active (check thiol content if relevant, though CaaD is not cysteine-dependent).[2]
Isomer Specificity
  • Critical Check: CaaD is highly specific for the trans isomer.[2] Commercial "3-chloroacrylic acid" is often a mixture of cis and trans.[2]

  • Validation: Ensure your substrate is explicitly trans-3-chloroacrylic acid (CAS: 2345-61-1).[2][4][5] The cis isomer (CAS: 1609-93-4) is a substrate for a different enzyme (CaaD2/Cis-CaaD) and acts as a competitive inhibitor or poor substrate for CaaD.[2]

References

  • Poelarends, G. J., et al. (1999).[2] The nature of the catalytic intermediate in the 3-chloroacrylic acid dehalogenase reaction.[1][2] Journal of Bacteriology.[2]

  • Poelarends, G. J., et al. (2001).[2] Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170: A new member of the tautomerase superfamily.[2] Journal of Biological Chemistry.[2][6]

  • Whitman, C. P. (2002).[2] The 4-oxalocrotonate tautomerase superfamily: enzymes and mechanisms. Archives of Biochemistry and Biophysics.[2]

  • Bergmann, J. G., & Sanik, J. (1957).[2] Determination of Trace Amounts of Chlorine in Naphtha.[2] Analytical Chemistry.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: trans-3-Chloroacrylic Acid (t-3-CAA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Impurity Profiling & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Stereochemical Imperative

In the synthesis of trans-3-chloroacrylic acid (E-3-chloroacrylic acid), purity is not merely about chemical composition; it is about geometric integrity . The trans isomer (E) is thermodynamically more stable and possesses a distinct linear topology often required for enzyme inhibition pockets or specific herbicide linkers.

However, the cis isomer (Z) is a pervasive impurity. It often arises not as a byproduct of degradation, but as a "kinetic trap" from specific synthetic routes (like anti-addition to alkynes) or impure starting materials. This guide treats the synthesis as a system where thermodynamic control must be rigorously enforced.

Module 1: The Isomeric Contamination (cis-3-CAA)

Symptom: The final product melts at 60–65°C instead of the expected 84–86°C. Diagnosis: High levels of cis-3-chloroacrylic acid (Z-isomer).

Root Cause Analysis
  • Feedstock Carryover (Oxidation Route): If you synthesize t-3-CAA via the oxidation of trans-1,3-dichloropropene (Telone II component), the stereochemistry of the alkene is generally preserved. Commercial 1,3-dichloropropene is often a mixture of cis and trans.[1] If the feed is not pre-purified, the product will be a mixture.

  • Kinetic Control (Propiolic Acid Route): The addition of HCl to propiolic acid (HC≡C-COOH) proceeds via anti-addition. This kinetically favors the cis-isomer (Z).

Troubleshooting Protocol: Isomerization & Separation

To convert the cis-rich material or isolate the trans-isomer, rely on thermodynamic equilibration and solubility differences.

The "Self-Validating" Purification System:

  • Principle: trans-3-CAA packs more efficiently in the crystal lattice due to higher symmetry, leading to a higher melting point and lower solubility in non-polar solvents compared to the cis-isomer.[2][3]

Step-by-Step Recrystallization:

  • Solvent System: Use Water (for gross purification) or Benzene/Heptane (for polishing).

  • Dissolution: Dissolve the crude solid in minimum boiling water.

  • Isomerization (Optional): If the cis content is >50%, reflux in 5N HCl for 4–6 hours before crystallizing. Acid catalysis facilitates rotation around the C=C bond to the thermodynamic trans minimum.

  • Crystallization: Cool slowly to 4°C. The trans-isomer precipitates first.

  • Validation: Filter and dry. Check Melting Point immediately.

Visualizing the Isomerization Landscape

IsomerizationLogic Start Crude Product (Mixed Isomers) Check Melting Point Analysis Start->Check Decision MP < 75°C? Check->Decision AcidReflux Acid Catalyzed Reflux (HCl) (Thermodynamic Control) Decision->AcidReflux Yes (High Cis) Recryst Recrystallization (Water or Heptane) Decision->Recryst No (Mostly Trans) AcidReflux->Recryst Final Pure trans-3-CAA (MP: 84-86°C) Recryst->Final

Figure 1: Decision tree for managing stereochemical impurities. Acid catalysis is required if the kinetic 'cis' product dominates.

Module 2: Chemical Impurities (Non-Isomeric)

Beyond stereochemistry, two distinct classes of chemical impurities often plague this synthesis.

Polychlorinated Species (Over-oxidation)
  • Impurity: 2,3-dichloroacrylic acid or 3,3-dichloroacrylic acid.

  • Origin: Common in oxidative routes (e.g., Nitric Acid oxidation of chloropropenes) if the temperature spikes or if radical inhibitors are absent.

  • Detection: Mass Spectrometry (M+34 peaks) or Elemental Analysis (Cl % > 33%).

  • Remediation: These are difficult to separate via recrystallization due to similar polarities. Control the exotherm at the oxidation step strictly (< 55°C).

Saturated Artifacts
  • Impurity: 3-chloropropionic acid.[4][5]

  • Origin: Incomplete elimination (if starting from 2,3-dichloropropionic acid) or over-reduction.

  • Detection: 1H NMR. Look for methylene signals (-CH2-CH2-) around 2.8–3.8 ppm, distinct from the vinylic protons of the acrylate (6.0–7.5 ppm).

Module 3: Analytical Validation (The Truth Table)

Use this table to validate your product against known impurity profiles.

ParameterTarget: trans-3-CAA Impurity: cis-3-CAA Impurity: 3-Chloropropionic
Melting Point 84 – 86 °C 60 – 63 °C~41 °C
1H NMR (Vinylic Coupling) J ≈ 13–14 Hz (Large)J ≈ 7–8 Hz (Small)N/A (Multiplets)
Solubility (Water) ModerateHighVery High
Thermodynamic Stability High (Stable)Low (Isomerizes)Stable

Frequently Asked Questions (FAQs)

Q1: I used propiolic acid and HCl, but my yield of the trans isomer is <10%. Why? A: You are fighting kinetics. The addition of nucleophiles (Cl-) to alkynes in protic media usually proceeds via anti-addition, placing the H and Cl on opposite sides, resulting in the cis (Z) isomer. You must reflux the crude product in acidic media to drive the equilibrium toward the trans form.

Q2: Can I separate the isomers using flash chromatography? A: Yes, but it is inefficient for scale-up. The cis isomer is generally more polar due to the additive dipole vectors of the C-Cl and C-COOH bonds (which are on the same side). The trans isomer, having opposing dipoles, is less polar and will elute first on silica with a non-polar mobile phase (e.g., Hexane/EtOAc).

Q3: The product turned into a gummy solid after drying. What happened? A: You likely have oligomerization. Acrylic acid derivatives are prone to free-radical polymerization.

  • Fix: Add a radical inhibitor like MEHQ (Monomethyl ether of hydroquinone) at 50–100 ppm during the workup and drying phases. Ensure drying temperatures do not exceed 40°C.

References

  • PubChem. (n.d.). trans-3-Chloroacrylic acid | C3H3ClO2.[6] National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Ma, Y., et al. (2004). On the Mechanism of the cis-trans Isomerization. University of Geneva. (Contextual grounding on isomerization energetics). Retrieved January 30, 2026, from [Link]

  • Poelarends, G. J., et al. (1999). Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases. Journal of Bacteriology. (Demonstrates biological specificity and separation). Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Purification of trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation, Purification, and Stability of trans-3-Chloroacrylic Acid (t-3-CAA) Ticket ID: T-3CAA-PUR-001

Welcome to the Technical Support Center

You are likely here because you are encountering a persistent mixture of isomers or degradation products in your trans-3-Chloroacrylic acid synthesis. This molecule presents a classic "Thermodynamic vs. Kinetic" trap. While the trans isomer is generally more thermodynamically stable, the cis isomer often forms kinetically or co-elutes due to similar boiling points.

This guide moves beyond generic textbook advice. We treat your purification process as a system that must be validated at every step.

Module 1: The Core Challenge (Isomer Differentiation)

Before attempting purification, you must confirm you can analytically distinguish the trans product from the cis impurity. Relying solely on melting point is risky if the ratio is 60:40, as you will observe a broad, depressed melting range.

The Self-Validating Standard: H-NMR

You cannot rely on retention time alone. You must use Proton NMR coupling constants (


-values) to validate geometry.
Propertytrans-3-Chloroacrylic Acidcis-3-Chloroacrylic AcidNotes
Structure Cl and COOH on opposite sidesCl and COOH on same sideTrans packs better in crystal lattice.
Melting Point 82 – 85 °C 61 – 64 °CThe ~20°C gap is your primary purification lever.
Boiling Point ~192 °C (760 mmHg)~192 °C (760 mmHg)Warning: Distillation cannot effectively separate these isomers.
NMR Coupling (

)
13 – 16 Hz 6 – 10 Hz Trans coupling is always larger due to the 180° dihedral angle.
Diagnostic Workflow

Use the following logic flow to validate your crude material before investing time in purification.

NMR_Logic Start Acquire 1H-NMR (DMSO-d6 or CDCl3) Analyze Analyze Vinylic Region (6.0 - 7.5 ppm) Start->Analyze Split Observe Splitting Pattern Analyze->Split J_Large Coupling Constant (J) = 13-16 Hz Split->J_Large Doublet J_Small Coupling Constant (J) = 6-10 Hz Split->J_Small Doublet J_Mix Overlapping Doublets (Both J=14Hz and J=8Hz visible) Split->J_Mix Multiplet Result_Trans CONFIRMED: Trans-Isomer Proceed to Polishing J_Large->Result_Trans Result_Cis CONFIRMED: Cis-Isomer Discard or Isomerize J_Small->Result_Cis Result_Mix MIXTURE DETECTED Requires Recrystallization J_Mix->Result_Mix

Figure 1: Analytical decision tree for isomer confirmation using NMR spectroscopy.

Module 2: Purification Protocols

Method A: Vacuum Distillation (Pre-treatment)

Goal: Remove non-volatile polymers and inorganic salts. Limitation: Will NOT separate cis from trans.

The Protocol:

  • Stabilize: Add 200-500 ppm of MEHQ (4-methoxyphenol) or Phenothiazine to the crude pot. Acrylics are prone to thermal polymerization; this is non-negotiable.

  • Vacuum: High vacuum is required (< 10 mmHg).

  • Temperature: Keep the pot temperature below 100°C to prevent decarboxylation.

  • Collection: Collect the main fraction. It will likely be a liquid that solidifies upon cooling (if trans content is high) or remains a slush (if cis content is high).

Method B: Fractional Recrystallization (The Separation Engine)

Goal: Isolate trans isomer based on its higher melting point and differential solubility.

Troubleshooting the Solvent System: Users often fail here by using "standard" solvents like Ethanol, which may be too soluble for both isomers.

  • Scenario 1: High Trans Content (>70%)

    • Solvent: Water or Water/Formic Acid (95:5).

    • Logic: 3-CAA is moderately soluble in hot water but significantly less soluble in cold water. The cis isomer, having a lower lattice energy (lower MP), will stay in the mother liquor longer than the trans isomer.

    • Step 1: Dissolve crude solid in minimum boiling water.

    • Step 2: Allow to cool slowly to room temperature. Rapid cooling traps the cis isomer in the crystal lattice.

    • Step 3: Chill to 4°C. Filter.

    • Step 4: Wash with ice-cold heptane to remove surface oils.

  • Scenario 2: High Cis Content / Oily Crude

    • Solvent: Benzene (Historical/Effective) or Toluene/Heptane (Modern/Safer).

    • Logic: Non-polar solvents are often better at rejecting the cis isomer which may be more "oil-like" in behavior due to the dipole moment differences.

    • Step 1: Dissolve in warm Toluene (approx 50-60°C).

    • Step 2: Add Heptane dropwise until slight turbidity appears.

    • Step 3: Cool slowly. The trans isomer should crystallize as needles/plates.

Module 3: Troubleshooting & FAQs

Issue: "My product is turning pink/brown during storage."
  • Cause: This is likely photo-oxidation or polymerization.

  • Fix: Store the purified acid in amber glass bottles under Argon/Nitrogen. Ensure trace polymerization inhibitor (MEHQ) is present if the application allows. Keep at 4°C.

Issue: "I cannot get the melting point above 75°C."
  • Cause: You have a eutectic mixture. The cis impurity is depressing the melting point.

  • Fix: Do not recrystallize from the same solvent again. Switch polarity. If you used Water, try Toluene/Heptane. If you used Toluene, try Water. This "orthogonal" purification often breaks eutectic traps.

Issue: "Can I convert the cis waste back to trans?"
  • Mechanism: Acid-catalyzed isomerization.

  • Protocol: Heating the cis-rich mother liquor with concentrated HCl can re-equilibrate the mixture to the thermodynamic ratio (favoring trans). You can then recycle this back into the start of the purification workflow.

Module 4: Process Visualization

The following workflow illustrates the integrated purification strategy.

Purification_Workflow Crude Crude Mixture (Cis + Trans + Salts) Distillation Vacuum Distillation (Remove Salts/Polymers) Crude->Distillation Stabilize w/ MEHQ Recryst Fractional Recrystallization (Solvent: Water or Toluene) Distillation->Recryst Distillate Filtration Filtration @ 4°C Recryst->Filtration Solid Solid Cake (Trans-Enriched) Filtration->Solid Crystals Liquor Mother Liquor (Cis-Enriched) Filtration->Liquor Filtrate Final Pure Trans-3-CAA (>98% Purity) Solid->Final Dry & Package Isomerization Acid Isomerization (HCl / Heat) Liquor->Isomerization Recycle Isomerization->Distillation Re-enter Loop

Figure 2: Integrated purification and recycling loop for 3-Chloroacrylic acid.

References

  • National Center for Biotechnology Information (PubChem). (2025). trans-3-Chloroacrylic acid (CID 638124) - Physical Properties. Retrieved from [Link]

  • ResearchGate. (2017). Discussion on NMR Coupling Constants for Cis/Trans Alkenes. Retrieved from [Link]

Technical Support Center: trans-3-Chloroacrylic Acid (t-3-CAA) Handling & Corrosivity Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T3CAA-PROTO-001 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Welcome to the T-3-CAA Technical Hub

You are likely here because standard operating procedures (SOPs) for generic organic acids are failing. trans-3-Chloroacrylic acid (t-3-CAA) is not just an acid; it is a chlorinated


-unsaturated Michael acceptor . This dual nature makes it aggressively corrosive to metals and biologically hazardous (alkylating agent).

This guide bypasses generic safety advice to address the specific failure modes researchers encounter when scaling up or intensifying reactions involving t-3-CAA.

Module 1: Infrastructure & Material Compatibility

The most common ticket we receive involves reactor pitting and gasket failure. t-3-CAA attacks standard passivation layers.

FAQ: Material Selection

Q: "We noticed pitting on our SS316L reactor after three runs at 60°C. Is our passivation defective?" A: No, your material selection is incorrect. While SS316L resists acetic acid, the presence of the chloride substituent on the alkene backbone, combined with heat, disrupts the chromium oxide passivation layer. This leads to chloride stress corrosion cracking (CSCC) .

  • Immediate Action: Switch to Hastelloy C-276 or Glass-Lined Steel (GLS) reactors.

  • Why: Hastelloy C-276 contains high molybdenum (~16%) and tungsten, which stabilize the passive film against localized attack by chloride ions in acidic media.

Q: "My O-rings are swelling and degrading. I thought FKM (Viton) was universal?" A: FKM is generally resistant, but t-3-CAA is a small, polar organic molecule that can permeate elastomers.

  • Recommendation: Use FFKM (Kalrez/Chemraz) or PTFE-encapsulated silicone gaskets. PTFE is chemically inert to t-3-CAA due to the strength of the C-F bond, preventing swelling or embrittlement.

Data: Material Compatibility Matrix
MaterialRatingMax TempFailure Mode
Glass (Borosilicate) Excellent RefluxNone (Physical breakage risk only).
PTFE (Teflon) Excellent 200°CNone. Ideal for liners/gaskets.
Hastelloy C-276 Excellent 150°C+None.
SS316L Poor < 25°CPitting, Stress Corrosion Cracking.
SS304 Severe Risk N/ARapid corrosion/Iron contamination.
Nitrile/Buna-N Fair/Poor N/ASwelling, hardening.
Module 2: Operational Handling (The Solid State)

t-3-CAA is a solid (MP: ~84°C) often stored at 2-8°C. Handling transitions between solid and solution states is where exposure accidents happen.

FAQ: Physical Manipulation

Q: "The compound is solidified in the drum. Can we melt it out using a drum heater set to 90°C?" A: STOP. Do not melt t-3-CAA in bulk if avoidable.

  • Thermal Instability: Prolonged heating near the melting point can trigger decarboxylation or spontaneous polymerization (it is an acrylic derivative).

  • Vapor Hazard: Molten t-3-CAA has a significant vapor pressure.

  • Protocol: Use a "chipping" method with spark-proof tools or, preferably, dissolve it in the drum using your reaction solvent (e.g., DCM, THF) if the process allows.

Q: "I'm seeing black specks in my reaction mixture." A: This is likely polymerization . Like acrylic acid, t-3-CAA can free-radical polymerize.

  • Solution: Ensure your solvent is degassed if the reaction is radical-sensitive. If storing solutions for long periods, add a radical inhibitor like MEHQ (Monomethyl ether hydroquinone) at 100-200 ppm, provided it doesn't interfere with your downstream chemistry.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Cold Storage (4°C) Temper Temper to RT (Avoid Condensation) Start->Temper 2-4 Hours Decision Transfer Method? Temper->Decision Solid Solid Transfer (Powder Funnel) Decision->Solid Small Scale (<1kg) Solvent Dissolve in Drum (Pump Solution) Decision->Solvent Large Scale (>1kg) Reactor Reactor Charge Solid->Reactor Dust Control Solvent->Reactor Closed Loop

Figure 1: Decision logic for transferring t-3-CAA to minimize exposure and thermal degradation.

Module 3: Reaction Engineering & Decontamination

The chemistry of t-3-CAA introduces specific hazards during workup.

FAQ: Reaction Safety

Q: "We are converting t-3-CAA to the acid chloride using Thionyl Chloride (


). The scrubber is overwhelmed." 
A:  The reaction produces 

and

, but t-3-chloroacryloyl chloride is extremely volatile and lachrymatory.
  • Engineering Control: Ensure the condenser is set to -10°C or lower . The acid chloride has a lower boiling point than the parent acid. Standard water condensers are insufficient to retain the product, leading to yield loss and scrubber fouling.

Q: "How do we clean a spill? The standard sodium bicarbonate slurry isn't working fast enough." A: Bicarbonate releases


, which can aerosolize the t-3-CAA powder.
  • Decontamination Protocol:

    • Cover the spill with a specialized absorbent (e.g., Chemizorb®) or dry sand.

    • Neutralize using a solution of 5% Sodium Hydroxide (NaOH) or Sodium Carbonate (

      
      ) . The stronger base is required to fully neutralize the acidity and initiate hydrolysis of the chloro-alkene moiety (though slow).
      
    • Wait: Allow 15 minutes contact time before sweeping.

Visualization: Material Selection Logic

MaterialSelect Input Reaction Parameters TempCheck Temp > 40°C? Input->TempCheck ClCheck Concentrated Acid? TempCheck->ClCheck Yes SS316 SS316L Acceptable (Monitor for Pitting) TempCheck->SS316 No Hastelloy REQUIRED: Hastelloy C-276 / C-22 ClCheck->Hastelloy High Pressure Glass REQUIRED: Glass-Lined / Borosilicate ClCheck->Glass Ambient Pressure

Figure 2: Material selection decision tree based on thermal and pressure constraints.

References & Authoritative Grounding
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. PubChem.[1][2] [Link]

  • CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility Chart. [Link]

  • Stoli Chem. (2021). Corrosion Resistance: SS316L vs Hastelloy in Hydrochloric Acid Environments. (General reference for chlorinated acid corrosion on SS316).

Sources

Technical Support Center: trans-3-Chloroacrylic Acid (t-3-CAA) Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling Up trans-3-Chloroacrylic Acid Reactions Safely Role: Senior Application Scientist Interface: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Process Safety & Optimization Hub. You are likely here because your bench-scale synthesis (milligrams to grams) of a trans-3-chloroacrylic acid derivative succeeded, and now you need to move to the kilogram scale.

The "Senior Scientist" Warning: trans-3-Chloroacrylic acid is a deceptively simple molecule. It combines the corrosivity of an acid, the lachrymatory potential of a halogenated alkene, and the thermal instability of a Michael acceptor. At scale, the Heat of Polymerization and Isomerization Risks (trans


 cis) are your primary enemies. Do not treat this like generic acrylic acid.

Module 1: Material Handling & Stability (The Foundation)

Q: I received a drum of t-3-CAA that is solid. Can I melt it out for transfer?

A: Proceed with extreme caution. While the melting point is approx. 60–64°C (depending on purity), heating a bulk solid of an acrylic monomer is a primary cause of industrial thermal runaways.

  • The Risk: Acrylics often polymerize thermally. If you heat a drum to 70°C to melt it, you may initiate a radical polymerization deep inside the drum where heat cannot escape (adiabatic conditions).

  • The Protocol:

    • Check Inhibitor Levels: Ensure the Certificate of Analysis confirms the presence of an inhibitor (typically MEHQ, 200 ppm).

    • "Hot Box" Method: Do not use band heaters. Use a temperature-controlled room or "hot box" set strictly to 5°C above the melting point (max 70°C).

    • Oxygen Presence: MEHQ requires dissolved oxygen to function. Do not melt under a static nitrogen blanket; use lean air (5-8%

      
      ) if inerting is strictly required, or ensure air headspace is present during melting.
      
Q: What materials of construction (MoC) are compatible?

A: t-3-CAA is corrosive (Skin Corr. 1B).

  • Stainless Steel (316L): Generally acceptable for the acid itself at moderate temperatures (<50°C).

  • Hastelloy C-276 / Enamel: MANDATORY if you are converting t-3-CAA to its acid chloride (trans-3-chloroacryloyl chloride) using thionyl chloride or oxalyl chloride. The combination of HCl and heat will pit 316L stainless steel within hours.

  • Plastics: PTFE (Teflon) and PVDF are excellent. Avoid Nylon (degrades).

Q: How do I validate the material before committing to a 10kg batch?

A: You must run a Self-Validating Stability Test . Do not rely on the label. Impurities (Fe salts from a rusty spatula) can lower the onset temperature of polymerization.

Protocol: The DSC Check

  • Take a 5 mg sample.

  • Run Differential Scanning Calorimetry (DSC) in a sealed gold-plated crucible (to prevent corrosion affecting the sensor).

  • Scan from 30°C to 250°C at 5°C/min.

  • Pass Criteria: No exothermic activity detected below 120°C . If an exotherm starts at 100°C, your safety margin for a 60°C reaction is too narrow for scale-up.

Module 2: Reaction Engineering (The Process)

Q: I am performing a Suzuki coupling. The exotherm on the bench was mild. Will it be safe at scale?

A: Do not assume linear scaling. On a 1g scale, heat dissipates instantly. On a 1kg scale, the surface-area-to-volume ratio drops drastically. The Suzuki coupling of t-3-CAA (or its esters) involves an oxidative addition that can be exothermic, followed by a base-mediated step that is also heat-generating.

The "Dosing Control" Strategy: Never add the catalyst to a full mixture of reactants at scale ("All-in" method).

  • Preferred Method: Charge the Aryl Boronic Acid, Base, and Solvent. Heat to temp.

  • Dose: A solution of t-3-CAA (or ester) + Catalyst.

  • Why? If the cooling fails, you stop the pump. The reaction stops. This is Active Process Control .

Q: My product yield dropped by 15% upon scaling. NMR shows a new doublet.

A: You likely have Isomerization (trans


cis) .
The trans geometry is thermodynamically preferred, but high temperatures or specific Pd-catalyst intermediates can facilitate isomerization to the cis isomer, which may not couple or may couple slower.
  • Root Cause: Extended heating times during scale-up (longer heat-up/cool-down cycles).

  • Fix: Minimize thermal history. Use a flow reactor or a loop reactor if possible. If batch, ensure your jacket temperature (

    
    ) is not 
    
    
    
    C higher than your internal temperature (
    
    
    ) to prevent hot spots near the reactor wall.

Module 3: Visualization & Workflows

Safety Assessment Logic (Go/No-Go)

Before scaling, follow this logic gate to ensure safety.

SafetyLogic Start Start Scale-Up Assessment DSC Run DSC (Thermal Stability) Onset < 100°C? Start->DSC Fail1 STOP: High Runaway Risk Add Inhibitor / Change Route DSC->Fail1 Yes MoC Check Reactor Material (Acid vs. Acid Chloride?) DSC->MoC No (Stable) Fail2 STOP: Corrosion Risk Switch to Hastelloy/Glass MoC->Fail2 Incompatible Cooling Calculate Adiabatic Temp Rise (ΔT_ad > 50°C?) MoC->Cooling Compatible Dosing Implement Semi-Batch Dosing Protocol Cooling->Dosing Yes (High Energy) Proceed Proceed to Pilot Scale Cooling->Proceed No (Low Energy) Dosing->Proceed

Caption: Figure 1. Critical Safety Logic Gate for t-3-CAA Scale-Up. DSC and Material Compatibility are non-negotiable gates.

Recommended Reactor Setup

Visualizing the physical setup to handle off-gassing and corrosivity.

ReactorSetup Reactor Glass-Lined Reactor (Temp Controlled) Condenser Reflux Condenser (Glycol Cooled) Reactor->Condenser Vapors Scrubber Caustic Scrubber (NaOH) DosingPump Dosing Pump (Hastelloy Head) DosingPump->Reactor Controlled Addition Condenser->Reactor Reflux Condenser->Scrubber HCl/Acid Gas Probe Dual Temp Probes (Internal + Jacket) Probe->Reactor Monitoring

Caption: Figure 2. Reactor configuration emphasizing dosing control and off-gas scrubbing for corrosive vapors.

Module 4: Quantitative Data & Troubleshooting

Physicochemical Safety Data
PropertyValueCritical Implication for Scale-Up
Melting Point 60–64°CSolid handling required. Do not overheat to melt (polymerization risk).
Boiling Point ~192°CHigh boiler. Difficult to distill. Purification by crystallization preferred.
pKa ~3.0Stronger acid than acrylic acid. Corrosive to mild steel.
Flash Point >100°CLow flammability risk, but combustible.
Polymerization RadicalRequires

+ Inhibitor (MEHQ). Never distill to dryness.
Troubleshooting Matrix
SymptomProbable Root CauseCorrective Action
Runaway Exotherm "All-in" addition of reagents.Emergency: Max cooling. Prevention: Switch to semi-batch (dose t-3-CAA over 2-4 hours).
Pitting in Reactor HCl generation + 316L SS.Passivate reactor. Switch to Glass-Lined or Hastelloy. Check water content (moisture + acid chloride = HCl).
Low Yield (Oligomers) Polymerization side-reaction.Check inhibitor levels.[1] Ensure reaction temp < 100°C. Add radical scavenger (e.g., BHT) if compatible.
Product is Liquid (Should be Solid) Cis isomer contamination.Recrystallize from non-polar solvent (Hexane/EtOAc) to purge the cis isomer (which is often more soluble).

Module 5: Waste & Disposal (The Aftermath)[2]

Q: How do I quench the reaction safely?

A: If you used the acid chloride route, quenching is the most dangerous step.

  • Hazard: Adding water to unreacted acid chloride generates massive volumes of HCl gas and heat instantly.

  • Protocol: Add the reaction mixture into a large volume of ice/water/base (inverse quench). Never add water to the reaction vessel.

Q: Can I mix the waste with general organic solvents?

A: No. Segregate as "Halogenated Acidic Waste." Do not mix with basic waste streams (amines, caustic) in the waste drum, or you will create a heater in the waste storage area.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved from [Link]

  • Anderson, N. G. (2012).Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for scale-up of exothermic Michael acceptors).
  • SpinChem. Stainless Steel (SS316L) Chemical Compatibility Chart. Retrieved from [Link]

Sources

Technical Support Center: Analytical Troubleshooting for trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of trans-3-Chloroacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance on overcoming common analytical challenges. The information herein is structured to not only offer solutions but also to explain the underlying scientific principles, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for quantifying trans-3-Chloroacrylic acid?

A1: The most common methods are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Gas Chromatography (GC) after a derivatization step.[1] HPLC is often preferred for its direct analysis capabilities, while GC can offer high sensitivity, especially when coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[1][2]

Q2: What is the typical solubility of trans-3-Chloroacrylic acid, and which solvents are recommended for sample preparation?

A2: trans-3-Chloroacrylic acid is soluble in water.[3][4] For analytical purposes, especially in HPLC, samples are often prepared in a water-soluble organic solvent or a mixture of solvent and water.[5] Methanol and acetonitrile are common choices.[6] It's crucial to ensure the sample is fully dissolved and filtered through a 0.2 µm syringe filter before injection to prevent system clogs.[5]

Q3: Is trans-3-Chloroacrylic acid stable in solution?

A3: While generally stable under normal laboratory conditions, the stability of trans-3-Chloroacrylic acid in solution can be influenced by factors like pH, temperature, and the presence of other reactive species.[1][7] It's advisable to prepare fresh standards and samples and to assess the stability of the prepared solutions over the intended analysis time, especially for prolonged automated sequences.[1]

Q4: Why is derivatization necessary for the GC analysis of trans-3-Chloroacrylic acid?

A4: trans-3-Chloroacrylic acid, being a carboxylic acid, is polar and not sufficiently volatile for direct GC analysis.[2][8] Derivatization converts the carboxylic acid group into a less polar and more volatile ester, typically a methyl ester.[8] This process significantly improves chromatographic peak shape and sensitivity.[9]

Q5: What are the key chemical properties of trans-3-Chloroacrylic acid that I should be aware of during analysis?

A5: trans-3-Chloroacrylic acid is a chlorocarboxylic acid with a molecular weight of approximately 106.51 g/mol .[10][11] Its structure includes a carboxylic acid group, a double bond, and a chlorine atom, which makes it reactive and amenable to various analytical techniques.[12] It is also a corrosive substance, so appropriate safety precautions should be taken during handling.[7][11]

In-Depth Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of organic acids like trans-3-Chloroacrylic acid due to its versatility and direct analysis capabilities. However, several issues can arise that may compromise the quality of the results.

Q: I'm observing significant peak tailing in my chromatogram. What are the likely causes and how can I resolve this?

A: Peak tailing is a common issue when analyzing polar, acidic compounds. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Scientific Rationale: Peak tailing in reversed-phase HPLC for acidic compounds often stems from interactions with residual, un-capped silanol groups on the silica-based stationary phase. These silanols can be acidic and interact with the analyte, causing it to elute more slowly and resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective way to mitigate this is to lower the pH of the mobile phase. Adding a small amount of an acid like phosphoric acid (e.g., 0.1%) can suppress the ionization of the silanol groups, minimizing secondary interactions.[6]

    • Column Choice: Using a high-quality, end-capped column is crucial. If tailing persists, consider a column specifically designed for polar analytes.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.[13]

    • Column Contamination: Contaminants from previous injections can create active sites that cause tailing. Flushing the column with a strong solvent may help.[14]

Q: My retention times are drifting from one injection to the next. What should I investigate?

A: Retention time drift can invalidate an entire analytical run. The root cause is usually related to the stability of the HPLC system's operating conditions.

  • Scientific Rationale: Consistent retention times rely on a stable mobile phase composition, flow rate, and column temperature. Any fluctuation in these parameters will affect the partitioning of the analyte between the stationary and mobile phases, leading to shifts in elution time.

  • Troubleshooting Steps:

    • Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If using an online mixer, verify its performance.[15] Manually preparing the mobile phase can help diagnose issues with the proportioning valves.[16]

    • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant retention time shifts.[15]

    • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This may take 20-30 column volumes.[15]

    • Pump Performance: Check for leaks in the pump seals or fittings, as this can lead to an inconsistent flow rate.[13]

This protocol provides a starting point for the analysis of trans-3-Chloroacrylic acid. Optimization may be required based on your specific sample matrix and instrumentation.

  • Standard Preparation:

    • Prepare a stock solution of trans-3-Chloroacrylic acid (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples (e.g., 1-50 µg/mL).[5][17]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as a methanol/water mixture.[5]

    • Filter the sample through a 0.2 µm syringe filter prior to injection.[5]

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Water (e.g., 40:60) with 0.1% Phosphoric Acid.[6]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm[6]

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of trans-3-Chloroacrylic acid in the samples by comparing their peak areas to the calibration curve.

Caption: A logical workflow for troubleshooting common HPLC issues.

Gas Chromatography (GC) Analysis

For trace-level analysis or in complex matrices, GC can be a powerful alternative. However, it introduces the additional step of derivatization, which has its own set of potential issues.

Q: My derivatization reaction seems to be incomplete or inconsistent. How can I improve it?

A: Incomplete derivatization is a frequent source of poor reproducibility and inaccurate quantification in GC analysis of carboxylic acids.

  • Scientific Rationale: The conversion of the carboxylic acid to its ester derivative is an equilibrium reaction. Factors such as the presence of water, the reaction time, temperature, and the choice of derivatizing agent and solvent can all affect the reaction's efficiency.

  • Troubleshooting Steps:

    • Moisture Control: The presence of water can hydrolyze the derivatizing agent and the resulting ester, leading to incomplete reactions. Ensure all glassware is dry and use anhydrous solvents.

    • Optimize Reaction Conditions: The reaction may require heating or an extended reaction time to go to completion. Consult the literature for the specific derivatizing agent you are using to find the optimal conditions.

    • Choice of Reagent and Solvent: Silylation reagents like BSTFA are commonly used for derivatizing carboxylic acids.[18] The choice of solvent is also critical; for example, dimethylformamide (DMF) has been shown to be an effective medium for this reaction.[18]

    • Reagent Excess: Ensure a sufficient excess of the derivatization reagent is used to drive the reaction to completion.

Q: I am seeing ghost peaks in my GC chromatograms. What is their origin and how can I eliminate them?

A: Ghost peaks are extraneous peaks that appear in a chromatogram, often in blank runs, and can interfere with the peaks of interest.

  • Scientific Rationale: Ghost peaks can originate from several sources, including contamination in the carrier gas, septum bleed, or carryover from previous injections.

  • Troubleshooting Steps:

    • Septum Bleed: Particles from the injection port septum can be a source of ghost peaks. Use a high-quality, low-bleed septum and replace it regularly.

    • Carryover: Highly concentrated samples can adsorb onto surfaces in the injection port or the front of the column and elute in subsequent runs. Rinsing the syringe with a solvent and running blank injections after high-concentration samples can help mitigate this.[19]

    • Contamination: Ensure the purity of the carrier gas and check for leaks in the gas lines. Contaminants from the derivatization reagents themselves can also be a source of ghost peaks.

This protocol is based on general procedures for the analysis of haloacetic acids and will likely require optimization.[8]

  • Sample Extraction (for aqueous samples):

    • Adjust the sample pH to be highly acidic.

    • Extract the sample with a suitable solvent like methyl tert-butyl ether (MTBE).[19]

  • Derivatization:

    • Add acidic methanol to the extract and heat gently to convert the trans-3-chloroacrylic acid to its methyl ester.[8]

    • Neutralize the extract with a sodium bicarbonate solution.[19]

    • The upper ether layer containing the derivatized analyte is used for GC analysis.[8]

  • GC-ECD Conditions:

    • Column: A mid-polarity column such as a DB-1701 or equivalent is often used for haloacetic acid analysis.

    • Injector Temperature: 200 °C

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 220 °C).

    • Detector Temperature: 300 °C

    • Carrier Gas: Nitrogen or Argon/Methane

  • Analysis:

    • Prepare and derivatize a set of calibration standards in the same manner as the samples.

    • Inject the standards and samples to quantify the derivatized trans-3-chloroacrylic acid.

Caption: A decision tree for troubleshooting common GC analysis problems.

Data Summary Tables

Table 1: Physicochemical Properties of trans-3-Chloroacrylic Acid

PropertyValueSource
Molecular FormulaC₃H₃ClO₂[10]
Molecular Weight106.51 g/mol [10][11]
Melting Point82 - 85 °C[7]
SolubilitySoluble in water[3][4]
AppearanceBeige to light gray powder/solid[4][7]

Table 2: Recommended Starting Conditions for Analytical Methods

ParameterHPLC-UVGC-ECD (Post-derivatization)
Column C18, 5 µm, 4.6 x 250 mmMid-polarity (e.g., DB-1701)
Mobile Phase/Carrier Gas Acetonitrile:Water (acidified)Nitrogen or Argon/Methane
Detection UV at 210 nm[6]Electron Capture Detector
Key Advantage Direct analysis, less sample prepHigh sensitivity for halogenated compounds[2]
Key Challenge Potential for peak tailingRequires effective derivatization

References

  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • OSHA. (n.d.). Acrylic Acid. (PV2005).
  • MDPI. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy.
  • Paragon Laboratories. (2020, August 8). Sampling Drinking Water for Haloacetic Acids (HAA5) Analysis using USEPA Method 552.3.
  • Thermo Fisher Scientific. (2021, May 27). Haloacetic acids - how do I analyze these? [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • Agilent. (n.d.). From Collection to Analysis: A Practical Guide to Sample Preparation and Processing of Microplastics.
  • National Center for Biotechnology Information. (n.d.). trans-3-Chloroacrylic acid. PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). trans-3-chloroacrylic acid, 99%.
  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Whitman, C. P., et al. (2007). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry, 46(46), 13451–13459. Retrieved from [Link]

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • MySkinRecipes. (n.d.). trans-3-Chloroacrylic acid.
  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
  • Fisher Scientific. (n.d.). trans-3-Chloroacrylic acid, 99%.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • U.S. Environmental Protection Agency. (1992). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.
  • BenchChem. (2025). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • Vilnius University. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.
  • U.S. Environmental Protection Agency. (n.d.). EPA-OGWDW/TSC: 552.2: Haloacetic Acids and Dalapon in Water Using GCECD.
  • ChemicalBook. (2023, April 23). TRANS-3-CHLOROACRYLIC ACID.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. (Bulletin 909A).
  • Agilent Technologies. (2011, August 15). Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns.
  • Fisher Scientific. (n.d.). trans-3-Chloroacrylic acid, 99%.
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2).
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Guidechem. (n.d.). trans-3-chloroacrylic acid 2345-61-1.
  • Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). cis-3-Chloroacrylic acid. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column.
  • ResearchGate. (2025, August 6). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana.
  • Sigma-Aldrich. (n.d.). 3-Chloropropionic acid.

Sources

Technical Support Center: Optimization of trans-3-Chloroacrylic Acid Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Diels-Alder Reactions of trans-3-Chloroacrylic Acid Document ID: TS-DA-3CAA-001 Status: Active Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Reactant Profile

trans-3-Chloroacrylic acid is a specialized dienophile used to introduce both carboxyl functionality and a halogen handle (for subsequent cross-coupling or elimination) into cyclic systems. However, its dual nature—prone to both radical polymerization and competing elimination pathways—requires strict parameter control.

Key Reactant Characteristics:

  • Electronic State: Electron-deficient dienophile (LUMO lowered by -COOH and -Cl induction).

  • Stereochemical Constraint: The trans geometry imposes specific stereochemical outcomes; the chlorine and carboxylic acid groups will remain trans relative to each other in the adduct unless epimerization occurs.

  • Primary Failure Modes:

    • Polymerization: Radical propagation via the alkene.

    • Stereochemical Drift: Formation of thermodynamically stable exo isomers over the kinetically favored endo products.

    • Dehydrochlorination: Unintended elimination of HCl during workup.

Module 1: Controlling Stereochemistry (Minimizing Isomeric Byproducts)

The Issue: The formation of the exo isomer is often considered a byproduct when the endo adduct is the pharmacologically active target. Thermal reactions often yield mixtures.

The Solution: Lewis Acid Catalysis.[1][2] Lewis acids (LAs) coordinate to the carbonyl oxygen of the carboxylic acid. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, increasing the reaction rate and enhancing secondary orbital interactions that favor the endo transition state.

Catalyst Selection Protocol

Do not choose a catalyst randomly. Use the following logic based on your diene's sensitivity and the required selectivity.

LewisAcidSelection Start Select Catalyst for 3-Cl-Acrylic Acid DA DieneType Is the Diene Acid-Sensitive? (e.g., Furan, Enol Ethers) Start->DieneType SensitiveYes Yes (Acid Sensitive) DieneType->SensitiveYes SensitiveNo No (Robust Diene) DieneType->SensitiveNo MildLA Use Mild/Chelating LA Mg(ClO4)2 or ZnCl2 (Ether solvent) SensitiveYes->MildLA StrongLA Use Strong Monodentate LA AlCl3 or Et2AlCl (DCM solvent) SensitiveNo->StrongLA TempControl CRITICAL: Maintain T < -20°C to lock Kinetic Product MildLA->TempControl StrongLA->TempControl

Figure 1: Decision matrix for Lewis Acid selection to maximize endo-selectivity and minimize decomposition.

Technical Insight: While AlCl₃ is the most potent accelerator, it can cause polymerization of the diene if not handled at cryogenic temperatures (-78°C). For trans-3-chloroacrylic acid, Et₂AlCl (Diethylaluminum chloride) is often superior as it acts as a proton scavenger, preventing autocatalytic decomposition [1, 2].

Module 2: Chemical Stability (Minimizing Polymerization & Elimination)

Preventing Polymerization

Acrylic acid derivatives are notorious for spontaneous radical polymerization, forming "gunk" instead of crystals.

  • Mechanism: Thermal initiation of the electron-deficient double bond.

  • Protocol: Add a radical inhibitor.

    • Standard: Hydroquinone (0.1 – 1.0 mol%).

    • Alternative: 4-Methoxyphenol (MEHQ) if higher solubility in organic solvents is required.

    • Requirement: These inhibitors require dissolved oxygen to function optimally; however, DA reactions are usually run under inert atmosphere (N₂/Ar).

    • Advanced Fix: Use BHT (Butylated hydroxytoluene) for inert atmosphere reactions, as it does not rely on oxygen for activation [3].

Preventing Dehydrochlorination (HCl Loss)

The adduct contains a proton alpha to a carbonyl and beta to a chlorine atom. This is a setup for


-elimination.
  • Risk Factor: Basic workup (e.g., washing with 1M NaOH or NaHCO₃) triggers E2 elimination, yielding an unsaturated cyclic acid (often aromatic if the ring allows).

  • Corrective Action: Maintain acidic or neutral pH during workup. Quench Lewis acids with dilute HCl or saturated NH₄Cl, not hydroxide bases.

Module 3: Optimized Experimental Workflow

The following workflow integrates byproduct minimization steps directly into the procedure.

Workflow Prep 1. Preparation Dry DCM, N2 atm Add BHT (0.5%) Cool 2. Cooling Cool to -40°C (Kinetic Control) Prep->Cool CatAdd 3. Catalyst Addition Add Et2AlCl slowly Wait 15 min Cool->CatAdd React 4. Reaction Add Diene dropwise Stir 4-12h CatAdd->React Quench 5. Acidic Quench Pour into cold 1M HCl/Ice React->Quench Extract 6. Isolation Extract (EtOAc) Wash (Brine) NO BASE WASH Quench->Extract

Figure 2: Step-by-step workflow emphasizing temperature control and acidic quench to preserve the halogenated adduct.

Troubleshooting & FAQs

Data Table: Common Failure Modes and Fixes
ObservationProbable CauseTechnical Solution
Viscous oil/gum formation Radical polymerization of dienophile.Add BHT (0.5 mol%) to the reaction mixture. Ensure reagents are distilled before use.
Low endo/exo ratio High reaction temperature or lack of catalysis.Switch to Lewis Acid catalysis (Et₂AlCl) and lower temperature to -78°C or -40°C.
Loss of Chlorine (Aromatization) Basic workup caused elimination.Avoid NaHCO₃ washes. Use dilute HCl for quenching and brine for washing.
Diene Decomposition Lewis Acid too strong for diene.Switch from Al-based catalysts to milder Eu(fod)₃ or ZnCl₂.
No Reaction Steric bulk of Chlorine + low temperature.Increase pressure (High-Pressure Diels-Alder, 10-15 kbar) rather than temperature to maintain selectivity [4].
Frequently Asked Questions

Q: Can I use the acid chloride (trans-3-chloroacryloyl chloride) instead of the acid to improve reactivity? A: Yes. The acid chloride is significantly more electron-deficient (lower LUMO), accelerating the reaction. However, it is highly moisture-sensitive. If you use the acid chloride, you must hydrolyze it after the cycloaddition to recover the acid. This often yields higher endo selectivity due to the increased secondary orbital overlap of the -COCl group compared to -COOH.

Q: Why does my product epimerize upon standing? A: The proton alpha to the carbonyl is acidic. If your product is stored in a glass vial with trace alkalinity (from detergent washing), it can epimerize to the thermodynamically stable exo form. Store adducts in silanized glass or with a trace of stabilizer at -20°C.

Q: Is the trans geometry of the starting material conserved? A: Yes. The Diels-Alder reaction is stereospecific regarding the dienophile.[3] A trans-dienophile yields a product where the substituents (Cl and COOH) are trans on the ring. If you observe cis substituents, your starting material may contain cis-3-chloroacrylic acid impurities, or severe epimerization occurred post-reaction [5].

References

  • Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Applications. Wiley-VCH.

  • Fringuelli, F., & Taticchi, A. (2002).[4] The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. (Detailed protocols on Lewis Acid scavenging).

  • Encyclopedia of Reagents for Organic Synthesis. (2001). Polymerization Inhibitors in Organic Synthesis. (Discusses BHT vs Hydroquinone efficacy in inert atmospheres).

  • Klarner, F. G., & Wurche, F. (2000). High-Pressure Diels-Alder Reactions. Journal for Praktische Chemie. (Pressure as an alternative to thermal activation for sterically hindered chloro-dienophiles).

  • Sauer, J. (1966). Diels-Alder Reactions Part I: Mechanism and Stereochemistry. Angewandte Chemie International Edition. (Foundational text on stereospecificity of trans-dienophiles).

Sources

strategies to improve the reaction rate of nucleophilic addition to trans-3-Chloroacrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket Queue: HIGH PRIORITY Subject: Troubleshooting Reaction Rates & Mechanism for 3-CAA

Welcome to the Reactivity Helpdesk

You have reached the Tier-3 Support for


-unsaturated acid chemistry. Based on your inquiry, you are attempting to perform a nucleophilic attack on trans-3-Chloroacrylic acid (3-CAA)  and are experiencing suboptimal rates or unexpected outcomes.

This substrate presents a classic "chemical conflict": it contains a Michael acceptor (


-unsaturation), a leaving group (

-chlorine), and a pH-sensitive deactivator (carboxylic acid).

Below are the three most common "Support Tickets" we receive for this chemistry, complete with diagnostic steps, root cause analysis, and field-proven protocols.

Ticket #101: "My Reaction Rate is Near Zero"

Severity: Critical Symptoms: No consumption of starting material; nucleophile remains unreacted.

Step 1: Diagnostic Check (The pH Trap)

Measure the pH of your reaction mixture.

  • Is pH > 3.7?

    • If YES : You have triggered the Coulombic Deactivation Protocol .

    • Explanation: The pKa of trans-3-chloroacrylic acid is approximately 3.72 . Above this pH, the molecule exists primarily as the carboxylate anion (

      
      ). The carboxylate group is far less electron-withdrawing than the neutral acid (
      
      
      
      ) or ester (
      
      
      ). Furthermore, the negative charge on the oxygen creates a repulsive field against incoming anionic nucleophiles (like thiolates or alkoxides).
Step 2: The Fix (Restoring Electrophilicity)

To reactivate the substrate, you must lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the


-carbon.
  • Option A (Acidification): Adjust reaction pH to ~2.0–3.0. This keeps the substrate in the neutral protonated form (

    
    ).
    
    • Warning: Ensure your nucleophile (e.g., amine) is not fully protonated/deactivated at this pH.

  • Option B (Esterification - Recommended): Convert 3-CAA to methyl trans-3-chloroacrylate or ethyl trans-3-chloroacrylate .

    • Why: Esters prevent the formation of the deactivating carboxylate anion entirely and are generally better Michael acceptors than the free acid.

Visualizing the Deactivation Switch

pH_Switch cluster_0 Reactive State (pH < 3.7) cluster_1 Deactivated State (pH > 3.7) Acid Neutral Acid (Cl-CH=CH-COOH) LUMO_Low LUMO: Low (High Reactivity) Acid->LUMO_Low Anion Carboxylate Anion (Cl-CH=CH-COO⁻) Acid->Anion Deprotonation (Base added) Anion->Acid Protonation (Acid added) LUMO_High LUMO: High ( electrostatic repulsion) Anion->LUMO_High

Figure 1: The pH-dependent reactivity switch. Maintaining the neutral acid form is critical for nucleophilic attack.

Ticket #102: "I Want Addition, But I'm Getting Substitution"

Severity: Moderate (Selectivity Issue) Symptoms: You see the loss of Chlorine (Cl) and the reformation of a double bond, rather than a saturated alkane product.

Root Cause Analysis: The

Mechanism

You are fighting the natural tendency of this substrate. The reaction follows a Nucleophilic Vinylic Substitution (


)  pathway, specifically the Addition-Elimination mechanism.[1]
  • Addition: Nucleophile attacks

    
    -carbon 
    
    
    
    Carbanion intermediate.
  • Elimination: The lone pair on the

    
    -carbon collapses, kicking out the Chloride ion (good leaving group).
    
Protocol: Steering the Pathway
Desired OutcomeStrategyTechnical Justification
Substitution (Replace Cl with Nu)Heat + Base Elimination is thermodynamically favored. Heat overcomes the activation energy for the C-Cl bond cleavage.
Addition (Saturate the bond, keep Cl)Cryogenic (-78°C) + Proton Source You must trap the carbanion intermediate before it eliminates Cl. Requires a proton source (quencher) available immediately upon addition.
The Mechanism Flowchart

Mechanism Start Start: trans-3-Chloroacrylic Acid + Nucleophile (Nu⁻) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Inter Tetrahedral Carbanion Intermediate (Cl-CH(Nu)-CH⁻-COOH) TS1->Inter Decision Condition Check Inter->Decision Path_Sub Pathway A: Elimination (Standard) Decision->Path_Sub T > 0°C Path_Add Pathway B: Trapping (Low Temp) Decision->Path_Add T < -70°C + H⁺ Source Prod_Sub Product A: Substitution (Nu-CH=CH-COOH + Cl⁻) Path_Sub->Prod_Sub Prod_Add Product B: Addition (Cl-CH(Nu)-CH₂-COOH) Path_Add->Prod_Add

Figure 2: The bifurcation between Substitution (AdN-E) and Addition. Elimination is the default pathway due to the leaving group ability of Chloride.

Ticket #103: "Reaction is Too Slow (Catalysis Required)"

Severity: Performance Optimization Symptoms: Reaction works but takes 48+ hours or requires high excess of nucleophile.

Optimization Strategy A: Lewis Acid Catalysis

If you cannot use strong Bronsted acids (due to nucleophile sensitivity), use a Lewis Acid to activate the carbonyl oxygen. This pulls electron density from the


-carbon, making it "hungrier" for the nucleophile.
  • Recommended Catalysts:

    
    , 
    
    
    
    , or simple
    
    
    .
  • Loading: 5-10 mol%.

Optimization Strategy B: Solvent Selection

The choice of solvent dictates the "nakedness" of your nucleophile.

  • For Anionic Nucleophiles (e.g.,

    
    , 
    
    
    
    ):
    Use Polar Aprotic solvents (DMF, DMSO, Acetonitrile). These solvate the cation (Na+) but leave the anion (Nu-) "naked" and highly reactive.
  • For Neutral Nucleophiles (e.g., Amines): Use Protic solvents (Ethanol, Water) or non-polar solvents if solubility permits. Protic solvents can stabilize the transition state via hydrogen bonding but may reduce ground-state nucleophilicity.

Experimental Protocol: Optimized Substitution with Thiol

Standard Operating Procedure (SOP) for reacting a Thiol with 3-CAA.

  • Preparation: Dissolve trans-3-chloroacrylic acid (1.0 eq) in Methanol (0.5 M).

  • Activation: Add Triethylamine (

    
    )  (2.5 eq).
    
    • Note: The first equivalent neutralizes the carboxylic acid (forming the salt). The remaining 1.5 eq activates the thiol.

    • Correction: If rate is slow, convert acid to Methyl Ester first, then use only 1.1 eq base.

  • Addition: Add Thiol (1.1 eq) dropwise at 0°C.

  • Monitoring: Warm to Room Temperature. Monitor by TLC or HPLC.

    • Look for: Disappearance of 3-CAA peak; appearance of more polar adduct.

  • Workup: Acidify with 1M HCl to pH 2 (to protonate the product acid). Extract with Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave heating (100–120°C for 10-20 mins) is highly effective for overcoming the steric hindrance of the trans isomer and forcing the elimination step. However, ensure your vessel is rated for pressure if using volatile solvents.

Q: Why does Glutathione (GSH) react so well with this? A: GSH is a "soft" nucleophile.[2] The


-carbon of 3-CAA is a "soft" electrophile (according to HSAB theory). Soft-Soft interactions are orbitally controlled and typically faster than Hard-Soft interactions (like amines attacking the 

-carbon).

Q: Does the cis isomer react faster? A: Generally, yes. The cis-3-chloroacrylic acid is less sterically stable and often reacts faster due to relief of steric strain upon nucleophilic attack. However, trans is the commercially dominant form.

References
  • PubChem. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124.[3][4][5] National Library of Medicine. Available at: [Link]

  • Schwöbel, J. A. H., et al. (2011).[6] Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles. Chemical Research in Toxicology. (Demonstrates kinetics of Michael acceptors). Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (Addition-Elimination). (General mechanism grounding). Available at: [Link]

  • Poelarends, G. J., et al. (1999). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates. Journal of Bacteriology. (Biological context of 3-CAA reactivity). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of trans-3-Chloroacrylic Acid: Titration vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Trans-3-chloroacrylic acid, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. This guide provides an in-depth comparison of two common analytical techniques for validating the purity of trans-3-chloroacrylic acid: the classical method of acid-base titration and modern chromatographic approaches, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your analytical needs.

The Imperative of Purity Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[1][2] For purity determination, this means the method must be accurate, precise, specific, linear, and robust.[1][2] A well-validated method provides a high degree of assurance that the measured purity value is a true reflection of the sample's composition.

Method 1: Purity Determination by Acid-Base Titration

Acid-base titration is a classic quantitative analysis technique that relies on the neutralization reaction between an acid and a base.[3][4] For trans-3-chloroacrylic acid, a carboxylic acid, its purity can be determined by titrating a known mass of the sample with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[5][6] The reaction proceeds in a 1:1 stoichiometric ratio.

The Causality Behind Experimental Choices:

  • Titrant Selection: Sodium hydroxide is a strong base that reacts completely and rapidly with the acidic proton of the carboxylic acid group.[4] This ensures a sharp and easily detectable endpoint.

  • Solvent: The sample is dissolved in purified water, as trans-3-chloroacrylic acid is soluble in water.[7] Using a consistent solvent is crucial for reproducible results.

  • Indicator: Phenolphthalein is a suitable indicator for the titration of a weak acid with a strong base.[4] Its color change from colorless to pink occurs in the pH range of 8.2-10, which typically brackets the equivalence point of this type of titration.

  • Standardization: The concentration of the NaOH titrant must be accurately known. This is achieved by standardizing it against a primary standard, such as potassium hydrogen phthalate (KHP).[8]

Experimental Protocol: Titration

Objective: To determine the purity of trans-3-chloroacrylic acid by titration with a standardized sodium hydroxide solution.

Materials:

  • trans-3-Chloroacrylic acid sample

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Purified water

  • Analytical balance

  • 50 mL burette

  • 250 mL conical flasks

  • Pipettes and other standard laboratory glassware

Procedure:

  • Accurately weigh approximately 0.2-0.25 g of the trans-3-chloroacrylic acid sample into a 250 mL conical flask.[9]

  • Add approximately 50 mL of purified water to dissolve the sample. Gentle warming may be applied if necessary.[9]

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill the burette with the standardized ~0.1 M NaOH solution and record the initial volume.

  • Titrate the trans-3-chloroacrylic acid solution with the NaOH solution, swirling the flask continuously, until a faint, permanent pink color is observed. This is the endpoint.

  • Record the final volume of NaOH solution used.

  • Repeat the titration at least two more times for a total of three replicate determinations.

Calculation of Purity: The purity of trans-3-chloroacrylic acid is calculated using the following formula:

Purity (%) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaOH solution used in the titration (mL)

  • M = Molarity of the standardized NaOH solution (mol/L)

  • MW = Molecular weight of trans-3-chloroacrylic acid (106.51 g/mol )[10][11]

  • W = Weight of the trans-3-chloroacrylic acid sample (g)

Visualizing the Titration Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate to Endpoint add_indicator->titrate fill_burette Fill Burette with NaOH fill_burette->titrate record_volume Record Volume titrate->record_volume calculate Calculate Purity record_volume->calculate report Report Result calculate->report

Caption: Workflow for Purity Determination by Titration.

Method 2: Purity Determination by Chromatographic Techniques

Chromatographic methods, such as HPLC and GC, offer an alternative and often more specific approach to purity determination.[1][12] These techniques separate the main component from its impurities, allowing for the quantification of each.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally unstable compounds.[13][14] For organic acids like trans-3-chloroacrylic acid, reversed-phase HPLC with UV detection is a common approach.[15]

The Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a versatile reversed-phase column that separates compounds based on their hydrophobicity.[15][16]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) at a low pH and an organic modifier (e.g., acetonitrile or methanol) is typically used. The low pH suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.[17]

  • Detection: The carbon-carbon double bond and the carboxylic acid group in trans-3-chloroacrylic acid allow for detection by UV spectrophotometry, typically around 210 nm.[15]

Experimental Protocol: HPLC

Objective: To determine the purity of trans-3-chloroacrylic acid by HPLC with UV detection.

Materials and Equipment:

  • trans-3-Chloroacrylic acid sample and reference standard

  • HPLC grade water, acetonitrile, and phosphoric acid

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[16]

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of, for example, 0.1% phosphoric acid in water and acetonitrile. The exact ratio will depend on the specific column and may require optimization.

  • Standard Preparation: Accurately weigh a known amount of trans-3-chloroacrylic acid reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the trans-3-chloroacrylic acid sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm[16]

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent.

    • Flow Rate: 1.0 mL/min[15]

    • Column Temperature: 25 °C[15]

    • Injection Volume: 10 µL[15]

    • Detection Wavelength: 210 nm[15]

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of trans-3-chloroacrylic acid in the sample solution from the calibration curve. Calculate the purity based on the known weight of the sample.

Gas Chromatography (GC)

For volatile compounds, GC is a suitable technique. Carboxylic acids, however, are often not volatile enough for direct GC analysis and may exhibit poor peak shapes due to their polarity.[10][18] Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester or silyl ester. A product specification sheet for trans-3-chloroacrylic acid mentions an assay by "Silylated GC," indicating this is a viable method.[7]

The Causality Behind Experimental Choices:

  • Derivatization: Silylation replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[10][18]

  • Column: A non-polar or medium-polarity capillary column is suitable for separating the derivatized analyte from impurities.

  • Detection: A Flame Ionization Detector (FID) is a common and robust detector for organic compounds. Mass Spectrometry (MS) can also be used for identification and quantification.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase prep_std Prepare Standards prep_sample Prepare Sample inject Inject into HPLC prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify calculate Calculate Purity quantify->calculate

Caption: Workflow for Purity Determination by HPLC.

Comparison of Titration and Chromatographic Methods

The choice between titration and chromatographic methods for purity validation depends on several factors, including the specific requirements of the analysis, available equipment, and the nature of potential impurities.

FeatureAcid-Base TitrationHPLCGC (with Derivatization)
Principle Neutralization reactionDifferential partitioningDifferential partitioning
Specificity Measures total acidity. Not specific if other acidic or basic impurities are present.High. Separates the analyte from impurities.High. Separates the derivatized analyte from impurities.
Accuracy High, provided there are no interfering acidic/basic impurities.High, dependent on the quality of the reference standard.High, dependent on the reference standard and derivatization efficiency.
Precision Typically high (RSD < 1%).High (RSD < 2%).High (RSD < 2%).
Sensitivity Lower. Requires a significant amount of sample.High. Can detect and quantify trace impurities.Very high, especially with sensitive detectors.
Throughput Lower. Manual titrations are time-consuming.Higher. Can be automated for multiple samples.Higher. Can be automated.
Cost Low. Requires basic laboratory equipment.High. Requires expensive instrumentation.High. Requires expensive instrumentation and derivatization reagents.
Complexity Simple to perform.More complex method development and operation.More complex due to the additional derivatization step.

Expert Insights:

  • Titration as a Primary Method: For a well-characterized substance where the likely impurities are neutral or non-acidic, titration is a cost-effective and accurate method for determining the overall purity. Its simplicity and low cost make it an attractive option for routine quality control.

  • Chromatography for Impurity Profiling: When the identity and quantity of specific impurities are of interest, chromatographic methods are indispensable. They provide a detailed impurity profile that titration cannot. This is particularly important in drug development, where regulatory agencies require the identification and quantification of impurities.

  • Orthogonal Methods for Comprehensive Validation: For the most rigorous validation, a combination of titration and a chromatographic method is often employed. Titration provides an accurate measure of the total acidic content, while HPLC or GC can confirm the identity and quantify the main component and any impurities. The use of two different analytical principles provides a high degree of confidence in the purity assessment. A product specification for trans-3-chloroacrylic acid lists assays by both aqueous acid-base titration (≥98.5 to ≤101.5%) and silylated GC (≥98.5%), demonstrating the industrial application of this orthogonal approach.[7]

Potential Interferences and Limitations

  • Titration: The presence of other acidic or basic compounds in the sample will lead to inaccurate results. For trans-3-chloroacrylic acid, potential acidic impurities could include other halogenated acrylic acids or residual starting materials from its synthesis. The vinyl halide moiety is generally stable under these titration conditions, but highly reactive impurities could potentially consume the titrant.

  • HPLC: Co-eluting impurities that absorb at the same UV wavelength can interfere with the quantification of the main peak. Matrix effects from the sample can also affect the accuracy of the results.

  • GC: Incomplete derivatization can lead to inaccurate quantification. The thermal stability of the derivatized compound is also a consideration.

Conclusion

Both acid-base titration and chromatographic methods are valuable tools for the purity validation of trans-3-chloroacrylic acid. Titration offers a simple, cost-effective, and accurate method for determining total acidity, making it suitable for routine quality control of well-characterized materials. Chromatographic techniques, particularly HPLC, provide a more specific and detailed analysis, enabling the separation and quantification of the main component and its impurities. For comprehensive and robust purity validation, especially in a regulatory environment, the use of both titration and a chromatographic method as orthogonal techniques is highly recommended. The choice of the most appropriate method will ultimately depend on the specific analytical needs, the information required, and the resources available.

References

  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • European Directorate for the Quality of Medicines & HealthCare. (2016). The European Pharmacopoeia. EDQM, Council of Europe.
  • Harris, D. C. (2010). Quantitative Chemical Analysis. W. H. Freeman and Company.
  • Hiranuma. (2020). Purity determination of citric acid.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Knapp, D. R. (1979).
  • Kolthoff, I. M., Sandell, E. B., Meehan, E. J., & Bruckenstein, S. (1969).
  • Meyer, V. R. (2010).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved from [Link]

  • Scion Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • United States Pharmacopeial Convention. (2022). <541> Titrimetry.
  • United States Pharmacopeial Convention. (2022). <621> Chromatography.
  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical.
  • OSHA. (n.d.). Acrylic Acid. Retrieved from [Link]

  • Pereira, V., Cacho, J. I., & Marques, J. C. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
  • Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]

  • ResearchGate. (2019). Determination of Organic Acids in Orange Fruit by HPLC. Retrieved from [Link]

  • Save My Exams. (n.d.). Acid-Base Titration (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). Index 11.1. Retrieved from [Link]

  • EDQM, Council of Europe. (n.d.). European Pharmacopoeia. Retrieved from [Link]

  • OCR. (n.d.). Acid-base titration. Retrieved from [Link]

  • Save My Exams. (n.d.). Acid-Base Titration. Retrieved from [Link]

  • LibreTexts. (2022). 9.2: Acid-Base Titrations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]

Sources

Comparative Technical Guide: Reactivity & Application of cis- vs. trans-3-Chloroacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Divergence

In the development of functionalized acrylates and propiolic acid derivatives, the choice between cis-3-chloroacrylic acid (Z-isomer) and trans-3-chloroacrylic acid (E-isomer) is rarely a matter of interchangeability. It is a decision dictated by the target reaction pathway.

While both isomers share the formula


, their reactivity profiles diverge sharply due to the spatial arrangement of the chlorine atom relative to the carboxylic acid group and the 

-proton.
  • Select the cis-isomer (Z) if your goal is elimination to form propiolic acid (alkynes) or if you require higher aqueous solubility/acidity.

  • Select the trans-isomer (E) if your goal is metal-catalyzed coupling (Heck/Suzuki) where thermodynamic stability of the olefin geometry is required to prevent unwanted cyclization or elimination side-reactions.

Physicochemical Profiling

The distinct physical properties of these isomers drive their separation and reactivity. The cis-isomer is notably more acidic and polar, a direct consequence of the inductive stabilization of the carboxylate by the proximal chlorine atom.

Propertycis-3-Chloroacrylic Acid (Z)trans-3-Chloroacrylic Acid (E)Impact on Processing
CAS Number 1609-93-42345-61-1Critical for sourcing; often sold as mixtures.
Geometry Cl and COOH are syn (same side)Cl and COOH are anti (opposite sides)Determines steric access.
pKa (approx) 3.32 [1]~3.70cis is the stronger acid; easier to deprotonate.
Dipole Moment High (~1.5 D)Low / Near Zerocis is more soluble in polar solvents; trans elutes first in non-polar chromatography.
Thermodynamic Stability Lower (Steric strain)Highertrans is the major product of thermodynamic equilibration.

Reactivity Analysis: The Mechanism of Divergence

Dehydrochlorination: The Propiolic Acid Pathway

The most critical reactivity difference lies in the sensitivity to base-induced elimination.

  • The cis-Advantage (Anti-Elimination): In the cis-isomer (Z), the Chlorine atom at C3 and the Hydrogen atom at C2 are on opposite sides of the double bond. This creates an anti-periplanar geometry, which is the absolute requirement for a rapid E2 elimination mechanism. The base abstracts the proton while the C-Cl bond breaks simultaneously, forming the triple bond of propiolic acid efficiently.

  • The trans-Barrier (Syn-Elimination): In the trans-isomer (E), the H and Cl are syn (same side). E2 elimination is geometrically forbidden. Elimination must proceed via a slower, higher-energy syn-elimination or an E1cB mechanism, often requiring harsher conditions that lead to polymerization rather than clean alkyne formation.

Metal-Catalyzed Cross-Coupling (Heck/Suzuki)

Vinyl chlorides are generally less reactive than bromides or iodides in Pd-catalyzed coupling, but 3-chloroacrylic acids are valuable for their atom economy.

  • Stereoretention: Oxidative addition of Pd(0) into the C-Cl bond generally proceeds with retention of configuration.

  • Isomerization Risk: While trans-substrates typically yield trans-products (thermodynamically favored), cis-substrates are prone to isomerization during the catalytic cycle (via

    
    -hydride elimination/re-insertion sequences), often yielding the trans-product regardless of the starting material.
    

Visualizing the Pathways

The following diagram illustrates the kinetic divergence between the two isomers when subjected to basic conditions.

ReactivityPathways cluster_cis Cis-Isomer (Z) cluster_trans Trans-Isomer (E) Cis cis-3-Chloroacrylic Acid (H & Cl are Anti) TS_Anti Transition State (Anti-Periplanar) Cis->TS_Anti Base (OH-) Fast E2 Propiolic Propiolic Acid (Alkyne) TS_Anti->Propiolic -HCl Trans trans-3-Chloroacrylic Acid (H & Cl are Syn) TS_Syn Transition State (Syn-Periplanar) Trans->TS_Syn Base (OH-) Slow/Forbidden Polymer Polymerization / Decomposition Trans->Polymer Side Reactions TS_Syn->Propiolic High Energy Barrier

Figure 1: Kinetic divergence in dehydrochlorination. The cis-isomer allows for rapid anti-elimination to form the alkyne, whereas the trans-isomer faces a geometric barrier.

Experimental Protocols

Protocol A: Selective Synthesis of Propiolic Acid

Target: Utilization of the cis-isomer's specific geometry.

Rationale: This protocol exploits the anti-periplanar arrangement of the cis-isomer. Using the trans-isomer here will result in low yields and recovered starting material.

  • Reagents:

    • cis-3-Chloroacrylic acid (1.0 eq)[1][2]

    • Aqueous KOH (2.5 eq) - Excess base neutralizes the acid and effects elimination.

    • Solvent: Water (High dielectric constant favors the polar transition state).

  • Procedure:

    • Dissolve cis-3-chloroacrylic acid in water at 0°C.

    • Add KOH solution dropwise to control exotherm (deprotonation is fast; elimination follows).

    • Critical Step: Warm the reaction to 60-80°C. Monitor via TLC or NMR. The cis-isomer will disappear rapidly; if trans impurity is present, it will remain unreacted.

    • Acidify with dilute H2SO4 to pH 1 at 0°C.

    • Extract with diethyl ether.

  • Validation:

    • NMR: Disappearance of doublet at

      
       6.5 ppm (alkene) and appearance of singlet at 
      
      
      
      2.9 ppm (alkyne proton).
Protocol B: Heck Coupling (General Conditions)

Target: C-C bond formation preserving olefin geometry (mostly).

Rationale: Vinyl chlorides are sluggish. Phosphine ligands and elevated temperatures are required.

  • Reagents:

    • trans-3-Chloroacrylic acid (1.0 eq)[1]

    • Styrene or Acrylate acceptor (1.2 eq)

    • Catalyst: Pd(OAc)2 (5 mol%)

    • Ligand: PPh3 (10 mol%) or bulky phosphines (e.g., SPhos) for higher turnover.

    • Base: Et3N or K2CO3 (2.0 eq).

  • Procedure:

    • Combine reagents in DMF or DMAc (degassed).

    • Heat to 100-120°C under Argon.

    • Note: If starting with cis-acid, expect significant isomerization to the trans-diene product due to the thermodynamics of the intermediate Pd-complex.

Decision Matrix for Researchers

Use the following logic flow to determine the correct isomer for your campaign.

DecisionTree Start Start: Define Target Moiety Q1 Is the target an Alkyne (Propiolic Acid derivative)? Start->Q1 Res_Cis Select CIS-Isomer Q1->Res_Cis Yes (Elimination) Q2 Is the target a Substituted Alkene (via Cross-Coupling)? Q1->Q2 No Q3 Is stereochemistry critical? Q2->Q3 Yes Res_Trans Select TRANS-Isomer (Thermodynamically Stable) Q3->Res_Trans Need E-Alkene Res_Either Either Isomer (Expect Trans Product) Q3->Res_Either Stereo not fixed

Figure 2: Selection strategy based on synthetic intent.

References

  • Poelarends, G. J., et al. (2000). Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170. Journal of Bacteriology. (Demonstrates biological specificity distinguishing the isomers).
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (General reference for vinyl halide coupling kinetics).

Sources

A Comparative Guide to the Structural Elucidation of trans-3-Chloroacrylic Acid: An In-Depth Analysis of X-ray Crystallography and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of analytical techniques for the structural determination of trans-3-chloroacrylic acid, a halogenated carboxylic acid with applications as a synthetic intermediate.[1][2] While the definitive single-crystal X-ray diffraction data for the isolated molecule remains elusive in publicly accessible databases, this guide will utilize the crystal structure of the closely related acrylic acid as a foundational case study to detail the crystallographic workflow. This will be juxtaposed with spectroscopic and computational methods for which data on trans-3-chloroacrylic acid are available, offering a holistic view of modern structural analysis.

The Decisive Power of X-ray Crystallography: A Case Study with Acrylic Acid

X-ray crystallography stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[3] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern provides the fundamental data to calculate the electron density map of the molecule and ultimately build a precise three-dimensional model.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Acid

The successful structural determination of a small molecule like acrylic acid, and by extension trans-3-chloroacrylic acid, hinges on the growth of a high-quality single crystal. The following protocol outlines the typical steps involved in this process.

1. Crystallization:

  • Rationale: The cornerstone of X-ray crystallography is a well-ordered single crystal. The choice of solvent and crystallization technique is critical and often requires empirical screening. For a small, polar molecule like acrylic acid, slow evaporation from a suitable solvent or solvent/anti-solvent mixture at a controlled temperature is a common approach.

  • Procedure:

    • Prepare a saturated solution of the compound in a solvent in which it is sparingly soluble (e.g., a mixture of ethanol and water).

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly in a loosely covered vial at a constant, cool temperature.

    • Monitor for the formation of clear, well-defined crystals over several days to weeks.

2. Data Collection:

  • Rationale: A suitable crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns at various orientations are recorded by a detector.

  • Procedure:

    • A single crystal of appropriate size and quality is selected under a microscope and mounted on a cryoloop.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

    • The crystal is centered in the X-ray beam of a diffractometer.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data (intensities and positions of spots) are used to determine the unit cell parameters and the space group of the crystal. From this, the electron density map is calculated, and an initial model of the molecule is built. This model is then refined to best fit the experimental data.

  • Procedure:

    • The diffraction images are processed to yield a list of reflection intensities.

    • The unit cell dimensions and space group are determined from the geometry of the diffraction pattern.

    • The structure is "solved" using direct methods or Patterson methods to obtain initial phases for the structure factors.

    • An initial electron density map is calculated, and the atomic positions are identified.

    • The atomic positions and thermal parameters are refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

The workflow for single-crystal X-ray diffraction is a systematic process leading to a detailed molecular structure.

A streamlined workflow for single-crystal X-ray crystallography.
Crystallographic Data for Acrylic Acid

The following table summarizes the crystallographic data for acrylic acid, which serves as a proxy for what would be expected for trans-3-chloroacrylic acid. This data provides a wealth of information about the molecule's geometry and packing in the solid state.

ParameterAcrylic Acid Value
Chemical FormulaC₃H₄O₂
Formula Weight72.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.63
b (Å)9.84
c (Å)9.72
β (°)119.4
Volume (ų)719
Z8
Calculated Density (g/cm³)1.33

Data sourced from a representative crystallographic study of acrylic acid.

Alternative and Complementary Structural Analysis Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer valuable insights, particularly into the molecule's behavior in solution and its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule, primarily in solution. For trans-3-chloroacrylic acid, ¹H and ¹³C NMR would provide key information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two signals in the vinyl region, corresponding to the two protons on the double bond. The coupling constant (J-coupling) between these two protons would be indicative of their trans relationship (typically in the range of 12-18 Hz). The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show three distinct signals for the three carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon. For instance, the carbonyl carbon of the carboxylic acid would appear at a significantly downfield shift.

Computational Chemistry

Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the structure and properties of molecules. These methods can be used to:

  • Predict the most stable conformation of the molecule.

  • Calculate bond lengths, bond angles, and dihedral angles.

  • Simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

For trans-3-chloroacrylic acid, computational models can help to understand the influence of the chlorine atom on the geometry and electronic structure of the molecule.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyComputational Chemistry
State of Matter Solid (single crystal)SolutionIn silico (gas phase or solvated model)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingAtomic connectivity, chemical environment, stereochemistry, dynamic processesGeometric parameters, electronic properties, energetic information
Strengths Unambiguous determination of absolute structure, high precisionProvides information about structure in solution, non-destructiveCan study unstable or hypothetical molecules, cost-effective
Limitations Requires high-quality single crystals, structure may differ from solutionDoes not provide precise bond lengths and angles, interpretation can be complexAccuracy depends on the level of theory and model used, does not directly measure structure

The relationship between these techniques is often synergistic, with each providing a piece of the structural puzzle.

Interplay of analytical techniques for comprehensive structural analysis.

Conclusion

The structural elucidation of a molecule like trans-3-chloroacrylic acid is a multi-faceted endeavor. While single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, its application is contingent on obtaining suitable crystals. Spectroscopic techniques, particularly NMR, provide invaluable information about the molecule's structure and connectivity in solution. Computational chemistry serves as a powerful predictive and interpretative tool that complements both experimental techniques. For drug development professionals and researchers, a comprehensive understanding of a molecule's structure is best achieved through the strategic application of these complementary methods, providing a complete picture of its properties in different states.

References

  • Gaviria, J., Quijano, J. and Ruiz, P. (2021) Computational Study of the Formation Reaction of Polyacid Precursors of Glass-Ionomer Materials. Journal of Materials Science and Chemical Engineering, 9, 1-9. [Link]

  • de Jong, R.M., et al. (2006). The X-ray structure of trans-3-chloroacrylic acid dehalogenase reveals a novel hydration mechanism in the tautomerase superfamily. Journal of Biological Chemistry, 281(26), 18113-18122. [Link]

  • PubChem. (n.d.). trans-3-Chloroacrylic acid. [Link]

Sources

A Comparative Guide to the Dienophilic Activity of trans-3-Chloroacrylic Acid and Other Acrylates in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the dienophilic activity of trans-3-chloroacrylic acid against other common acrylates. We will explore the underlying electronic principles governing reactivity, present a framework for experimental validation, and offer insights grounded in Frontier Molecular Orbital (FMO) theory. This document is intended for researchers and professionals in organic synthesis and drug development who leverage the Diels-Alder reaction for the construction of complex molecular architectures.

Introduction: The Diels-Alder Reaction and the Role of the Dienophile

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereospecific formation of a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne).[1][2][3] This [4+2] cycloaddition proceeds via a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single transition state.[4] The reaction's efficiency and stereochemical control make it exceptionally powerful for creating up to four new contiguous stereocenters in one step.[1]

The reactivity in a "normal electron demand" Diels-Alder reaction is fundamentally governed by the electronic properties of the reactants. The reaction is accelerated when the diene is electron-rich (possessing electron-donating groups, EDGs) and the dienophile is electron-poor (possessing electron-withdrawing groups, EWGs).[3][5] These EWGs on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more favorable orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[6][7]

Acrylates are a class of highly effective dienophiles due to the presence of a carbonyl group conjugated with the C=C double bond. This conjugation withdraws electron density from the alkene, making it more electrophilic and thus more reactive towards a nucleophilic diene.

Electronic Profile of trans-3-Chloroacrylic Acid as a Dienophile

trans-3-Chloroacrylic acid presents a unique combination of substituents that significantly influences its dienophilic character. To understand its activity, we must analyze the contribution of each functional group:

  • Carboxylic Acid Group (-COOH): This is a potent electron-withdrawing group, acting through both inductive effects (the electronegativity of the oxygen atoms) and resonance. It strongly depletes the electron density of the double bond, making the molecule a prime candidate for a reactive dienophile.

  • Chlorine Atom (-Cl): The chlorine atom at the β-position introduces a competing electronic effect. It is strongly electron-withdrawing by induction due to its high electronegativity. This effect further lowers the energy of the dienophile's LUMO, enhancing its reactivity. While chlorine can also donate electron density via resonance (lone pair participation), the inductive effect typically dominates in activating alkenes for Diels-Alder reactions.

  • Stereochemistry: The trans configuration of the substituents is crucial. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the final cyclohexene product.[8] A trans dienophile will yield a product with a trans relationship between the corresponding substituents on the newly formed ring.

The synergistic electron-withdrawing nature of both the carboxylic acid and the chlorine atom suggests that trans-3-chloroacrylic acid should be a highly activated and potent dienophile.

Comparative Reactivity: A Frontier Molecular Orbital Perspective

The rate of a Diels-Alder reaction is inversely proportional to the energy gap between the diene's HOMO and the dienophile's LUMO.[6] Dienophiles with stronger electron-withdrawing groups have lower-energy LUMOs, which narrows this gap and accelerates the reaction.

We can qualitatively rank the dienophilic activity of trans-3-chloroacrylic acid against other common acrylates based on the electron-withdrawing strength of their substituents:

  • Acrylonitrile (-CN): The cyano group is one of the most powerful EWGs, leading to a very low LUMO energy and exceptionally high reactivity.

  • trans-3-Chloroacrylic Acid (-Cl, -COOH): The combined inductive pull of chlorine and the strong withdrawing effect of the carboxylic acid make this a highly reactive dienophile, expected to be more active than simple acrylates.

  • Acrylic Acid (-COOH): A standard, effective dienophile.

  • Methyl Acrylate (-COOCH₃): The ester group is a slightly weaker EWG than a carboxylic acid, generally resulting in slightly lower reactivity.

This hierarchy is visualized in the FMO diagram below.

FMO_Comparison cluster_legend Legend cluster_energy Relative Energy Diene_HOMO Diene HOMO Dienophile_LUMO Dienophile LUMO Diene HOMO (Diene) LUMO_AN LUMO (Acrylonitrile) Diene->LUMO_AN ΔE₁ (Smallest Gap, Fastest Rxn) LUMO_ClA LUMO (trans-3-Chloroacrylic Acid) Diene->LUMO_ClA ΔE₂ LUMO_AA LUMO (Acrylic Acid) Diene->LUMO_AA ΔE₃ LUMO_MA LUMO (Methyl Acrylate) Diene->LUMO_MA ΔE₄ (Largest Gap, Slowest Rxn) E_axis Energy arrow

Caption: FMO diagram illustrating the smaller HOMO-LUMO energy gap for more activated dienophiles.

Quantitative Comparison: Experimental Data

While FMO theory provides a robust qualitative prediction, experimental kinetic data is required for a definitive comparison. The table below summarizes relative reaction rates for the Diels-Alder reaction of cyclopentadiene with various dienophiles.

DienophileSubstituent(s)Relative Rate (vs. Ethylene)Rationale
Ethylene-H1Baseline dienophile with no activating groups.
Methyl Acrylate-COOCH₃~1 x 10⁴The ester group is a good EWG, significantly activating the double bond.
Acrylic Acid-COOH~2 x 10⁴The carboxylic acid is a stronger EWG than its corresponding ester, leading to a faster reaction.[9]
trans-3-Chloroacrylic Acid -Cl, -COOH > 2 x 10⁴ (Estimated) The addition of an inductively withdrawing chlorine atom further lowers the LUMO energy, enhancing reactivity beyond that of acrylic acid.
Acrylonitrile-CN~1 x 10⁵The cyano group is an extremely powerful EWG, resulting in very high dienophilic activity.[10]
Maleic Anhydride-C(O)OC(O)-~1 x 10⁷One of the most reactive dienophiles due to two strong, conjugated EWGs in a cyclic system.[9]

Experimental Protocol: A Self-Validating Kinetic Study

To empirically determine and validate the relative reactivities, a comparative kinetic analysis is essential. The following protocol outlines a robust methodology for this purpose.

Objective: To determine the second-order rate constants for the Diels-Alder reaction between cyclopentadiene and a series of acrylate dienophiles (trans-3-chloroacrylic acid, acrylic acid, methyl acrylate, and acrylonitrile).

Methodology
  • Reagent Preparation:

    • Diene: Freshly crack dicyclopentadiene by distillation immediately before use to obtain pure cyclopentadiene. Prepare a standardized stock solution (e.g., 0.2 M) in a suitable deuterated solvent for NMR analysis (e.g., CDCl₃ or Toluene-d₈).

    • Dienophiles: Prepare standardized stock solutions (e.g., 0.2 M) of each acrylate in the same deuterated solvent. Ensure high purity of each dienophile.

  • Reaction Execution:

    • Equilibrate the NMR tube containing the dienophile solution to a constant temperature (e.g., 25.0 °C ± 0.1 °C) within the NMR spectrometer.

    • Initiate the reaction by injecting a precise volume of the pre-thermostated cyclopentadiene stock solution into the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant conversion (e.g., 3-5 half-lives).

  • Data Acquisition and Analysis:

    • Monitor the reaction progress by integrating the signals corresponding to a disappearing reactant (e.g., the vinyl protons of the dienophile) and/or an appearing product (e.g., the bridgehead protons of the bicyclic adduct).

    • Calculate the concentration of the dienophile at each time point.

    • For a second-order reaction (assuming equimolar initial concentrations), plot 1/[Dienophile] versus time. The data should yield a straight line.

    • The slope of this line is the second-order rate constant, k.

  • Causality and Control:

    • Why Cyclopentadiene? It is an ideal model diene as it is "locked" in the reactive s-cis conformation, eliminating conformational equilibria from the kinetic considerations. Its high reactivity also allows for convenient reaction times at moderate temperatures.

    • Why NMR? ¹H NMR spectroscopy is a non-invasive technique that allows for real-time monitoring of multiple species in the reaction mixture without the need for quenching or sampling, providing high-quality kinetic data.

    • Self-Validation: Repeating the experiment at a different temperature allows for the calculation of the activation energy (Ea) via the Arrhenius equation, adding another layer of validation to the results.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis Crack Crack Dicyclopentadiene to Cyclopentadiene Prep_Diene Prepare 0.2 M Diene Stock Solution Crack->Prep_Diene Inject Inject Diene Stock to Start Reaction Prep_Diene->Inject Inject Diene Prep_Dienophile Prepare 0.2 M Dienophile Stock Solutions (x4) Equilibrate Equilibrate Dienophile in NMR (25.0 °C) Prep_Dienophile->Equilibrate Load Dienophile Equilibrate->Inject Acquire Acquire 1H NMR Spectra at Timed Intervals Inject->Acquire Integrate Integrate Reactant/ Product Signals Acquire->Integrate Kinetic Data Calculate Calculate Concentration vs. Time Integrate->Calculate Plot Plot 1/[A] vs. Time Calculate->Plot Determine Determine Rate Constant (k) from Slope Plot->Determine

Caption: Workflow for the comparative kinetic analysis of dienophile reactivity.

Conclusion

Based on fundamental electronic principles, trans-3-chloroacrylic acid is an exceptionally reactive dienophile . The powerful, synergistic electron-withdrawing effects of its carboxylic acid and chloro substituents significantly lower the energy of its LUMO. This results in a smaller HOMO-LUMO energy gap with common dienes, leading to a substantially accelerated Diels-Alder reaction rate. Its activity is predicted to surpass that of standard acrylates like acrylic acid and methyl acrylate. While acrylonitrile remains a benchmark for high reactivity due to the potency of the cyano group, trans-3-chloroacrylic acid is a highly valuable substrate for synthetic chemists seeking to construct complex cyclic systems under mild conditions. The experimental protocol detailed herein provides a clear and robust pathway for the empirical validation of these theoretical comparisons.

References

  • 16.11 Rules of the Diels–Alder Reaction. (2022). Chemistry LibreTexts. [Link]

  • Diels-Alder reaction. (n.d.). Khan Academy. [Link]

  • Gandini, A., et al. (2002). Diels−Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers. Macromolecules, 35(23), 8573–8581. [Link]

  • Gras, J., et al. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry, 13, 103-111. [Link]

  • Lording, W. J., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(42), 11915-11926. [Link]

  • Gale, J. D., et al. (2012). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. The Journal of Organic Chemistry, 77(17), 7484–7492. [Link]

  • Leah4sci. (2015). Diels Alder Reaction Mechanism and Product Trick. YouTube. [Link]

  • Diels-Alder cycloaddition. (2021). Stereoelectronics. [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • Appendix 1. Diels-Alder Reactions. (n.d.). MIT OpenCourseWare. [Link]

  • Diels-Alder reaction stereochemistry: frontier MO theory. (2018). YouTube. [Link]

Sources

Validation of a High-Sensitivity GC-MS Method for trans-3-Chloroacrylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Genotoxic Impurity Challenge

trans-3-Chloroacrylic acid (t-3-CAA) is a small, polar halogenated impurity often encountered in the synthesis of active pharmaceutical ingredients (APIs) involving chloroacetyl chloride or related alkylating agents. Due to its structural alert for genotoxicity (alkylating potential), regulatory bodies (FDA, EMA) often require its control at trace levels (ppm to ppb range) in accordance with ICH M7 guidelines.

This guide validates a Derivatization-GC-MS (SIM) workflow, proving it superior to standard HPLC-UV and Direct-Injection GC techniques. While LC-MS/MS is a viable alternative, the GC-MS method described here offers superior chromatographic resolution of geometric isomers (cis vs. trans) and cost-effective robustness.

Comparative Analysis: Why GC-MS?

The quantification of t-3-CAA presents a "triad of difficulty": it is highly polar , low molecular weight , and exists as geometric isomers .

Table 1: Technical Comparison of Analytical Architectures
FeatureMethod A: Direct GC-FID/MS Method B: RP-HPLC-UV Method C: Derivatization GC-MS (Recommended)
Principle Direct injection of acidic solutionReverse Phase C18 separationMethyl esterification

GC-MS (SIM)
Sensitivity (LOD) Moderate (10-50 ppm)Poor (>100 ppm)High (<0.1 ppm)
Selectivity Low (Matrix interference common)Low (Lack of strong chromophore)High (Mass spectral fingerprint)
Peak Shape Poor (Tailing due to -COOH adsorption)GoodExcellent (Sharp, Gaussian peaks)
Isomer Resolution DifficultModerateSuperior (Baseline separation of cis/trans)
Throughput HighHighModerate (Requires prep time)

The Senior Scientist's Verdict:

"While direct injection seems faster, the acidic protons of t-3-CAA interact with the silanol groups of GC liners and columns, causing severe tailing and hysteresis (memory effects). HPLC-UV fails at trace levels due to the lack of a conjugated system. Therefore, derivatization to the methyl ester followed by GC-MS in Selected Ion Monitoring (SIM) mode is the only method that satisfies the rigor of trace-level validation."

Method Development: The Chemistry of Reliability

To render t-3-CAA amenable to GC, we utilize Acid-Catalyzed Methylation . This converts the polar carboxylic acid into a volatile, non-polar methyl ester.

Reaction Mechanism:



Why BF3-Methanol? Unlike silylation (BSTFA), which is moisture-sensitive and can degrade in the injector port, methyl esters formed via Boron Trifluoride (BF3) in methanol are chemically stable, allowing for robust liquid-liquid extraction (LLE) into hexane.

Experimental Protocol
4.1. Reagents & Equipment[1][2][3][4]
  • Analyte: trans-3-Chloroacrylic acid (Ref Std).

  • Internal Standard (IS): 3-Chloropropionic acid (Structural analog) or

    
    C-labeled t-3-CAA.
    
  • Derivatization Reagent: 14% BF3 in Methanol.

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Instrumentation: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

4.2. Step-by-Step Workflow
  • Standard Preparation: Prepare a stock solution of t-3-CAA at 1000 ppm in Methanol. Dilute to calibration levels (0.1, 0.5, 1, 5, 10, 20 ppm).

  • Derivatization:

    • Transfer 1.0 mL of sample/standard into a headspace vial.

    • Add 50 µL of Internal Standard solution.

    • Add 1.0 mL of 14% BF3-Methanol .

    • Cap and incubate at 60°C for 30 minutes . (Critical: Ensures complete conversion).

  • Extraction (Salting Out):

    • Cool to room temperature.

    • Add 1.0 mL of Saturated NaCl solution (facilitates phase separation).

    • Add 2.0 mL of n-Hexane .

    • Vortex vigorously for 1 minute; Centrifuge at 3000 rpm for 5 minutes.

  • Injection: Transfer the upper organic layer (Hexane) to a GC vial. Inject 1 µL in Splitless mode.

4.3. GC-MS Conditions[3][4][5][6][7]
  • Column: DB-WAX or DB-624 (30m x 0.25mm x 1.4µm). Note: Thicker film helps retain volatile esters.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • MS Mode: SIM.

    • Target Ion: m/z 59 (Base peak, -COOCH3), m/z 120 (Molecular ion of ester).

    • Qualifier Ion: m/z 122 (Chlorine isotope isotope

      
      Cl).
      
Validation Data & Performance Metrics

The following data represents typical performance characteristics obtained during validation under ICH Q2(R2) guidelines.

Table 2: Validation Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteClean blank; Resolution > 2.0 between isomersPass
Linearity (

)


(Range: 0.1 - 20 ppm)
Pass
LOD (S/N > 3) N/A0.03 ppm Excellent
LOQ (S/N > 10) N/A0.08 ppm Excellent
Accuracy (Recovery) 80 - 120%

(at 3 spike levels)
Pass
Precision (Repeatability) RSD


(n=6 at 5 ppm)
Pass

Analyst Note: The separation of cis- and trans-isomers is the defining success factor. The trans-isomer typically elutes later than the cis-isomer on polar wax columns due to stronger dipole interactions.

Visualizing the Logic
Diagram 1: The Analytical Decision Matrix

This decision tree illustrates why GC-MS is chosen over LC-MS for this specific application.

MethodSelection Start Target Analyte: trans-3-Chloroacrylic Acid Volatility Is the analyte volatile? Start->Volatility Polarity Is it highly polar? Volatility->Polarity No / Semi DirectGC Direct GC Injection Polarity->DirectGC Yes Deriv Can it be derivatized? Polarity->Deriv Yes DirectGC_Fail FAIL: Peak Tailing Adsorption DirectGC->DirectGC_Fail LCMS LC-MS/MS Deriv->LCMS No GCMS_Deriv GC-MS (Methylation) Deriv->GCMS_Deriv Yes (Esterification) LCMS_Issue Challenge: Poor retention on C18 (too polar) LCMS->LCMS_Issue Result SUCCESS: 1. Volatile Ester 2. Isomer Separation 3. High Sensitivity GCMS_Deriv->Result

Caption: Decision logic favoring Derivatization-GC-MS for small, polar halo-acids to overcome retention and peak shape issues.

Diagram 2: The Validated Workflow

The operational flow from sample to data.

Workflow Sample Sample Preparation (API + Internal Std) Deriv Derivatization (BF3-MeOH, 60°C, 30 min) Sample->Deriv Methylation Extract LLE Extraction (Hexane + NaCl) Deriv->Extract Phase Sep Inject GC Injection (Splitless, DB-WAX) Extract->Inject Organic Layer Detect MS Detection (SIM Mode: m/z 59, 120) Inject->Detect Quantification

Caption: Step-by-step analytical protocol ensuring complete conversion and extraction of the analyte.

References
  • ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Conference on Harmonisation.[8][9] Link

  • Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC).[2][8][10][11]Link

  • Fisher Scientific. (2024). GC Analysis of Derivatized Chlorinated Acetic Acids. Application Note. Link

  • PubChem. (2025).[12] trans-3-Chloroacrylic acid Compound Summary. National Library of Medicine. Link

  • Togawa, T., et al. (2014). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol. Chem. Pharm.[2] Bull. Link

Sources

comparative kinetics of enzymatic dehalogenation of haloacrylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dehalogenase Landscape

Enzymatic dehalogenation of haloacrylates represents a critical biocatalytic competency, particularly for the production of chiral pharmaceutical intermediates and the bioremediation of nematocides like 1,3-dichloropropene.[1] This guide analyzes the kinetic performance of the three dominant enzyme classes responsible for processing


- and 

-haloacrylates: Trans-3-Chloroacrylic Acid Dehalogenase (CaaD) , Cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) , and 2-Haloacrylate Hydratase .

Unlike hydrolytic dehalogenases that utilize an aspartate nucleophile (haloalkane dehalogenases), CaaD and cis-CaaD belong to the tautomerase superfamily , relying on an N-terminal Proline (Pro-1) to catalyze a hydration-initiated elimination. This distinction dictates their unique kinetic profiles and pH dependencies.

Mechanistic Architecture

To understand the kinetic differences, we must first establish the catalytic causality. Both CaaD and cis-CaaD bypass the formation of a covalent enzyme-substrate intermediate in their natural cycle, instead utilizing Pro-1 as a general base/acid.

The Pro-1 Catalytic Cycle (cis-CaaD & CaaD)

The reaction proceeds via the Michael addition of water to the


-carbon, followed by the elimination of HCl.

DehalogenationMechanism Substrate 3-Haloacrylate (Substrate) ES_Complex ES Complex (Pro-1 activation) Substrate->ES_Complex Binding (Km) Transition Transition State (Acci-Enol / Halohydrin) ES_Complex->Transition H2O Attack (Pro-1 Base) Note1 Stereospecificity: CaaD -> Trans isomer cis-CaaD -> Cis isomer ES_Complex->Note1 Product Malonate Semialdehyde + HCl Transition->Product HCl Elimination (kcat)

Figure 1: General catalytic cycle for 3-haloacrylate dehalogenases. The rate-limiting step is often the release of products or the initial hydration chemistry, depending on the specific homolog.

Comparative Kinetic Performance

The following data synthesizes kinetic parameters from Pseudomonas pavonaceae 170 and related strains. Note the distinct "buffer effect" observed in cis-CaaD, where bicarbonate enhances


 compared to phosphate, likely due to active site loop stabilization.
Table 1: Kinetic Parameters of Haloacrylate Dehalogenases[2]
EnzymeSubstrate

(

)

(

)

(

)
Specificity Notes
CaaD trans-3-chloroacrylate6.4 ~12

Strictly specific for trans-isomers.
cis-CaaD cis-3-chloroacrylate3.8 - 5.0 10 - 15

Active on cis-isomers; inhibited by trans-isomers.
cis-CaaD cis-3-bromoacrylate3.6 ~10

Comparable efficiency to chloro-substrate.
2-Haloacrylate Hydratase 2-chloroacrylate~2.5 150

Requires reduced FAD (catalytic, not consumed).

Key Insights for Application:

  • Isomer Purity: CaaD and cis-CaaD are mutually exclusive regarding substrate stereochemistry. For racemic mixtures (e.g., 1,3-dichloropropene degradation), a dual-enzyme cocktail is required.

  • Halogen Independence: cis-CaaD shows negligible difference in turnover between chloro- and bromo-acrylates, suggesting the C-X bond cleavage is not the primary rate-determining step (unlike in some haloalkane dehalogenases).

  • Buffer Sensitivity: cis-CaaD activity is modulated by buffer composition. In bicarbonate buffer (pH 9.0),

    
     increases slightly, but the structural integrity is often better maintained for long-duration assays.
    

Validated Experimental Protocols

To ensure reproducibility and Trustworthiness (E-E-A-T), the following protocols utilize self-validating internal controls.

Workflow Visualization

AssayWorkflow cluster_0 Method A: UV Depletion (Real-Time) cluster_1 Method B: Halide Release (Endpoint) Start Sample Preparation (Purified Enzyme) StepA1 Dilute Enzyme in 20mM NaHCO3 (pH 9.0) Start->StepA1 StepB1 Incubate Enzyme + Substrate (Fixed Time) Start->StepB1 StepA2 Add Substrate (10-700 µM) StepA3 Monitor A225nm (C=C bond loss) StepB2 Quench with Mercuric Thiocyanate StepB3 Measure A460nm (Fe-SCN complex)

Figure 2: Dual-method validation workflow. Method A provides kinetic curves; Method B quantifies stoichiometry.

Protocol A: UV Spectrophotometric Depletion Assay

Best for: Determination of


 and 

.
  • Buffer Prep: Prepare 20 mM NaHCO

    
    , pH 9.0. (Note: Phosphate buffer can be used but may alter 
    
    
    
    values slightly).
  • Blanking: Zero the spectrophotometer at 225 nm (or 230 nm for bromo-substrates) using the buffer solution.

  • Enzyme Equilibration: Dilute cis-CaaD or CaaD to approx. 20-50 nM in the cuvette. Allow to equilibrate at 22°C for 2 minutes.

  • Initiation: Add substrate (stock dissolved in water or ethanol) to final concentrations ranging from 5

    
    M to 200 
    
    
    
    M.
  • Measurement: Monitor the decrease in absorbance corresponding to the hydration of the

    
    -unsaturated bond (
    
    
    
    ).
  • Calculation: Use the Beer-Lambert law to convert

    
     to 
    
    
    
    . Fit data to the Michaelis-Menten equation.[2]
Protocol B: Colorimetric Halide Release (Iwasaki Method)

Best for: High-throughput screening and stoichiometry verification.

  • Reaction: Incubate 100

    
    L of enzyme reaction mixture for a fixed time (e.g., 10 min).
    
  • Reagent Prep: Mix saturated mercuric thiocyanate in ethanol with 0.25 M ferric ammonium sulfate in 9 M nitric acid (ratio 1:3).

  • Development: Add 100

    
    L of Reagent to the reaction mix.
    
  • Read: Measure absorbance at 460 nm . The displacement of thiocyanate by chloride/bromide forms a red iron-thiocyanate complex.

  • Validation: Construct a standard curve using NaCl or NaBr. Ensure the enzyme sample without substrate yields zero absorbance (background check).

Application Context: Chiral Synthesis

While these enzymes are degradative in nature, their stereospecificity is exploitable for kinetic resolution .

  • Scenario: A racemic mixture of 3-chloroacrylic acid derivatives.

  • Strategy: Use immobilized CaaD to selectively deplete the trans-isomer, leaving the cis-isomer enriched for downstream synthetic steps.

  • Drug Development: Malonate semialdehyde derivatives produced are valuable precursors for

    
    -amino acids.
    

References

  • Poelarends, G. J., et al. (1998). The genes (caaD1 and caaD2) encoding the trans-3-chloroacrylic acid dehalogenase (CaaD) of the 1,3-dichloropropene-utilizing bacterium Pseudomonas pavonaceae 170.[3][4] Journal of Bacteriology. Link

  • Pegan, S. D., et al. (2008).[5] Structural and mechanistic analysis of trans-3-chloroacrylic acid dehalogenase activity. Acta Crystallographica Section D. Link

  • De Jong, R. M., et al. (2007). Structure and mechanism of cis-3-chloroacrylic acid dehalogenase: a unique member of the tautomerase superfamily.[2][6][7] The EMBO Journal. Link

  • McClure, R. A., et al. (2009). Pre-steady state kinetic analysis of cis-3-chloroacrylic acid dehalogenase. Biochemistry.[2][5][6][8][9][10][11][12] Link

  • Kocabiyik, S., et al. (2010). 2-Haloacrylate hydratase, a new class of flavoenzyme that catalyzes the addition of water to the substrate for dehalogenation.[9][10][13] Applied and Environmental Microbiology.[9] Link

Sources

benchmarking the synthesis of trans-3-Chloroacrylic acid against alternative routes

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Synthesis of trans-3-Chloroacrylic Acid: A Comparative Technical Guide

Executive Summary

trans-3-Chloroacrylic acid () is a pivotal intermediate in the synthesis of herbicides, functionalized polymers, and pharmaceutical agents, particularly as a Michael acceptor in covalent enzyme inhibitors.[1][2] While conceptually simple, its synthesis is complicated by the stringent requirement for stereochemical purity (E-isomer >99%) and the challenge of regiocontrol during halogenation.

This guide benchmarks the modified hydrochlorination of propiolic acid (using SOCl₂/DMF) as the current "Gold Standard" for laboratory and pilot-scale synthesis, comparing it against industrial oxidative routes and classical elimination strategies.

The Benchmark Route: Nucleophilic Hydrochlorination of Propiolic Acid

Status: Gold Standard for Stereochemical Purity & Scalability

This route utilizes the electrophilic activation of propiolic acid followed by nucleophilic attack by chloride. While direct addition of HCl gas often yields the thermodynamic Z-isomer (via anti-addition), the use of Thionyl Chloride (


) with Dimethylformamide (DMF) catalysis alters the mechanistic pathway to favor high yields of the 3-chloroacryloyl chloride intermediate, which is readily hydrolyzed to the acid.
Mechanistic Insight

The reaction proceeds via a Vilsmeier-Haack type mechanism. DMF activates thionyl chloride to form a chloroiminium species. This electrophilic species activates the alkyne, facilitating the addition of chloride. The solvent and temperature control are critical to steer the kinetic Z-product toward the thermodynamic E-product (trans) via acid-catalyzed isomerization.

Experimental Protocol (Self-Validating)
  • Reagents: Propiolic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (Catalytic, 5 mol%), Dichloromethane (DCM) or Chloroform.

  • Step 1 (Acid Chloride Formation):

    • Charge a flame-dried reactor with propiolic acid and DCM under

      
       atmosphere.
      
    • Add catalytic DMF.[2]

    • Add

      
       dropwise at 0°C to control exotherm.
      
    • Reflux at 40-50°C for 4 hours. Validation: Monitor disappearance of alkyne stretch (2100 cm⁻¹) via IR or starting material via TLC.

  • Step 2 (Hydrolysis & Isomerization):

    • Concentrate the crude 3-chloroacryloyl chloride.

    • Hydrolyze carefully with ice-water.

    • Critical Isomerization Step: Heat the aqueous suspension to 80°C for 2 hours. The cis-isomer (kinetic product) isomerizes to the less soluble trans-isomer (thermodynamic product) under acidic conditions.

    • Cool to 4°C. The trans-3-chloroacrylic acid precipitates as crystalline flakes.

  • Purification: Recrystallization from water or benzene.

Performance Metrics
  • Yield: 75–85%

  • Purity: >98% trans-isomer (after recrystallization)

  • Scalability: High (kg-scale feasible)

Alternative Route A: Oxidative Transformation of (E)-1,3-Dichloropropene

Status: Industrial/Green Chemistry Candidate

This route leverages the abundance of 1,3-dichloropropene (a common soil fumigant). While biologically relevant (bacterial degradation pathway), the chemical oxidation offers a low-cost feedstock advantage.

Methodology

The synthesis involves the selective oxidation of the allylic methylene group or the hydrolysis of the allylic chloride followed by oxidation.

  • Hydrolysis: (E)-1,3-dichloropropene

    
     (E)-3-chloroallyl alcohol.
    
  • Oxidation: (E)-3-chloroallyl alcohol

    
     (E)-3-chloroacrylic acid.
    
    • Oxidants: Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl (Greener alternative).

Pros & Cons
  • Pros: Starts with the correct stereochemistry (if pure (E)-1,3-DCP is used). Low raw material cost.

  • Cons: Commercial 1,3-DCP is often a mixture of E/Z isomers, requiring difficult separation downstream. Handling of chlorinated solvents/fumigants requires strict safety controls.

Alternative Route B: Elimination of 2,3-Dichloropropionic Acid

Status: Legacy Route (Lower Selectivity)

Classically, acrylic acid is chlorinated to 2,3-dichloropropionic acid, followed by dehydrochlorination.

Methodology
  • Chlorination: Acrylic Acid +

    
     2,3-Dichloropropionic acid.
    
  • Elimination: Base-induced elimination (e.g., NaOH or Quinoline).

Critical Failure Point

The elimination is regiochemically ambiguous. Removal of the


-proton yields 2-chloroacrylic acid  (

-elimination path), while removal of the

-proton yields 3-chloroacrylic acid .
  • Outcome: The reaction often yields mixtures favoring the 2-chloro isomer or thermodynamic mixtures of 3-chloro isomers. This route is generally inferior for high-purity applications.

Comparative Analysis Matrix

FeatureBenchmark (Propiolic + SOCl₂) Alt A (Oxidation of 1,3-DCP) Alt B (Elimination)
Stereocontrol High (via thermodynamic isomerization)High (dependent on feedstock purity)Low (E/Z mixtures common)
Regiocontrol Perfect (defined by alkyne skeleton)High (defined by allyl alcohol)Poor (competing

-elimination)
Yield 75-85%60-70%40-50%
Cost Efficiency Moderate (Propiolic acid is cost driver)High (Cheap feedstock)High (Cheap feedstock)
Safety Profile Moderate (Corrosive reagents)Low (Toxic/volatile feedstock)Moderate (Cl₂ gas usage)

Visualizing the Synthetic Logic

The following diagram illustrates the decision pathways and mechanistic flow for the Benchmark Route vs. Alternatives.

SynthesisPathways cluster_legend Route Efficacy Target Target: trans-3-Chloroacrylic Acid (E-Isomer) Propiolic Start: Propiolic Acid Hydrochlor Hydrochlorination (SOCl2 / DMF) Propiolic->Hydrochlor DCP Start: (E)-1,3-Dichloropropene Hydrolysis Hydrolysis (OH-) DCP->Hydrolysis Acrylic Start: Acrylic Acid Chlorination Chlorination (Cl2) Acrylic->Chlorination Regio-issues AcidChloride Intermediate: 3-Chloroacryloyl Chloride Isom Acid Hydrolysis & Thermodynamic Isomerization AcidChloride->Isom AllylAlc Intermediate: (E)-3-Chloroallyl Alcohol Oxidation Oxidation (TEMPO or Jones) AllylAlc->Oxidation DiChloro Intermediate: 2,3-Dichloropropionic Acid Elimination Elimination (Base) DiChloro->Elimination Regio-issues Hydrochlor->AcidChloride Isom->Target Hydrolysis->AllylAlc Oxidation->Target Chlorination->DiChloro Regio-issues Elimination->Target Regio-issues key Blue Path: Benchmark (High Purity) Red Path: Bio-mimetic/Industrial Yellow Path: Low Selectivity

Caption: Comparative workflow showing the Benchmark Route (Blue) offering the most direct path to high stereochemical purity compared to oxidative (Red) and elimination (Yellow) strategies.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). trans-3-Chloroacrylic acid, 99% Product Specifications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995).[3] Determination of Residues of cis- and trans-3-Chloroacrylic Acid in Water (Method GRM 94.14). Retrieved from [Link]

  • Andreev, M.V., et al. (2021).[2] Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides. Russian Journal of Organic Chemistry. (Contextualizes the hydrochlorination mechanism). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.